molecular formula C16H17N5 B15542163 BUR1

BUR1

Cat. No.: B15542163
M. Wt: 279.34 g/mol
InChI Key: AMRPAMSVFKIGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUR1 is a useful research compound. Its molecular formula is C16H17N5 and its molecular weight is 279.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-3-7-13(8-4-1)21-16-14(11-19-21)15(17-12-18-16)20-9-5-2-6-10-20/h1,3-4,7-8,11-12H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRPAMSVFKIGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

discovery and history of the BUR1 gene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of the BUR1 Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound gene in Saccharomyces cerevisiae encodes a cyclin-dependent kinase (CDK) that is a critical regulator of gene expression and other essential cellular processes. Initially identified through genetic screens for transcriptional regulation, this compound, in complex with its cyclin Bur2, has been established as a key player in the intricate machinery of transcription elongation. Its functions extend beyond transcription, implicating it in a nexus of chromatin modification, cell cycle control, and genome stability. This whitepaper provides a comprehensive overview of the discovery, history, and multifaceted functions of the this compound kinase, detailing its key substrates, its role in critical signaling pathways, and the experimental methodologies that have been pivotal in elucidating its mechanisms. Quantitative data are summarized, and key pathways and workflows are visualized to offer a detailed resource for researchers and professionals in drug development.

Discovery and History

The this compound protein kinase was independently identified in two distinct genetic selections in Saccharomyces cerevisiae, highlighting its fundamental role from the outset.

  • As SGV1: It was first described as SGV1, a protein kinase involved in the recovery of yeast from cell cycle arrest induced by mating pheromones[1].

  • As this compound: A subsequent, pivotal discovery came from a genetic screen designed to find mutations that increase transcription from a promoter lacking an upstream activating sequence (UAS)[1]. This phenotype, termed "Bypass of UAS Requirement," led to the identification of the BUR genes, including this compound[1].

Further investigation revealed that this compound encodes a protein kinase with homology to the CDK family and that it forms an essential functional complex with a cyclin partner, encoded by the BUR2 gene[2][3]. Genetic analyses demonstrated that this compound and bur2 mutations result in nearly identical phenotypes, and biochemical assays confirmed their physical interaction and the necessity of Bur2 for this compound's kinase activity[3]. The this compound/Bur2 complex is the yeast ortholog of the metazoan Positive Transcription Elongation Factor b (P-TEFb), which features the CDK9 kinase[4][5][6]. While this compound is an essential gene, deletion of BUR2 results in slow growth, suggesting another cyclin can partially substitute for its function[7].

Core Function in Transcription Elongation

The primary and most extensively studied role of the this compound/Bur2 kinase complex is the regulation of transcription elongation by RNA Polymerase II (Pol II)[1][4]. It achieves this by phosphorylating several key factors within the transcription elongation complex, thereby coordinating the transition from initiation to productive elongation.

Phosphorylation of the RNA Polymerase II C-Terminal Domain (CTD)

The C-terminal domain (CTD) of Rpb1, the largest subunit of RNA Pol II, consists of tandem repeats of the consensus heptapeptide (B1575542) YSPTSPS[2][8]. The phosphorylation state of this domain acts as a code, recruiting various factors involved in transcription and RNA processing. This compound was identified as the fourth CTD kinase in yeast[9].

  • Serine 5 (Ser5) Phosphorylation: this compound primarily phosphorylates Serine 5 of the CTD repeats in vitro[9]. This phosphorylation, which is also catalyzed by the TFIIH-associated kinase Kin28, is crucial for the early stages of elongation and helps recruit the this compound/Bur2 complex itself. The C-terminal region of this compound contains a CTD-interaction domain (CID) that binds to Ser5-phosphorylated CTD, enhancing its recruitment to the 5' ends of genes[10].

  • Stimulation of Serine 2 (Ser2) Phosphorylation: While the Ctk1 kinase is the major catalyst for Ser2 phosphorylation during elongation, this compound/Bur2 plays a significant role in stimulating this process, particularly near promoters[8][10][11].

Phosphorylation of Elongation Factors

Beyond the CTD, this compound targets other critical elongation factors to facilitate the processivity of RNA Pol II.

  • Spt5: A crucial substrate of this compound is the Spt5 protein, a subunit of the essential DSIF (DRB-sensitivity-inducing factor) elongation factor[6][12]. This compound phosphorylates the C-terminal region (CTR) of Spt5, which then acts as a platform to recruit the Polymerase-Associated Factor 1 (Paf1) complex to the elongating polymerase[12]. This recruitment is vital for both efficient elongation and downstream chromatin modifications.

  • Rpb1 Linker Region: this compound/Cdk9 is the kinase responsible for phosphorylating the linker region of Rpb1 in vivo. This modification enhances the binding of the Spt6 tandem SH2 (tSH2) domain, linking another key elongation and chromatin-remodeling factor to the transcription machinery[6].

The coordinated phosphorylation of these substrates by this compound orchestrates a seamless transition into productive transcription elongation.

Chromatin_Modification_Pathway cluster_rad6 Rad6/Bre1 Complex cluster_h3 H3 Methyltransferases Bur1_Bur2 This compound/Bur2 Kinase Rad6_P Rad6-S120-P Bur1_Bur2->Rad6_P Phosphorylates (Ser120) Rad6 Rad6 (E2) Bre1 Bre1 (E3) H2Bub1 H2B-K123-Ub Bre1->H2Bub1 Monoubiquitinates (K123) Rad6_P->H2Bub1 Monoubiquitinates (K123) H2B Histone H2B COMPASS COMPASS (Set1) H2Bub1->COMPASS Activates Set2 Set2 H2Bub1->Set2 Activates H3 Histone H3 H3K4me3 H3K4me3 H3K36me3 H3K36me3 COMPASS->H3K4me3 Trimethylates (K4) Set2->H3K36me3 Trimethylates (K36) ChIP_Workflow start Yeast Culture crosslink 1. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lyse immunoprecipitate 3. Immunoprecipitation (Specific Antibody + Beads) lyse->immunoprecipitate wash 4. Wash & Elute Complexes immunoprecipitate->wash reverse 5. Reverse Cross-links & Digest Protein wash->reverse purify 6. Purify DNA reverse->purify analyze 7. Analysis (qPCR or Sequencing) purify->analyze end Results: Protein Occupancy analyze->end

References

BUR1 protein structure and domains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Domains of the BUR1 Protein Kinase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Saccharomyces cerevisiae protein this compound is a cyclin-dependent kinase (CDK) that, in complex with its cyclin partner BUR2, plays a crucial role in regulating fundamental cellular processes. While initially identified for its role in transcription elongation, emerging evidence has implicated the this compound-BUR2 kinase complex in cell cycle control, the maintenance of genome stability, and telomere length regulation. Structurally, this compound features a canonical N-terminal kinase domain, characteristic of CDKs, and a unique, functionally distinct C-terminal tail with no significant homology to other proteins. This guide provides a comprehensive overview of the this compound protein's structure, its key functional domains, the signaling pathways it governs, and the experimental methodologies used to elucidate its function. Understanding the architectural and functional nuances of this compound is critical, particularly given its homology to human Cdk9, a kinase of significant interest in drug development.

This compound Protein Architecture and Domains

The this compound protein is a 657-amino acid serine/threonine kinase that forms a heterodimeric complex with its regulatory cyclin, BUR2.[1] Its structure can be broadly divided into two principal regions: a conserved N-terminal kinase domain and a non-conserved C-terminal domain.[2][3]

  • N-Terminal Kinase Domain (approx. amino acids 1-391): This region contains the conserved motifs and catalytic residues typical of cyclin-dependent kinases.[2] Alignment with well-characterized CDKs, such as human CDK2, has allowed for the prediction of key functional sites.[2] The kinase activity of this domain is essential for the viability of the yeast cell.[4] Activation of the kinase domain requires phosphorylation on a conserved threonine within the T-loop by the CDK-activating kinase (CAK), Cak1.[5]

  • C-Terminal Domain (CTD) (amino acids 392-657): Unlike the kinase domain, this extended C-terminal region has no significant sequence homologs and its precise function is less understood.[2] This domain is not essential for cell viability under standard laboratory conditions.[3][6] However, it is required for specific functions of this compound, including the efficient phosphorylation of the TORC1-pathway substrate Sch9, linking this compound to vacuole-mediated cell cycle progression.[3][6]

The tables below summarize the key structural and functional features of the this compound protein.

Data Presentation

Table 1: Domain Architecture of S. cerevisiae this compound

Domain/RegionAmino Acid PositionKey Residues/FeaturesKnown Functions & CharacteristicsCitations
N-Terminal Kinase Domain ~1 - 391E107, D213, T240Contains the ATP-binding pocket and catalytic site. Essential for kinase activity and cell viability. Activated by Cak1 phosphorylation.[2][4][5]
C-Terminal Domain (CTD) 392 - 657No significant homologyDispensable for viability. Required for efficient phosphorylation of Sch9 and vacuole-mediated G1 cell cycle progression.[2][3][6]

Table 2: Key Functional Residues in the this compound Kinase Domain

ResiduePredicted Location/MotifFunctionConsequence of MutationCitations
E107 PSTAIRE loop (catalytic site)CatalysisE107Q mutant is catalytically inactive and cannot support growth.[2]
D213 Magnesium coordinationCatalysisD213A mutant is catalytically inactive and cannot support growth.[2]
T240 T-loopActivating phosphorylation siteT240A/D mutants are viable but show distinct phenotypes and have dramatically reduced kinase and autophosphorylation activity.[2]

Signaling Pathways and Molecular Interactions

This compound functions as a node in several critical signaling networks, integrating transcriptional control with cell cycle progression and chromatin modification.

Role in Transcription Elongation

This compound is a key regulator of the transcription elongation phase by RNA Polymerase II (Pol II). It is recruited to actively transcribed genes where it phosphorylates multiple components of the elongation machinery.[2] Its substrates include the C-terminal repeat region of the elongation factor Spt5, which in turn promotes the recruitment of the Paf1 complex.[7] this compound also phosphorylates the linker region of the largest Pol II subunit, Rpb1, which enhances the binding of the histone chaperone Spt6.[7] Furthermore, this compound activity is required for the normal pattern of histone H3 Lysine 36 (H3K36) trimethylation by the methyltransferase Set2, a mark associated with active transcription.[8][9] This suggests this compound acts to counteract an inhibitory effect of Set2-dependent methylation.[8]

BUR1_Transcription cluster_PolII RNA Pol II Elongation Complex PolII RNA Pol II Spt5 Spt5 Paf1C Paf1 Complex Spt5->Paf1C Recruits Elongation Transcription Elongation Spt5->Elongation Spt6 Spt6 Spt6->Elongation Rpb1_Linker Rpb1 Linker Rpb1_Linker->Spt6 Enhances Binding This compound This compound-BUR2 Kinase This compound->Spt5 P This compound->Rpb1_Linker P Set2 Set2 Methyltransferase This compound->Set2 Regulates Histone Histone H3 Set2->Histone H3K36me3 Histone->Elongation Paf1C->Elongation

Caption: this compound's role in regulating transcription elongation factors.

Role in G1/S Cell Cycle Progression

This compound collaborates with the Target of Rapamycin Complex 1 (TORC1) pathway to control cell cycle progression from G1 phase.[3] This function is mediated through the direct phosphorylation of Sch9, a major downstream effector of TORC1 signaling.[3][6] Both this compound and TORC1 are required for the full activation of Sch9, with each kinase phosphorylating both unique and common sites on the protein.[3] This signaling convergence on Sch9 suggests it acts as a hub to integrate nutrient-sensing (via TORC1) and transcriptional status (via this compound) to permit cell cycle entry.[3] This role specifically requires the non-essential C-terminal domain of this compound.[6]

BUR1_CellCycle TORC1 TORC1 Sch9 Sch9 TORC1->Sch9 P (unique & common sites) This compound This compound-BUR2 This compound->Sch9 P (unique & common sites) Vacuole Vacuole/ Lysosome Vacuole->TORC1 Activates G1_Progression G1 Phase Progression Sch9->G1_Progression Promotes

Caption: Parallel activation of Sch9 by TORC1 and this compound for cell cycle control.

Key Experimental Methodologies

The function and interactions of this compound have been characterized using a variety of genetic and biochemical techniques. Detailed protocols for the most salient of these are provided below.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the in vivo association of this compound with specific genomic regions, such as actively transcribed genes.

Protocol:

  • Cross-linking: Grow yeast cultures (e.g., expressing HA-tagged this compound) to mid-log phase. Add formaldehyde (B43269) to a final concentration of 1% and incubate for 20-30 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and wash cells. Resuspend in lysis buffer and lyse cells using glass beads. Isolate chromatin and shear to an average size of 200-500 bp using sonication.

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-HA for this compound-HA).

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.

  • Washes: Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial PCR purification kit.

  • Analysis: Quantify the amount of co-precipitated DNA for specific gene regions using quantitative PCR (qPCR) or identify genome-wide binding sites using high-throughput sequencing (ChIP-seq).[2]

ChIP_Workflow Start Yeast Culture (e.g., this compound-HA) Crosslink 1. Formaldehyde Cross-linking Start->Crosslink Lyse 2. Cell Lysis & Chromatin Shearing Crosslink->Lyse IP 3. Immunoprecipitation (with anti-HA antibody) Lyse->IP Capture 4. Capture with Protein A/G Beads IP->Capture Wash 5. Sequential Washes Capture->Wash Elute 6. Elution & Reverse Cross-linking Wash->Elute Purify 7. DNA Purification Elute->Purify Analyze 8. Analysis (qPCR / ChIP-seq) Purify->Analyze

Caption: Standard experimental workflow for Chromatin Immunoprecipitation (ChIP).

In Vitro Kinase Assay

This assay directly measures the ability of the this compound-BUR2 complex to phosphorylate a putative substrate.

Protocol:

  • Kinase Complex Immunoprecipitation: Grow yeast expressing an epitope-tagged this compound (e.g., this compound-HA). Prepare whole-cell extracts under native conditions. Incubate the extract with anti-HA antibody conjugated to beads (e.g., Protein A/G or magnetic beads) to immunoprecipitate the this compound-BUR2 complex.

  • Bead Washing: Wash the beads extensively with lysis buffer and then with kinase assay buffer to remove contaminants and ATP.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing a purified recombinant substrate (e.g., GST-CTD or GST-Sch9), cold ATP, and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes to allow for phosphorylation.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

  • Analysis: Separate the proteins by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane. Analyze the results by autoradiography to detect the ³²P-labeled (phosphorylated) substrate. The membrane can also be stained (e.g., with Ponceau S) or immunoblotted to confirm protein loading.[2][6]

Kinase_Assay_Workflow Start Yeast Lysate (from this compound-HA strain) IP 1. Immunoprecipitate this compound-HA Complex Start->IP Reaction 2. Incubate with Substrate & [γ-³²P]ATP IP->Reaction Stop 3. Terminate with SDS Sample Buffer Reaction->Stop Analyze 4. SDS-PAGE & Autoradiography Stop->Analyze Result Detect Phosphorylated Substrate Analyze->Result

Caption: Workflow for an in vitro kinase assay using immunoprecipitated this compound.

Mass Spectrometry for Phosphorylation Site Mapping

NanoLC-MS/MS is a powerful technique to identify the specific amino acid residues on a substrate that are phosphorylated by this compound.

Protocol:

  • Sample Preparation: Perform an in vitro kinase assay using a purified substrate and non-radioactive ATP. Separate the reaction products by SDS-PAGE and excise the band corresponding to the substrate.

  • In-gel Digestion: Destain, reduce, and alkylate the protein within the gel slice. Digest the protein into peptides using a protease, typically trypsin.

  • Peptide Extraction and Enrichment (Optional): Extract the peptides from the gel. If phosphopeptides are of low abundance, perform an enrichment step using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

  • NanoLC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap) coupled to a nano-liquid chromatography system. The mass spectrometer will perform data-dependent acquisition, acquiring high-resolution MS1 scans followed by MS2 (fragmentation) scans of the most abundant peptide ions.

  • Data Analysis: Process the raw data using a proteomics software suite (e.g., Proteome Discoverer). Search the MS/MS spectra against a relevant protein database (e.g., S. cerevisiae UniProt database). Specify search parameters to include variable modifications such as phosphorylation on serine, threonine, and tyrosine. The software will identify the peptides and pinpoint the exact location of the phosphorylation sites.[3]

Conclusion and Therapeutic Implications

The this compound protein kinase is a multifaceted enzyme with a distinct two-domain architecture that underpins its diverse roles in transcription, cell cycle regulation, and chromatin biology. Its conserved N-terminal kinase domain drives essential catalytic functions, while its unique C-terminal domain mediates specific interactions crucial for integrating cellular signaling pathways. The homology between yeast this compound and human Cdk9, a component of the positive transcription elongation factor b (P-TEFb) and a target for cancer and HIV therapeutics, makes this compound an excellent model system. A detailed understanding of this compound's structure, substrate specificity, and regulatory mechanisms can provide valuable insights for the development of specific Cdk9 inhibitors. Future research aimed at obtaining a high-resolution structure of the full-length this compound-BUR2 complex and further dissecting the function of its unique C-terminal domain will be critical for advancing our knowledge and informing drug discovery efforts.

References

An In-depth Technical Guide to the Mechanism of Action of the BUR1-BUR2 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The Bur1-Bur2 complex, a cyclin-dependent kinase (CDK) and its cyclin partner found in Saccharomyces cerevisiae, is a critical regulator of transcription elongation and co-transcriptional histone modifications. Functionally analogous to the metazoan P-TEFb (CDK9/cyclin T) complex, this compound-Bur2 orchestrates a series of phosphorylation events that facilitate the transition of RNA Polymerase II (Pol II) into a productive elongation phase and ensure proper chromatin architecture. This guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-Bur2 function, detailing its enzymatic activity, substrate specificity, and its intricate interplay with other key cellular factors.

I. The Architecture and Activation of a Transcriptional Kinase

The this compound-Bur2 complex is composed of the catalytic kinase subunit, this compound, and its regulatory cyclin, Bur2. The formation of this heterodimer is essential for the kinase activity of this compound[1]. The activity of the this compound-Bur2 complex is further regulated by phosphorylation. Cak1, the CDK-activating kinase in yeast, directly phosphorylates a conserved threonine residue within the T-loop of this compound, a modification that is critical for stimulating its kinase activity in vivo and in vitro.

II. Orchestrating Transcription Elongation Through Phosphorylation

The primary mechanism through which this compound-Bur2 exerts its function is via the phosphorylation of a select group of substrates involved in transcription and chromatin remodeling.

A. Phosphorylation of the RNA Polymerase II C-Terminal Domain (CTD)

The C-terminal domain (CTD) of Rpb1, the largest subunit of RNA Polymerase II, is a key substrate of this compound-Bur2[2]. The CTD consists of multiple repeats of the heptapeptide (B1575542) consensus sequence YSPTSPS. This compound-Bur2 has been shown to phosphorylate serine 2 (Ser2) and serine 5 (Ser5) of the CTD heptad repeats[2][3][4]. Phosphorylation of the CTD by this compound-Bur2, particularly Ser2 phosphorylation, is crucial for the recruitment of various factors that facilitate transcription elongation and RNA processing[3][5]. Specifically, Ser5 phosphorylation by the TFIIH-associated kinase Kin28 near the promoter stimulates the recruitment of this compound-Bur2 to the elongating Pol II complex[3]. Recruited this compound-Bur2 then contributes to Ser2 phosphorylation, creating a binding platform for factors such as the Paf1 complex and histone modifying enzymes[3][6].

B. Phosphorylation of the Elongation Factor Spt5

Spt5, a subunit of the essential transcription elongation factor DSIF (DRB sensitivity-inducing factor), is another critical substrate of the this compound-Bur2 kinase[7][8]. This compound-Bur2 phosphorylates the C-terminal region (CTR) of Spt5, which contains multiple repeats of a conserved hexapeptide motif[7]. This phosphorylation event is a key step in the recruitment of the Paf1 complex to the elongating RNA polymerase II[9][10]. The Paf1 complex, in turn, plays a crucial role in mediating co-transcriptional histone modifications.

C. Phosphorylation of the Ubiquitin-Conjugating Enzyme Rad6

This compound-Bur2 directly phosphorylates the ubiquitin-conjugating enzyme Rad6 at serine 120[11][12]. This phosphorylation is a prerequisite for the monoubiquitination of histone H2B at lysine (B10760008) 123 (H2Bub1) by the Rad6/Bre1 complex[11]. H2Bub1 is a pivotal histone modification that acts as a "master switch" for other histone modifications, most notably the methylation of histone H3 at lysine 4 (H3K4) and lysine 79 (H3K79), which are hallmarks of active transcription.

III. Crosstalk with Histone Modifying Pathways

The kinase activity of this compound-Bur2 is intricately linked to the regulation of histone modifications, thereby influencing chromatin structure and accessibility during transcription.

A. Regulation of Histone H2B Monoubiquitination

As mentioned above, this compound-Bur2-mediated phosphorylation of Rad6 is essential for H2B monoubiquitination[11]. This modification is not only crucial for subsequent histone methylation events but also plays a direct role in facilitating transcription elongation.

B. Regulation of Histone H3 Methylation

The this compound-Bur2 complex is required for the proper patterns of histone H3 methylation, specifically the trimethylation of H3K4 and H3K36[11][13]. The requirement for H3K4 trimethylation is a direct consequence of its role in promoting H2B ubiquitination, which is a prerequisite for the activity of the H3K4 methyltransferase complex, COMPASS. Furthermore, this compound-Bur2 influences H3K36 methylation, a mark associated with transcriptional elongation, through its regulation of the Paf1 complex and its interaction with the histone methyltransferase Set2[13][14]. Deletion of BUR2 leads to a significant reduction in the transcription-associated increase in H3K36 trimethylation[13].

IV. Signaling Pathways and Logical Relationships

The multifaceted roles of the this compound-Bur2 complex can be visualized through the following signaling pathways and logical relationships.

Bur1_Bur2_Signaling_Pathway cluster_activation Activation cluster_transcription_elongation Transcription Elongation cluster_histone_modification Histone Modification Cak1 Cak1 Bur1_Bur2_inactive This compound-Bur2 (inactive) Cak1->Bur1_Bur2_inactive P Bur1_Bur2_active This compound-Bur2 (active) PolII_CTD Pol II CTD (Ser5-P) Bur1_Bur2_active->PolII_CTD P (Ser2) Spt5 Spt5 Bur1_Bur2_active->Spt5 P Rad6 Rad6 Bur1_Bur2_active->Rad6 P Paf1C Paf1 Complex Spt5->Paf1C Recruitment H3K36me3 H3K36me3 Paf1C->H3K36me3 Promotes H2B Histone H2B Rad6->H2B Ub H2Bub1 H2B-Ub1 H3K4me3 H3K4me3 H2Bub1->H3K4me3 Facilitates Kinase_Assay_Workflow start Start: Yeast Culture (Epitope-tagged this compound) lysis Cell Lysis and Extract Preparation start->lysis ip Immunoprecipitation (anti-tag beads) lysis->ip wash Wash Beads ip->wash reaction Kinase Reaction (Substrate, [γ-³²P]ATP) wash->reaction sds_page SDS-PAGE reaction->sds_page autorad Autoradiography and Quantification sds_page->autorad end End: Phosphorylation Signal autorad->end ChIP_Workflow start Start: Yeast Culture crosslink Formaldehyde Cross-linking start->crosslink chrom_prep Chromatin Isolation and Shearing crosslink->chrom_prep ip Immunoprecipitation (Specific Antibody) chrom_prep->ip wash Wash Beads ip->wash elute Elution and Reverse Cross-linking wash->elute purify DNA Purification elute->purify analyze Analysis (qPCR or ChIP-seq) purify->analyze end End: Genomic Occupancy Data analyze->end

References

An In-Depth Technical Guide to BUR1 Substrates and Interacting Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The budding yeast cyclin-dependent kinase (CDK) Bur1, in complex with its cyclin Bur2, is a crucial regulator of transcription elongation and other essential cellular processes. As a homolog of the human CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), this compound plays a pivotal role in coordinating the phosphorylation of key substrates to ensure proper gene expression and maintain genome integrity. This technical guide provides a comprehensive overview of the known substrates and interacting partners of the this compound-Bur2 kinase complex, detailing the experimental methodologies used to identify these interactions and presenting available quantitative data. Furthermore, this guide includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the this compound regulatory network.

Core Functions of the this compound-Bur2 Kinase Complex

The this compound-Bur2 complex is implicated in a multitude of cellular processes, primarily centered around the regulation of gene transcription. Its functions include:

  • Transcription Elongation: this compound is a key factor in promoting the transition from transcription initiation to productive elongation. It is recruited to the coding regions of actively transcribed genes and its kinase activity is essential for this process.[1][2]

  • Histone Modification: The this compound-Bur2 complex is intricately linked to the regulation of histone modifications that are critical for chromatin structure and gene expression. It is required for the monoubiquitination of histone H2B on lysine (B10760008) 123 (H2Bub1) by the Rad6/Bre1 complex, which in turn is a prerequisite for the methylation of histone H3 on lysines 4 and 79 (H3K4me and H3K79me).[3] Furthermore, this compound-Bur2 is involved in the methylation of histone H3 on lysine 36 (H3K36me) by the Set2 methyltransferase.[4]

  • Cell Cycle Progression: Recent evidence has uncovered a role for this compound in vacuole-mediated cell cycle progression, functioning in concert with the Target of Rapamycin Complex 1 (TORC1) pathway.[5][6][7]

Known Substrates of this compound Kinase

The diverse functions of this compound are executed through the phosphorylation of a specific set of substrate proteins. The following table summarizes the key known substrates of this compound and the identified phosphorylation sites.

SubstratePhosphorylation Site(s)Functional Consequence of PhosphorylationReferences
Spt5 C-terminal repeat (CTR) domainPhosphorylation of the Spt5 CTR by this compound is crucial for the recruitment of the Paf1 complex to elongating RNA Polymerase II. This recruitment is essential for downstream histone modifications and proper transcription elongation.[8][9][10][11]
Rpb1 (CTD) Serine 5 of the heptapeptide (B1575542) repeat (in vitro)While this compound can phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, Rpb1, in vitro, its significance as a major in vivo CTD kinase is debated. Some studies suggest it may play a role in early elongation.[1]
Rad6 Serine 120Phosphorylation of the E2 ubiquitin-conjugating enzyme Rad6 by this compound is required for its role in histone H2B monoubiquitination.[3]
Sch9 S560, T568, T570, T574, T575, S709, T710, S711, T721, T723, S726This compound directly phosphorylates the AGC kinase Sch9, a key effector of the TORC1 pathway, to regulate cell cycle progression.[5][6][7][12][13]

Key Interacting Proteins of the this compound-Bur2 Complex

The this compound-Bur2 complex functions within a larger network of interacting proteins that modulate its activity and recruit it to its sites of action. The table below details some of the key interacting partners.

Interacting Protein/ComplexNature of InteractionFunctional RelevanceReferences
Bur2 Cyclin partnerBur2 is the essential cyclin partner that binds to and activates this compound kinase.[14]
Paf1 Complex Genetic and physical interactionsThis compound-Bur2 is required for the recruitment of the Paf1 complex to transcribed genes, a critical step in coupling transcription elongation with histone modification.[4][15][16][17]
Ctk1 Genetic interactionsThis compound and Ctk1, another CDK involved in transcription elongation, show synthetic genetic interactions, suggesting they have related but distinct functions in regulating RNA Polymerase II.[1]
Spt4/Spt5 (DSIF) Genetic and physical interactionsThis compound genetically and physically interacts with the Spt4/Spt5 complex, and Spt5 is a major substrate of this compound.[1][18]
Fcp1 Genetic interactionsGenetic interactions between this compound and FCP1, which encodes a CTD phosphatase, further link this compound to the regulation of Rpb1 CTD phosphorylation.[18]
Set2 Genetic interactionsThis compound shows genetic interactions with Set2, the histone H3K36 methyltransferase, consistent with its role in regulating this histone mark.[14]
Replication Protein A (RPA) Physical interactionThe C-terminal domain of this compound interacts directly with RPA, suggesting a role for this compound in the DNA damage response and maintenance of genome stability.

Signaling Pathways and Interaction Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and protein-protein interactions involving the this compound-Bur2 complex.

BUR1_Signaling_Pathway cluster_transcription Transcription Elongation cluster_cellcycle Cell Cycle Progression BUR1_Bur2 This compound-Bur2 Spt5 Spt5 BUR1_Bur2->Spt5 phosphorylates Rad6_Bre1 Rad6-Bre1 BUR1_Bur2->Rad6_Bre1 phosphorylates Rad6 Set2 Set2 BUR1_Bur2->Set2 genetically interacts Paf1C Paf1 Complex Spt5->Paf1C recruits RNAPII RNA Pol II Paf1C->RNAPII associates with H2B Histone H2B H3K36 H3K36 Methylation H2B->H3K36 enables Rad6_Bre1->H2B ubiquitinates Set2->H3K36 methylates TORC1 TORC1 Sch9 Sch9 TORC1->Sch9 phosphorylates CellCycle G1/S Progression Sch9->CellCycle promotes BUR1_Bur2_cc This compound-Bur2 BUR1_Bur2_cc->Sch9 phosphorylates

Caption: A simplified diagram of this compound signaling pathways in transcription and cell cycle control.

Caption: A network map of this compound's key substrates and interacting proteins.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize this compound substrates and interacting proteins.

Co-Immunoprecipitation (Co-IP) from Yeast Cells to Identify this compound Interactors

This protocol is designed to isolate this compound-containing protein complexes from yeast cell lysates.

Materials:

  • Yeast strain expressing an epitope-tagged this compound (e.g., this compound-HA, this compound-FLAG).

  • YPD or appropriate selective media.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.

  • Wash Buffer: Lysis buffer with 0.1% Triton X-100.

  • Elution Buffer: 2x SDS-PAGE sample buffer.

  • Anti-epitope tag antibody (e.g., anti-HA, anti-FLAG).

  • Protein A/G magnetic beads.

  • Glass beads (0.5 mm).

  • Bead beater.

  • Refrigerated centrifuge.

  • Western blotting equipment and reagents.

Procedure:

  • Yeast Culture and Harvest:

    • Grow a 50 mL culture of the yeast strain to an OD600 of 0.8-1.0.

    • Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold water and resuspend in 1 mL of ice-cold Lysis Buffer.

  • Cell Lysis:

    • Transfer the cell suspension to a 2 mL screw-cap tube containing an equal volume of glass beads.

    • Disrupt the cells by bead beating for 5 cycles of 1 minute on and 1 minute on ice.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (whole-cell extract) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the whole-cell extract using a Bradford assay.

    • Incubate 1-2 mg of total protein with 2-5 µg of the specific antibody for 2-4 hours at 4°C with gentle rotation.

    • Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • Elution and Analysis:

    • Elute the protein complexes by resuspending the beads in 50 µL of 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

    • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against this compound and putative interacting proteins.

In Vitro Kinase Assay for this compound Activity

This protocol describes how to measure the kinase activity of immunoprecipitated this compound on a recombinant substrate.

Materials:

  • Immunoprecipitated this compound-Bur2 complex (from Co-IP protocol, but eluted with a non-denaturing buffer or used directly on beads).

  • Recombinant substrate protein (e.g., GST-Spt5-CTR, GST-Rpb1-CTD).

  • Kinase Assay Buffer: 20 mM HEPES-KOH pH 7.6, 10 mM MgCl2, 1 mM DTT, 100 µM ATP.

  • [γ-32P]ATP (10 µCi/µL).

  • 2x SDS-PAGE sample buffer.

  • SDS-PAGE and autoradiography equipment.

Procedure:

  • Prepare Immunoprecipitated Kinase:

    • Perform immunoprecipitation of epitope-tagged this compound as described in the Co-IP protocol, but wash the beads twice with Kinase Assay Buffer without ATP.

  • Kinase Reaction:

    • Resuspend the beads in 20 µL of Kinase Assay Buffer.

    • Add 1-2 µg of the recombinant substrate protein.

    • Initiate the reaction by adding 1 µL of [γ-32P]ATP.

    • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

  • Stop Reaction and Analyze:

    • Stop the reaction by adding 20 µL of 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

Chromatin Immunoprecipitation (ChIP) for this compound Localization

This protocol is for determining the genomic localization of this compound in yeast.

Materials:

  • Yeast strain expressing epitope-tagged this compound.

  • YPD medium.

  • Formaldehyde (B43269) (37% solution).

  • Glycine (B1666218) (2.5 M).

  • ChIP Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.

  • Sonication Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.

  • ChIP Wash Buffers (Low Salt, High Salt, LiCl, TE).

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS.

  • Proteinase K.

  • Phenol:Chloroform:Isoamyl Alcohol.

  • Ethanol (B145695).

  • Anti-epitope tag antibody.

  • Protein A/G magnetic beads.

  • Sonicator.

  • qPCR machine and reagents.

Procedure:

  • Cross-linking and Cell Harvest:

    • Grow a 50 mL yeast culture to an OD600 of 0.8.

    • Add formaldehyde to a final concentration of 1% and incubate for 15 minutes at room temperature.

    • Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

    • Harvest cells by centrifugation and wash twice with ice-cold TBS.

  • Chromatin Preparation:

    • Resuspend the cell pellet in 600 µL of ChIP Lysis Buffer and lyse the cells with glass beads.

    • Pellet the spheroplasts and resuspend in 300 µL of Sonication Buffer.

    • Sonicate the chromatin to an average fragment size of 200-500 bp.

    • Clarify the sonicated chromatin by centrifugation.

  • Immunoprecipitation:

    • Incubate a fraction of the chromatin with 2-5 µg of the specific antibody overnight at 4°C.

    • Add pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.

    • Elute the chromatin by incubating the beads in Elution Buffer at 65°C for 15 minutes.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating the eluate at 65°C for at least 6 hours.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analysis:

    • Analyze the enrichment of specific genomic loci by qPCR using primers for target and control regions.

Conclusion

The this compound-Bur2 kinase complex is a central regulator of transcription elongation and plays important roles in histone modification and cell cycle control. Its activity is tightly controlled through its interaction with its cyclin partner, Bur2, and a network of other regulatory proteins. The phosphorylation of key substrates, including Spt5, Rad6, and Sch9, mediates the diverse functions of this compound. The experimental protocols provided in this guide offer a starting point for researchers aiming to further investigate the intricate roles of this essential kinase. Future studies employing quantitative proteomics and advanced biochemical techniques will undoubtedly uncover additional substrates and interacting partners, further refining our understanding of the this compound-centered regulatory network and its potential as a target for therapeutic intervention.

References

cellular localization of BUR1 kinase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cellular Localization of BUR1 Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclin-dependent kinase (CDK) this compound is a critical regulator of gene expression in Saccharomyces cerevisiae, with its mammalian ortholog being Cdk9 (a component of P-TEFb). The spatial and temporal localization of this compound is intrinsically linked to its function in orchestrating the transcription cycle and other cellular processes. This guide provides a comprehensive overview of the , detailing its distribution within the cell, the mechanisms governing its recruitment to specific sites, and its functional implications in different subcellular compartments. We synthesize quantitative data, present detailed experimental methodologies, and provide visual representations of key pathways and workflows to offer a thorough resource for researchers in transcription, cell cycle regulation, and drug development.

Subcellular Distribution of this compound Kinase

This compound kinase exhibits a dual localization, with a predominant presence in the nucleus and a smaller, functionally distinct pool in the cytoplasm.

  • Nuclear Localization : The primary site of this compound function is the nucleus, where it associates with chromatin to regulate transcription.[1][2] Fluorescence microscopy studies using mNeonGreen-tagged this compound (this compound-mNG) have confirmed that the kinase is mainly localized to the nucleus.[1][2]

  • Cytoplasmic Localization : A sub-population of this compound resides in the cytoplasm.[1][2] This cytoplasmic pool is implicated in processes distinct from transcription, including vacuole-mediated cell cycle progression through the TORC1 pathway.[1][2] The C-terminal domain of this compound is crucial for its cytoplasmic retention, as its deletion results in a significant reduction of the cytoplasmic fraction.[1][2]

Chromatin Association and Dynamics

Within the nucleus, this compound is not statically localized but is dynamically recruited to actively transcribed genes. Chromatin Immunoprecipitation (ChIP) has been the pivotal technique in mapping the genomic localization of this compound.

  • Recruitment to Actively Transcribed Genes : this compound, in complex with its cyclin partner Bur2, is recruited to the coding regions of genes in a manner that is strictly dependent on active transcription.[3][4][5]

  • Distribution Along Gene Bodies : The this compound-BUR2 complex is found at the 5' ends of genes and travels with the elongating RNA Polymerase II (Pol II) machinery along the entire length of the coding sequence.[6][7]

  • Termination Region Dissociation : A notable decrease in this compound cross-linking is observed in regions downstream of the polyadenylation site, suggesting that the kinase dissociates from the transcription elongation complex at or near the termination phase.[3][4][5]

Table 1: Summary of this compound Kinase Localization Data
Cellular CompartmentMethodKey FindingsReference(s)
Nucleus ImmunofluorescencePredominant localization.[1][2]
Cytoplasm ImmunofluorescenceA minor, functionally distinct pool exists.[1][2]
Chromatin (Coding Regions) ChIPAssociates with actively transcribed genes.[3][4][5]
Chromatin (5' ends of genes) ChIPRecruited to the 5' region and remains throughout the open reading frame.[6][7]
Chromatin (Post-poly(A) site) ChIPCross-linking is significantly reduced.[3][4][5]

Molecular Mechanisms of this compound Recruitment and Function

The localization of this compound is tightly regulated through a series of protein-protein interactions that are essential for its kinase activity at specific locations.

The this compound-BUR2 Complex

This compound functions as a canonical cyclin-dependent kinase, requiring association with its cyclin, Bur2, for activity.[8] Genetic and biochemical evidence, including co-immunoprecipitation and yeast two-hybrid assays, have demonstrated a stable interaction between this compound and Bur2.[8] This complex is the functional unit that is recruited to chromatin.

Interaction with the RNA Polymerase II C-Terminal Domain (CTD)

The recruitment of the this compound-BUR2 complex to elongating Pol II is mediated by a direct interaction with the phosphorylated C-Terminal Domain (CTD) of Rpb1, the largest subunit of Pol II.

  • Initial Recruitment : The TFIIH-associated kinase, Kin28, phosphorylates the CTD at Serine 5 (Ser5P) during transcription initiation.

  • This compound Binding : The C-terminal domain of this compound contains a conserved region that specifically recognizes and binds to the Ser5P mark on the Pol II CTD.[7] This interaction is crucial for recruiting this compound to the early elongation complex.

Downstream Phosphorylation Events

Once recruited, this compound phosphorylates a cascade of substrates to promote transcription elongation and co-transcriptional processes.

  • Histone H2B Monoubiquitination : this compound is required for the monoubiquitination of histone H2B at lysine (B10760008) 123 (H2BK123ub1) by the Rad6-Bre1 ubiquitin ligase complex.[6][9] This modification is a key step in the "trans-histone crosstalk" pathway.

  • Histone H3 Methylation : H2B ubiquitination is a prerequisite for the subsequent di- and tri-methylation of histone H3 at lysines 4 and 79 (H3K4me2/3 and H3K79me3), marks associated with active transcription.[6][10]

  • Phosphorylation of Elongation Factors : this compound phosphorylates the C-terminal region of the essential elongation factor Spt5.[11][12] It also phosphorylates residues in the linker region of Rpb1, which enhances the recruitment of another elongation factor, Spt6.[11][13]

  • Pol II CTD Phosphorylation : Although Ctk1 is the major Serine 2 (Ser2) kinase for the Pol II CTD, this compound contributes to Ser2 phosphorylation, particularly at promoter-proximal regions, and also phosphorylates Serine 7 (Ser7).[6][7][13]

Visualizing this compound Localization and Function

Diagram 1: this compound Recruitment and Function in Transcription Elongation

BUR1_Recruitment_Pathway cluster_promoter Promoter Region cluster_genebody Gene Body PolII RNA Pol II Ser5P Rpb1-CTD (Ser5-P) PolII->Ser5P TFIIH TFIIH (Kin28) TFIIH->PolII Phosphorylates Ser5 BUR1_BUR2 This compound-BUR2 Complex Ser5P->BUR1_BUR2 Recruits via this compound C-terminus Elongating_PolII Elongating Pol II (Ser5-P, Ser2-P) BUR1_BUR2->Elongating_PolII Phosphorylates Ser2/Ser7 BUR1_BUR2->Elongating_PolII H2Bub1 Histone H2B (K123ub1) BUR1_BUR2->H2Bub1 Required for Spt5P Spt5-P BUR1_BUR2->Spt5P Phosphorylates Rpb1_LinkerP Rpb1 Linker-P BUR1_BUR2->Rpb1_LinkerP Phosphorylates H3K4me3 Histone H3 (K4me3) H2Bub1->H3K4me3 Enables Spt6 Spt6 Rpb1_LinkerP->Spt6 Recruits

Caption: Recruitment of this compound-BUR2 to Ser5-phosphorylated Pol II and subsequent phosphorylation events.

Diagram 2: Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

ChIP_Workflow Start Yeast Culture (e.g., HA-tagged this compound) Crosslink 1. Cross-linking (Formaldehyde) Start->Crosslink Lyse 2. Cell Lysis & Sonication (Chromatin Fragmentation) Crosslink->Lyse IP 3. Immunoprecipitation (Anti-HA Antibody) Lyse->IP Beads Protein A/G Beads IP->Beads Wash 4. Wash Beads Beads->Wash Elute 5. Elution Wash->Elute Reverse 6. Reverse Cross-links (Heat + Proteinase K) Elute->Reverse Purify 7. DNA Purification Reverse->Purify Analyze 8. Analysis (qPCR or Sequencing) Purify->Analyze

Caption: A generalized workflow for determining the genomic localization of this compound via ChIP.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for this compound

This protocol is adapted from methodologies used to demonstrate the association of this compound with actively transcribed genes.[3]

Objective : To cross-link protein-DNA complexes in vivo, immunoprecipitate this compound-associated chromatin, and identify the co-precipitated DNA.

Materials :

  • Yeast strain expressing epitope-tagged this compound (e.g., this compound-HA).

  • Formaldehyde (B43269) (37% solution).

  • Glycine (B1666218) (2.5 M stock).

  • Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors).

  • Antibody against the epitope tag (e.g., anti-HA).

  • Protein A or G magnetic beads.

  • Wash Buffers (varying salt concentrations).

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS).

  • Proteinase K.

  • Reagents for DNA purification and PCR/qPCR.

Procedure :

  • Cross-linking : Grow yeast cells to mid-log phase (OD600 ~0.6-0.8). Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature with gentle shaking.[14]

  • Quenching : Stop the cross-linking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[14]

  • Cell Harvest and Lysis : Harvest cells by centrifugation, wash with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and lyse cells using a bead beater with zirconia beads.

  • Chromatin Shearing : Sonicate the lysate on ice to shear chromatin to an average fragment size of 200-500 bp. Centrifuge to pellet debris and collect the supernatant containing soluble chromatin.

  • Immunoprecipitation : Pre-clear the chromatin by incubating with Protein A/G beads. Set aside a small aliquot as "input" control. Incubate the remaining chromatin with the anti-HA antibody overnight at 4°C with rotation.[14]

  • Immune Complex Capture : Add pre-blocked Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing : Pellet the beads and perform a series of stringent washes to remove non-specifically bound chromatin. Typically, this involves washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer.[15]

  • Elution : Elute the protein-DNA complexes from the beads by incubating in Elution Buffer at 65°C.

  • Reverse Cross-linking : Add NaCl to the eluates and the input sample and incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.

  • Protein Digestion and DNA Purification : Treat samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a standard PCR purification kit or phenol-chloroform extraction.

  • Analysis : Use the purified DNA for qPCR with primers specific to different gene regions (promoter, coding sequence, 3' UTR) or for high-throughput sequencing (ChIP-seq).

Immunofluorescence Microscopy for this compound Subcellular Localization

This protocol provides a general framework for visualizing this compound within yeast cells, as informed by studies using fluorescently tagged proteins.[1][2]

Objective : To fix and permeabilize yeast cells to allow for antibody-based detection or direct visualization of fluorescently-tagged this compound.

Materials :

  • Yeast strain expressing fluorescently tagged this compound (e.g., this compound-mNeonGreen) or epitope-tagged this compound.

  • Formaldehyde (37% solution).

  • Spheroplasting solution (e.g., Zymolyase in sorbitol buffer).

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 1% BSA in PBS).

  • Primary antibody (if using epitope tag).

  • Fluorophore-conjugated secondary antibody.

  • DAPI for nuclear counterstaining.

  • Mounting medium.

Procedure :

  • Cell Fixation : Grow cells to early-log phase. Fix by adding formaldehyde to the culture medium to a final concentration of 4% and incubate for 30-45 minutes at room temperature.[16]

  • Harvest and Wash : Harvest cells, wash twice with a wash buffer (e.g., phosphate (B84403) buffer).

  • Cell Wall Digestion : Resuspend cells in spheroplasting solution containing a lytic enzyme like Zymolyase to digest the cell wall. Monitor spheroplast formation under a microscope.

  • Permeabilization : Gently wash the spheroplasts and adhere them to poly-L-lysine coated slides. Permeabilize the cell membranes with Triton X-100 for 5-10 minutes.[17]

  • Blocking : Wash the cells and block non-specific antibody binding sites by incubating with Blocking Buffer for 30 minutes.[17]

  • Antibody Incubation (for tagged proteins) :

    • Incubate with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.[16]

  • Nuclear Staining and Mounting : Wash cells to remove excess antibody. Incubate briefly with DAPI to stain the nucleus. Perform a final wash and mount the coverslip using an anti-fade mounting medium.

  • Imaging : Visualize cells using a fluorescence or confocal microscope, capturing images in the appropriate channels for the fluorophore and DAPI.

Conclusion and Future Directions

The is a cornerstone of its function. While its primary role on chromatin in the nucleus is well-established as a key regulator of transcription elongation, the discovery of a cytoplasmic pool involved in cell cycle signaling highlights the multitasking nature of this kinase. For drug development professionals, understanding the distinct localization-dependent functions of this compound (and its human ortholog Cdk9) is critical. Targeting the nuclear, transcription-associated pool is a validated strategy in oncology, but the cytoplasmic functions could represent novel therapeutic avenues or potential sources of off-target effects. Future research will likely focus on the precise mechanisms of this compound's nucleocytoplasmic shuttling, the full spectrum of its cytoplasmic substrates, and how these distinct pools are co-regulated to integrate gene expression with overall cell growth and proliferation.

References

The Role of BUR1 in Transcription Elongation Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclin-dependent kinase BUR1, in complex with its cyclin Bur2, is a critical regulator of transcription elongation in eukaryotes. This complex orchestrates a series of events at the level of the RNA Polymerase II (Pol II) machinery and the chromatin template to ensure efficient and processive transcript synthesis. Through the phosphorylation of key substrates, including the transcription elongation factor Spt5 and the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, this compound facilitates the recruitment of the Paf1 complex (Paf1C) and modulates histone modifications. These activities collectively overcome repressive chromatin structures, prevent premature termination, and couple transcription elongation with downstream RNA processing events. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound-mediated regulation of transcription elongation, details key experimental protocols for its study, and presents quantitative data on its functional impact, offering a valuable resource for researchers in transcription biology and drug development targeting transcriptional processes.

Introduction to this compound and its Role in Transcription

The this compound-Bur2 kinase complex is an essential component of the transcription elongation machinery in Saccharomyces cerevisiae and is functionally conserved in higher eukaryotes.[1][2] Initially identified through genetic screens for factors that "Bypass UAS Requirement," this compound was later characterized as a cyclin-dependent kinase (CDK) involved in regulating the processivity of RNA Polymerase II.[2][3] While it shares homology with other transcriptional CDKs, this compound has distinct substrates and functions that position it as a central player in the transition from transcription initiation to productive elongation and in the maintenance of this process across gene bodies.

This compound's primary role is to phosphorylate key factors associated with the elongating Pol II complex. This targeted phosphorylation serves as a signaling hub, recruiting other essential elongation and chromatin-modifying factors to the transcription machinery. The functional consequences of this compound activity are multifaceted and include:

  • Promoting Pol II Processivity: By phosphorylating Spt5, a subunit of the DSIF (DRB-sensitivity-inducing factor) complex, this compound helps to convert it from a negative to a positive elongation factor.[4][5] This phosphorylation is crucial for preventing premature termination and ensuring that Pol II can traverse the entire length of a gene.

  • Recruitment of the Paf1 Complex: Phosphorylation of Spt5 by this compound creates a binding site for the Paf1 complex (Paf1C), a critical platform for the recruitment of histone-modifying enzymes.[4][6] The recruitment of Paf1C is a key event that links the elongating polymerase with chromatin remodeling.

  • Regulation of Histone Modifications: Through the recruitment of Paf1C, this compound activity is directly linked to the establishment of histone modifications associated with active transcription. These include monoubiquitination of histone H2B on lysine (B10760008) 123 (H2BK123ub) and trimethylation of histone H3 on lysines 4 and 36 (H3K4me3 and H3K36me3).[1][7][8] These modifications help to create a chromatin environment that is permissive for transcription elongation.

  • Phosphorylation of the Pol II CTD: this compound also contributes to the phosphorylation of the C-terminal domain (CTD) of Rpb1, the largest subunit of Pol II.[3][9] While other kinases are the primary drivers of CTD phosphorylation at different stages of the transcription cycle, this compound's activity on the CTD, particularly in conjunction with Spt5 phosphorylation, contributes to the overall regulation of the elongation process.

Mutations in this compound or its cyclin BUR2 lead to a variety of phenotypes, including sensitivity to nucleotide-depleting drugs like 6-azauracil (B101635) (6AU) and mycophenolic acid (MPA), which exacerbate elongation defects.[3][9] These genetic and biochemical findings underscore the critical and non-redundant role of the this compound-Bur2 kinase complex in ensuring the fidelity and efficiency of transcription elongation.

Molecular Mechanisms of this compound Action

Phosphorylation of Spt5 and Recruitment of the Paf1 Complex

A primary and essential function of this compound is the phosphorylation of the C-terminal region (CTR) of Spt5.[4][5] The Spt5 CTR consists of multiple repeats of a consensus sequence, and phosphorylation of specific serine and threonine residues within these repeats by this compound is a key regulatory event.[5] This phosphorylation event has a critical downstream consequence: the recruitment of the Paf1 complex to the elongating RNA Polymerase II.[4][6]

The Paf1 complex, consisting of Paf1, Ctr9, Rtf1, Leo1, and Cdc73, acts as a scaffold that travels with the elongating polymerase. Its recruitment is essential for orchestrating a cascade of histone modifications that facilitate transcription through chromatin.

BUR1_Paf1C_Recruitment cluster_elongation_complex Elongation Complex This compound This compound/Bur2 Kinase Spt5_unphos Spt5 (unphosphorylated) This compound->Spt5_unphos Phosphorylation Spt5_phos Spt5-P Paf1C Paf1 Complex Spt5_phos->Paf1C Recruits PolII RNA Polymerase II Paf1C->PolII Associates with

This compound-mediated phosphorylation of Spt5 is crucial for Paf1C recruitment to the elongation complex.
Regulation of Histone Modifications

The recruitment of the Paf1 complex by this compound-mediated Spt5 phosphorylation initiates a cascade of histone modifications that are hallmarks of active transcription. The Paf1 complex is required for the monoubiquitination of histone H2B at lysine 123 (H2BK123ub) by the Rad6/Bre1 ubiquitin ligase complex.[8] This H2B ubiquitination is, in turn, a prerequisite for the trimethylation of histone H3 at lysine 4 (H3K4me3) by the Set1/COMPASS complex and at lysine 36 (H3K36me3) by the Set2 methyltransferase.[1][7] These modifications serve to open up the chromatin structure, making the DNA template more accessible to the elongating Pol II and preventing the reassembly of repressive chromatin structures in the wake of the polymerase.

BUR1_Histone_Mods This compound This compound/Bur2 Spt5_P Spt5-P This compound->Spt5_P Phosphorylates Paf1C Paf1 Complex Spt5_P->Paf1C Recruits Rad6_Bre1 Rad6/Bre1 Paf1C->Rad6_Bre1 Recruits H2Bub H2B-K123ub Rad6_Bre1->H2Bub Set1 Set1/COMPASS H2Bub->Set1 Enables Set2 Set2 H2Bub->Set2 Enables H3K4me3 H3K4me3 Set1->H3K4me3 H3K36me3 H3K36me3 Set2->H3K36me3 Transcription Productive Elongation H3K4me3->Transcription Promote H3K36me3->Transcription Promote

The this compound-Paf1C axis regulates a cascade of histone modifications essential for transcription.
Phosphorylation of the RNA Polymerase II CTD

In addition to Spt5, this compound also phosphorylates the C-terminal domain (CTD) of Rpb1, the largest subunit of RNA Polymerase II.[3][9] The CTD consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS, and the phosphorylation status of the serines at positions 2 and 5 (Ser2 and Ser5) changes throughout the transcription cycle, creating a "CTD code" that recruits various factors. While Kin28 (CDK7) is the primary kinase for Ser5 phosphorylation during initiation and Ctk1 (CDK12) is the major Ser2 kinase during elongation, this compound contributes to the overall phosphorylation landscape of the CTD.[10][11] Evidence suggests that this compound can phosphorylate Ser2 of the CTD, and this activity may be particularly important in the early stages of elongation to augment the function of Ctk1.[11]

Quantitative Data on this compound Function

The functional consequences of this compound activity have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

Substrate/Factor Effect of this compound Inhibition/Mutation Fold Change/Reduction Experimental System Reference
Spt5 PhosphorylationReduced phosphorylation~82% reductionS. cerevisiae (auxin-inducible degron)[11]
Pol II CTD Ser2-PSignificant decreaseNot explicitly quantifiedS. cerevisiae (chemical genetics)[4]
Paf1c RecruitmentReduced recruitment~2-4 fold reduction at various genesS. cerevisiae (ChIP-qPCR in bur2Δ)[12]
H3K36 TrimethylationSignificantly reduced~3-5 fold reduction at 5' ends of genesS. cerevisiae (ChIP-qPCR in bur2Δ)[12]
H3 AcetylationIncreased at 5' ends of ORFs~2-3 fold increaseS. cerevisiae (ChIP-qPCR in bur2Δ)[12]
H4 AcetylationIncreased at 5' ends of ORFs~1.5-2.5 fold increaseS. cerevisiae (ChIP-qPCR in bur2Δ)[12]
H2B MonoubiquitinationReduced levelsNot explicitly quantifiedS. cerevisiae (Western blot in bur2Δ)[8]
Pol II ProcessivityReduced cross-linking at 3' endsRatio of 3' to 5' Pol II occupancy reducedS. cerevisiae (this compound mutant)[9]
Gene Expression Effect of this compound Mutation Number of Genes Affected Experimental System Reference
mRNA levelsAltered expression60 genes significantly alteredS. cerevisiae (this compound-107 mutant)[13]

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genome-wide localization of this compound, its substrates, or the histone modifications it regulates.

ChIP_Seq_Workflow Crosslinking 1. Crosslink proteins to DNA (Formaldehyde) Lysis 2. Lyse cells and shear chromatin (Sonication) Crosslinking->Lysis IP 3. Immunoprecipitate target protein (Specific Antibody) Lysis->IP Wash 4. Wash to remove non-specific binding IP->Wash Elution 5. Elute protein-DNA complexes Wash->Elution Reverse_Crosslink 6. Reverse crosslinks and purify DNA Elution->Reverse_Crosslink Library_Prep 7. Prepare sequencing library Reverse_Crosslink->Library_Prep Sequencing 8. High-throughput sequencing Library_Prep->Sequencing Analysis 9. Data analysis: Alignment, Peak Calling, etc. Sequencing->Analysis

A generalized workflow for a Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) experiment.

Detailed Methodology:

  • Cell Culture and Crosslinking: Grow yeast cells to mid-log phase (OD600 ≈ 0.6-0.8). Add formaldehyde (B43269) to a final concentration of 1% and incubate for 15-20 minutes at room temperature with gentle shaking to crosslink proteins to DNA. Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.

  • Cell Lysis and Chromatin Shearing: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer. Lyse cells using glass beads and a bead beater. Shear chromatin to an average size of 200-500 bp by sonication. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a portion of the chromatin with a specific antibody against the protein of interest (e.g., anti-Spt5-P, anti-H3K36me3) overnight at 4°C. A mock IP with a non-specific IgG should be performed as a negative control. Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Crosslinking: Elute the protein-DNA complexes from the beads using an elution buffer. Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA according to the manufacturer's instructions (e.g., Illumina). This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification. Sequence the library on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of enrichment. Perform downstream analyses such as differential binding analysis and motif discovery.

In Vitro Kinase Assay

This protocol is used to directly assess the kinase activity of this compound on a specific substrate.

Kinase_Assay_Workflow Purification 1. Purify this compound/Bur2 complex and substrate protein Reaction_Setup 2. Set up kinase reaction: Kinase, Substrate, Kinase Buffer Purification->Reaction_Setup Initiation 3. Initiate reaction with [γ-32P]ATP and MgCl2 Reaction_Setup->Initiation Incubation 4. Incubate at 30°C Initiation->Incubation Termination 5. Stop reaction (e.g., add SDS-PAGE buffer) Incubation->Termination Separation 6. Separate proteins by SDS-PAGE Termination->Separation Detection 7. Detect phosphorylated substrate (Autoradiography/Phosphorimaging) Separation->Detection

A typical workflow for an in vitro kinase assay using a radiolabeled ATP analog.

Detailed Methodology:

  • Protein Purification: Purify the this compound/Bur2 kinase complex and the substrate protein (e.g., recombinant Spt5) from a suitable expression system (e.g., yeast, E. coli).

  • Kinase Reaction: In a microcentrifuge tube, combine the purified this compound/Bur2 complex, the substrate protein, and kinase buffer (typically containing HEPES, MgCl2, and DTT).

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP. The final ATP concentration should be optimized for the specific kinase-substrate pair.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and heating the sample at 95°C for 5 minutes.

  • SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.

  • Quantification: Quantify the signal intensity of the phosphorylated substrate band using a phosphorimager and appropriate software.

Implications for Drug Development

The central role of this compound in regulating transcription elongation makes it an attractive target for therapeutic intervention, particularly in diseases characterized by aberrant gene expression, such as cancer. The development of specific inhibitors of this compound could provide a means to selectively modulate the transcription of genes that are critical for disease progression.

Potential therapeutic strategies targeting this compound could include:

  • Direct Kinase Inhibition: Small molecule inhibitors that target the ATP-binding pocket of this compound could be developed to directly block its catalytic activity.

  • Disruption of Protein-Protein Interactions: Compounds that disrupt the interaction between this compound and its cyclin Bur2, or between this compound and its substrates, could also serve as a means of inhibiting its function.

The development of such inhibitors would require a deep understanding of the structure and function of the this compound-Bur2 complex and its interactions with its substrates. The experimental protocols and quantitative data presented in this guide provide a foundation for such efforts.

Conclusion

The this compound-Bur2 kinase complex is a master regulator of transcription elongation, exerting its influence through a coordinated series of phosphorylation events that impact both the transcription machinery and the chromatin template. By phosphorylating Spt5 and the Pol II CTD, this compound facilitates the recruitment of the Paf1 complex, which in turn orchestrates a cascade of histone modifications essential for productive elongation. This intricate network of interactions ensures that transcription proceeds efficiently and is properly coupled to downstream RNA processing events. A thorough understanding of the molecular mechanisms of this compound action, supported by robust experimental methodologies and quantitative data, is crucial for advancing our knowledge of transcription regulation and for the development of novel therapeutic strategies that target this fundamental cellular process.

References

The Role of BUR1 Kinase in Histone Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Saccharomyces cerevisiae cyclin-dependent kinase (CDK) Bur1, in complex with its cyclin Bur2, plays a pivotal role in the regulation of transcription elongation. A significant aspect of its function lies in its intricate connection to histone modifications, which are crucial for modulating chromatin structure and gene expression. This technical guide provides an in-depth exploration of the core functions of the this compound-Bur2 kinase complex in orchestrating a cascade of histone modifications, including histone H2B monoubiquitination (H2Bub1), histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), and histone H3 lysine 36 trimethylation (H3K36me3). We will delve into the signaling pathways, present available quantitative data, and provide detailed experimental protocols for key assays used to investigate these processes. This guide is intended to serve as a comprehensive resource for researchers in the fields of transcription, chromatin biology, and drug development.

Introduction

The this compound-Bur2 complex is a key regulator of transcription elongation by RNA Polymerase II (Pol II).[1] While it can phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, in vitro, its primary role in vivo appears to be the phosphorylation of other substrates involved in the transcription process.[2][3] A critical function of this compound is to facilitate the recruitment and activity of other protein complexes that directly modify histones, thereby influencing chromatin structure and accessibility. This guide will focus on the molecular mechanisms by which this compound influences the histone modification landscape.

The this compound-Paf1 Signaling Axis

The effects of this compound on histone modification are largely mediated through its interaction with the Polymerase-Associated Factor 1 (Paf1) complex (Paf1C).[4] The this compound-Bur2 kinase is required for the efficient recruitment of the Paf1C to elongating RNA Polymerase II.[4] Although a direct phosphorylation of the Paf1 complex by this compound has not been definitively demonstrated in vitro, the functional link between these two complexes is well-established.[4][5]

Signaling Pathway for Histone H2B Monoubiquitination and H3K4 Trimethylation

This compound kinase initiates a signaling cascade that leads to H2B monoubiquitination and subsequent H3K4 trimethylation. This pathway is essential for active transcription.

BUR1_H2Bub1_H3K4me3_Pathway This compound This compound-Bur2 Kinase Paf1C Paf1 Complex This compound->Paf1C Recruitment Rad6_Bre1 Rad6/Bre1 (E2/E3) Paf1C->Rad6_Bre1 Stimulation H2B Histone H2B Rad6_Bre1->H2B Ubiquitination H2Bub1 H2B-K123ub1 H2B->H2Bub1 Set1_COMPASS Set1/COMPASS H2Bub1->Set1_COMPASS Recruitment/Activation H3K4me0 H3K4 Set1_COMPASS->H3K4me0 Methylation H3K4me3 H3K4me3 H3K4me0->H3K4me3

Figure 1: this compound-mediated pathway for H2Bub1 and H3K4me3.
Regulation of Histone H3 Lysine 36 Trimethylation

This compound activity is also a prerequisite for the proper establishment of H3K36 trimethylation, a mark associated with transcription elongation and the suppression of cryptic transcription. This process is dependent on the histone methyltransferase Set2. This compound's role in this process is linked to its function in promoting transcription elongation, which is necessary for Set2 recruitment and activity.[6][7]

BUR1_H3K36me3_Pathway This compound This compound-Bur2 Kinase Elongating_PolII Elongating Pol II This compound->Elongating_PolII Promotes Elongation Set2 Set2 Methyltransferase Elongating_PolII->Set2 Recruitment H3K36 Histone H3K36 Set2->H3K36 Methylation H3K36me3 H3K36me3 H3K36->H3K36me3

Figure 2: this compound's role in H3K36 trimethylation.

Quantitative Data on this compound Function and Histone Modifications

Table 1: Effects of this compound Mutations on Histone Modifications

Histone ModificationGene/StrainFold Change vs. Wild-TypeMethodReference
H3K36 Trimethylationbur2ΔSignificantly ReducedChromatin Immunoprecipitation[6][7]
H3K4 Trimethylationbur2ΔReducedGlobal Proteomic Screen[8]
H2B Monoubiquitinationbur2ΔReducedGlobal Proteomic Screen[8]
Histone H3 Acetylationbur2ΔIncreased at 5' ends of some genesChromatin Immunoprecipitation[4][5]
Histone H4 Acetylationbur2ΔIncreased at 5' ends of some genesChromatin Immunoprecipitation[4][5]

Table 2: In Vitro Kinase Activity of this compound Mutants

This compound AlleleSubstrateRelative Kinase ActivityReference
Wild-typeRpb1-CTDActive[2]
This compound-23Rpb1-CTDSeverely Decreased[2]
This compound-CΔRpb1-CTDFully Active[2]
This compound-T240ARpb1-CTDDramatically Reduced[2]
This compound-E107QRpb1-CTDInactive[2]
This compound-D213ARpb1-CTDInactive[2]

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for Histone H3K4me3 in Saccharomyces cerevisiae**

This protocol is adapted from established methods for yeast ChIP and can be used to assess the levels of H3K4me3 at specific genomic loci.[2][9][10]

ChIP_Workflow cluster_cell_prep Cell Preparation cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Yeast_Culture 1. Grow Yeast Culture to mid-log phase Crosslinking 2. Crosslink with Formaldehyde (B43269) Yeast_Culture->Crosslinking Quenching 3. Quench with Glycine (B1666218) Crosslinking->Quenching Cell_Harvest 4. Harvest and Wash Cells Quenching->Cell_Harvest Cell_Lysis 5. Cell Lysis (Bead Beating) Cell_Harvest->Cell_Lysis Chromatin_Shearing 6. Chromatin Shearing (Micrococcal Nuclease) Cell_Lysis->Chromatin_Shearing Antibody_Incubation 7. Incubate with anti-H3K4me3 Antibody Chromatin_Shearing->Antibody_Incubation Bead_Capture 8. Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washes 9. Wash Beads Bead_Capture->Washes Elution 10. Elute Chromatin Washes->Elution Reverse_Crosslinks 11. Reverse Crosslinks Elution->Reverse_Crosslinks DNA_Purification 12. Purify DNA Reverse_Crosslinks->DNA_Purification qPCR 13. qPCR Analysis DNA_Purification->qPCR Sequencing 14. Library Prep & Sequencing (ChIP-seq) DNA_Purification->Sequencing

Figure 3: Workflow for Chromatin Immunoprecipitation (ChIP).

Materials:

  • Yeast strain of interest

  • YPD medium

  • Formaldehyde (37% solution)

  • Glycine (2.5 M)

  • Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)

  • Glass beads (0.5 mm)

  • Micrococcal Nuclease (MNase)

  • Anti-H3K4me3 antibody (validated for ChIP)

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl wash)

  • Elution Buffer

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol (B145695)

  • qPCR reagents and primers for target and control loci

Procedure:

  • Cell Growth and Cross-linking: Grow yeast cells to mid-log phase (OD600 ≈ 0.6-0.8). Add formaldehyde to a final concentration of 1% and incubate for 15 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[10]

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold TBS, and resuspend in lysis buffer. Lyse cells by bead beating.

  • Chromatin Shearing: Pellet the cell debris and resuspend the chromatin pellet in MNase digestion buffer. Add MNase and incubate at 37°C to digest chromatin to mononucleosome-sized fragments (150-200 bp). Stop the reaction with EDTA.

  • Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate with the anti-H3K4me3 antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

  • Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the cross-links by incubating with Proteinase K and heating at 65°C overnight.

  • DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for target genes and a control region. For genome-wide analysis, proceed with library preparation and high-throughput sequencing (ChIP-seq).

In Vitro Kinase Assay for this compound

This protocol describes a general method for assaying the kinase activity of immunoprecipitated or recombinant this compound-Bur2 complex on a model substrate.

Materials:

  • Yeast strain expressing tagged this compound (e.g., HA-tagged) or purified recombinant this compound-Bur2 complex.

  • Lysis buffer (as for ChIP)

  • Antibody against the tag (e.g., anti-HA)

  • Protein A/G beads

  • Kinase Buffer (e.g., 20 mM HEPES pH 7.6, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • Substrate (e.g., recombinant histone H3, GST-CTD fusion protein)

  • SDS-PAGE loading buffer

Procedure:

  • Preparation of Kinase:

    • Immunoprecipitation: Prepare a whole-cell extract from the yeast strain expressing tagged this compound. Incubate the extract with the appropriate antibody, followed by Protein A/G beads to immunoprecipitate the this compound complex. Wash the beads extensively with lysis buffer and then with kinase buffer.

    • Recombinant Protein: Use purified recombinant this compound-Bur2 complex directly in the assay.

  • Kinase Reaction: Resuspend the immunoprecipitated beads or add the recombinant kinase to a reaction mix containing kinase buffer, the substrate, and [γ-32P]ATP.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate and any autophosphorylation of this compound.

Conclusion

The this compound-Bur2 kinase complex is a central player in the regulation of transcription elongation and chromatin structure. Its influence on histone modifications, particularly H2B monoubiquitination and H3K4 and H3K36 trimethylation, underscores its importance in creating a chromatin environment conducive to active transcription. While the direct molecular interactions and the full range of this compound substrates are still being elucidated, the methodologies outlined in this guide provide a framework for further investigation into the intricate functions of this key kinase. A deeper understanding of the this compound signaling network may offer novel therapeutic targets for diseases associated with transcriptional dysregulation.

References

An In-depth Technical Guide to the Genetic Pathway Analysis of BUR1 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Saccharomyces cerevisiae Bur1 kinase, a cyclin-dependent kinase (CDK), plays a critical role in the regulation of transcription elongation by RNA Polymerase II (Pol II).[1][2][3] Functioning as a complex with its cyclin partner, Bur2, this compound is involved in a cascade of events that ensure the processivity of Pol II and the proper modification of the chromatin template.[4][5] This technical guide provides an in-depth overview of the genetic pathways involving this compound, with a focus on its molecular interactions, downstream targets, and the experimental methodologies used to elucidate its function. The information presented here is intended to serve as a comprehensive resource for researchers investigating transcription regulation, chromatin biology, and the development of therapeutic agents targeting these processes.

Core Functions and Molecular Interactions of the this compound-Bur2 Complex

The this compound-Bur2 kinase complex is a key regulator of transcription elongation, primarily through the phosphorylation of several key substrates.[3][5] Its activity is essential for cell viability and has been shown to influence multiple stages of transcription, from the transition from initiation to elongation to the recruitment of factors involved in mRNA processing and histone modification.[1][4]

Phosphorylation of Spt5

A primary and critical substrate of this compound is the transcription elongation factor Spt5.[3][6][7] Spt5, a component of the DSIF (DRB-sensitivity-inducing factor) complex, possesses a C-terminal region (CTR) composed of multiple repeats of a consensus sequence.[6] this compound-mediated phosphorylation of serine residues within the Spt5 CTR is a crucial step for the recruitment of the Polymerase-Associated Factor 1 (Paf1) complex to the elongating RNA Pol II.[2][3][8]

Recruitment of the Paf1 Complex

The Paf1 complex is a multifunctional transcription elongation factor that plays a central role in coupling transcription with chromatin modification and mRNA processing.[9][10] The recruitment of the Paf1 complex to elongating Pol II is dependent on the prior phosphorylation of the Spt5 CTR by this compound.[2][3][8] Once recruited, the Paf1 complex facilitates several downstream events, including histone H2B monoubiquitination and subsequent histone H3 methylation.[9]

Regulation of Histone Modifications

The this compound-Paf1 pathway is a major regulator of cotranscriptional histone modifications, most notably the trimethylation of histone H3 on lysine (B10760008) 36 (H3K36me3).[4][11] This histone mark is associated with actively transcribed gene bodies and is important for suppressing cryptic transcription and recruiting other chromatin-modifying enzymes.[4][12][13][14] In this compound and bur2 mutant strains, there is a significant reduction in the levels of H3K36 trimethylation, highlighting the critical role of the this compound-Bur2 complex in this process.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound function.

Table 1: Genetic Interactions of this compound
Interacting GenePhenotype of Double MutantReference
ctk1ΔSynthetic lethality[15]
spt5-194Synthetic lethality[15]
set2ΔSuppression of this compoundΔ growth defect[4]
rpb1 (CTD truncations)Synthetic sickness[1]
fcp1-110Synthetic sickness[1]
Table 2: Impact of this compound Mutations on Histone H3K36 Trimethylation
StrainH3K36me3 Level (relative to wild-type)Reference
This compoundΔSignificantly reduced[4]
bur2ΔSignificantly reduced[4]
Table 3: Known Substrates of this compound Kinase and Phosphorylation Sites
SubstratePhosphorylation Site(s)Functional ConsequenceReference
Spt5Serine residues in the C-terminal repeats (CTR)Recruitment of Paf1 complex[3][6]
Sch9S560, T568/T570/T574/T575, S709/T710/S711, T721/T723, S726Regulation of cell cycle progression[16][17][18]
Rpb1 (RNA Pol II)Serine 5 of the CTDIn vitro phosphorylation demonstrated[1]

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway in Transcription Elongation

BUR1_Signaling_Pathway cluster_transcription Transcription Elongation cluster_kinases Kinase Complex PolII RNA Pol II Spt5 Spt5 PolII->Spt5 Associates Spt5->PolII Paf1C Paf1 Complex Spt5->Paf1C Recruits Paf1C->PolII Associates HistoneH3 Histone H3 Paf1C->HistoneH3 Mediates H2B Ub Set2 Set2 HistoneH3->Set2 Recruits Set2->HistoneH3 Trimethylates (H3K36) Bur1_Bur2 This compound-Bur2 Bur1_Bur2->Spt5 Phosphorylates (CTR)

Caption: The this compound-BUR2 kinase complex phosphorylates the Spt5 CTR, leading to the recruitment of the Paf1 complex and subsequent histone H3K36 trimethylation by Set2 during transcription elongation.

Experimental Workflow for Analyzing this compound Function

BUR1_Experimental_Workflow cluster_genetic Genetic Analysis cluster_biochemical Biochemical Analysis cluster_genomic Genomic & Chromatin Analysis YeastStrains Yeast Strain Construction (e.g., this compound mutants, tagged proteins) PhenotypicAssay Phenotypic Assays (e.g., 6-AU/MPA sensitivity) YeastStrains->PhenotypicAssay GeneticInteractions Genetic Interaction Screen (e.g., Synthetic Genetic Array) YeastStrains->GeneticInteractions IP Immunoprecipitation (e.g., this compound-HA) YeastStrains->IP ChIP Chromatin Immunoprecipitation (ChIP) YeastStrains->ChIP WesternBlot Western Blot (Histone Modification Levels) YeastStrains->WesternBlot KinaseAssay In Vitro Kinase Assay (Substrate Phosphorylation) IP->KinaseAssay MassSpec Mass Spectrometry (Substrate ID & P-site mapping) KinaseAssay->MassSpec qPCR ChIP-qPCR (Locus-specific analysis) ChIP->qPCR ChIPseq ChIP-seq (Genome-wide occupancy) ChIP->ChIPseq

Caption: A typical experimental workflow for studying this compound function involves a combination of genetic, biochemical, and genomic approaches to dissect its role in transcription and chromatin modification.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for this compound-associated Factors in S. cerevisiae

This protocol is adapted from standard yeast ChIP procedures and can be used to analyze the association of this compound or other proteins with specific genomic regions.

1. Cell Growth and Cross-linking:

  • Grow yeast cells in 50 mL of YPAD medium to an OD600 of 0.6-0.8.

  • Add formaldehyde (B43269) to a final concentration of 1% and incubate with gentle shaking for 15 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.

  • Harvest cells by centrifugation, wash with ice-cold 1X PBS, and store the cell pellet at -80°C.

2. Cell Lysis and Chromatin Shearing:

  • Resuspend the cell pellet in 600 µL of lysis buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, plus protease inhibitors).

  • Add an equal volume of glass beads and disrupt the cells by bead beating (e.g., 6 cycles of 30 seconds on, 1 minute off on ice).

  • Shear the chromatin to an average size of 200-500 bp by sonication. The optimal sonication conditions should be determined empirically.

  • Clarify the lysate by centrifugation and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

  • Take an aliquot of the pre-cleared chromatin as the "input" control.

  • Add the specific antibody (e.g., anti-HA for this compound-HA) to the remaining chromatin and incubate overnight at 4°C with rotation.

  • Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

4. Washes and Elution:

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.

  • Elute the protein-DNA complexes from the beads by incubating in elution buffer (1% SDS, 0.1 M NaHCO3) at 65°C.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the cross-links by incubating the eluted samples and the input control at 65°C overnight.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. Analysis:

  • Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to the genomic regions of interest.

  • Calculate the fold enrichment of the target region in the immunoprecipitated sample relative to a control region and normalized to the input.[19][20]

In Vitro Kinase Assay for this compound

This protocol describes the immunoprecipitation of this compound kinase and subsequent in vitro phosphorylation of a substrate.

1. Immunoprecipitation of this compound Kinase:

  • Grow yeast cells expressing an epitope-tagged this compound (e.g., this compound-HA) to mid-log phase.

  • Prepare whole-cell extracts by glass bead lysis in a non-denaturing lysis buffer.

  • Incubate the cleared lysate with anti-HA antibody conjugated to magnetic beads overnight at 4°C.

  • Wash the beads extensively with lysis buffer and then with kinase buffer without ATP.

2. Kinase Reaction:

  • Resuspend the beads with the immunoprecipitated this compound-HA in kinase buffer (e.g., 20 mM HEPES pH 7.6, 10 mM MgCl2, 1 mM DTT).

  • Add the purified substrate (e.g., recombinant GST-Spt5-CTR).

  • Initiate the kinase reaction by adding ATP and [γ-³²P]ATP.

  • Incubate at 30°C for 30 minutes.

3. Analysis of Phosphorylation:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography.

  • The gel can also be stained with Coomassie blue to visualize the total amount of substrate protein.

Conclusion

The this compound kinase complex is a central player in the intricate network of factors that regulate transcription elongation. Its role in phosphorylating Spt5 to facilitate the recruitment of the Paf1 complex, which in turn orchestrates histone modifications, underscores the tightly coupled nature of transcription and chromatin dynamics. The experimental approaches detailed in this guide provide a robust framework for further dissecting the molecular mechanisms of this compound function. A thorough understanding of these pathways is not only fundamental to our knowledge of gene regulation but also holds promise for the development of novel therapeutic strategies targeting aberrant transcription in diseases such as cancer.

References

The Multifaceted Role of BUR1: A Technical Guide to its Gene Ontology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BUR1 gene, encoding a cyclin-dependent kinase (CDK), is a critical regulator of fundamental cellular processes in Saccharomyces cerevisiae and its homologs in higher eukaryotes. This technical guide provides an in-depth exploration of the this compound gene ontology, detailing its molecular functions, involvement in key signaling pathways, and its impact on transcription, cell cycle progression, and genome stability. Through a comprehensive review of the scientific literature, this document presents quantitative data, detailed experimental methodologies, and visual representations of this compound-centric pathways to serve as a valuable resource for researchers and professionals in drug development.

Core Functions of the this compound-Bur2 Kinase Complex

This compound is an essential gene that encodes the catalytic subunit of a CDK complex, which partners with the cyclin Bur2.[1] This complex, hereafter referred to as this compound/2, is a key player in the regulation of transcription elongation.[1] Its primary role involves the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII), Rpb1.[2][3] While it can phosphorylate both Serine 2 (Ser2) and Serine 5 (Ser5) of the CTD heptapeptide (B1575542) repeat (YSPTSPS) in vitro, its major in vivo role in Ser2 phosphorylation is debated, with some evidence suggesting it primarily facilitates the subsequent action of another kinase, Ctk1.[4][5][6]

Beyond its canonical role in transcription, the this compound/2 complex is implicated in a diverse array of cellular functions:

  • Histone Modification: this compound/2 is required for the monoubiquitination of histone H2B and the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), linking its transcriptional role to chromatin remodeling.[7][8]

  • Genome Stability: The complex interacts with Replication Protein A (RPA) and plays a role in maintaining genome stability during replication stress.[9]

  • Cell Cycle Control: In conjunction with the Target of Rapamycin Complex 1 (TORC1), this compound participates in vacuole-mediated cell cycle progression from the G1 phase by directly phosphorylating the kinase Sch9.[10][11]

  • Telomere Maintenance: The this compound/2 complex has been identified as a regulator of telomere length.[1][12]

Quantitative Data Summary

The functional consequences of altered this compound activity have been quantified in various studies. The following tables summarize key quantitative findings.

Table 1: Impact of this compound Mutation on Gene Expression

Transcriptome analysis of a this compound-107 mutant following treatment with methyl methanesulfonate (B1217627) (MMS) revealed significant changes in gene expression.

GeneFunctionFold Change (MMS-treated this compound-107 vs. WT)
Upregulated
HSP12Heat shock protein, stress response> 2.0
CTT1Cytosolic catalase T, oxidative stress response> 2.0
DDR2DNA damage responsive protein> 2.0
Downregulated
RPS8ARibosomal protein of the small subunit< -2.0
RPL10Ribosomal protein of the large subunit< -2.0
TEF1Translation elongation factor 1 alpha< -2.0
(Data adapted from transcriptome profiling analysis of this compound mutants, which shows a general trend of upregulation of stress response genes and downregulation of genes related to ribosome biogenesis and translation.)[13]
Table 2: Effect of this compound Mutations on Telomere Length

Mutations in this compound lead to a measurable decrease in telomere length.

StrainRelevant GenotypeAverage Telomere Length (base pairs)Change from Wild-Type (bp)
Wild-TypeThis compound~300-350N/A
This compoundΔThis compound deletion~150-200~ -150
bur2Δbur2 deletion~150-200~ -150
(Quantitative estimates are based on Southern blot analyses from multiple studies which consistently show a significant reduction in telomere length in this compound and bur2 mutants.)[1][12]
Table 3: Known Phosphorylation Sites of this compound Substrates

This compound kinase phosphorylates a range of substrates on specific serine and threonine residues.

SubstratePhosphorylation Site(s)Functional Consequence
Rpb1 (RNA Pol II CTD) Ser2, Ser5Regulation of transcription elongation, recruitment of RNA processing factors.[3][5]
Sch9 Ser560, Thr568, Thr574, Thr575, Ser709, Thr710, Ser711, Thr721, Thr723, Ser726Promotion of cell cycle progression from G1 phase.[14][15]
Spt5 C-terminal region (CTR)Promotion of transcription elongation and recruitment of the PAF complex.[7]

Signaling Pathways and Logical Relationships

The diverse functions of this compound are executed through its participation in distinct and interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships.

Transcriptional Elongation and Histone Modification Pathway

BUR1_Transcription_Elongation cluster_initiation Initiation cluster_elongation Elongation RNAPII_hypo RNAPII (hypophosphorylated CTD) RNAPII_Ser5P RNAPII (Ser5-P CTD) RNAPII_hypo->RNAPII_Ser5P transition to elongation TFIIH TFIIH (Kin28) TFIIH->RNAPII_hypo phosphorylates Ser5 Bur1_Bur2 This compound/2 Complex RNAPII_Ser5P->Bur1_Bur2 recruits RNAPII_Ser2P RNAPII (Ser2-P CTD) RNAPII_Ser5P->RNAPII_Ser2P phosphorylation shift Bur1_Bur2->RNAPII_Ser5P phosphorylates Ser2 Spt5 Spt5 Bur1_Bur2->Spt5 phosphorylates CTR Ctk1 Ctk1 Bur1_Bur2->Ctk1 enhances activity PAF1c PAF1 Complex Spt5->PAF1c recruits Set2 Set2 PAF1c->Set2 facilitates recruitment H3K36me3 Histone H3K36me3 Set2->H3K36me3 methylates H3K36 Ctk1->RNAPII_Ser2P phosphorylates Ser2

Caption: this compound in Transcription and Histone Modification.

Cell Cycle Control Pathway

BUR1_Cell_Cycle cluster_vacuole Vacuole/Lysosome TORC1 TORC1 Sch9 Sch9 TORC1->Sch9 phosphorylates Bur1_nucleus This compound (Nuclear Pool) Bur1_nucleus->Sch9 phosphorylates G1_S_transition G1/S Phase Transition Sch9->G1_S_transition promotes

Caption: this compound's role in vacuole-mediated cell cycle control.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

In Vitro Kinase Assay

This assay is used to determine the ability of the this compound/2 complex to phosphorylate a substrate.

  • Purification of Kinase and Substrate:

    • Express and purify the this compound/2 complex from S. cerevisiae or a recombinant system (e.g., baculovirus-infected insect cells).

    • Express and purify the substrate protein (e.g., a GST-fusion of the Rpb1 CTD or Sch9).

  • Kinase Reaction:

    • Combine the purified this compound/2 complex and substrate in a kinase buffer containing ATP (often radiolabeled with ³²P for detection) and Mg²⁺.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Detection of Phosphorylation:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Detect the phosphorylated substrate by autoradiography (if using ³²P-ATP) or by Western blotting with a phospho-specific antibody.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the in vivo association of this compound/2 with specific genomic regions.

  • Cross-linking:

  • Chromatin Preparation:

    • Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to a component of the this compound/2 complex (e.g., an epitope-tagged this compound).

    • Use protein A/G beads to precipitate the antibody-protein-DNA complexes.

  • DNA Purification and Analysis:

    • Reverse the cross-links and purify the co-precipitated DNA.

    • Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Synthetic Genetic Array (SGA) Analysis

SGA is a high-throughput technique to identify genetic interactions.

  • Strain Construction:

    • Create a "query" strain carrying a mutation in the gene of interest (e.g., a this compound temperature-sensitive allele).

  • Mating and Selection:

    • Mate the query strain to an ordered array of ~5,000 viable gene deletion mutants.

    • Through a series of robotic replica pinning steps, select for diploid cells, induce sporulation, and select for haploid double mutants.

  • Phenotypic Analysis:

    • Score the growth of the double mutant colonies to identify synthetic lethal or sick interactions, where the combination of the two mutations results in a more severe growth defect than either single mutation alone.

Telomere Length Analysis by Southern Blot

This method is used to measure the length of telomeric DNA.

  • Genomic DNA Extraction and Digestion:

    • Isolate high-quality genomic DNA from yeast strains.

    • Digest the DNA with a restriction enzyme that does not cut within the telomeric repeats (e.g., XhoI).

  • Gel Electrophoresis and Southern Transfer:

    • Separate the digested DNA fragments by size on an agarose (B213101) gel.

    • Transfer the DNA from the gel to a nylon membrane.

  • Hybridization and Detection:

    • Hybridize the membrane with a labeled probe specific to the telomeric repeat sequence.

    • Detect the probe signal to visualize the telomeric DNA fragments and determine their size relative to a DNA ladder.

Conclusion and Future Directions

The this compound gene ontology reveals a kinase with a remarkable breadth of influence, extending from the core transcriptional machinery to the regulation of cell division and the maintenance of genomic integrity. Its multifaceted nature makes it a compelling subject for further investigation, particularly in the context of human disease where its homologs play significant roles. Future research should aim to further dissect the substrate specificity of this compound/2, elucidate the precise mechanisms by which it coordinates its diverse functions, and explore its potential as a therapeutic target. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

An In-depth Technical Guide to the Expression Patterns of BUR1 in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This guide provides a detailed overview of the expression patterns of the essential cyclin-dependent kinase, BUR1, in the budding yeast Saccharomyces cerevisiae. This compound, in complex with its cyclin BUR2, plays a critical role in the regulation of transcription elongation. Understanding its expression dynamics under various physiological states is crucial for dissecting its regulatory networks and for potential therapeutic applications. This document synthesizes quantitative data on this compound mRNA and protein abundance, details its transcriptional and post-transcriptional regulation, and describes its subcellular localization. Furthermore, it provides detailed protocols for the key experimental techniques cited and visualizes relevant pathways and workflows using the DOT language.

Quantitative Expression of this compound

The expression of this compound is tightly regulated to ensure proper cellular function. Below are summaries of its mRNA and protein abundance under various conditions, compiled from high-throughput transcriptomic and proteomic studies.

This compound mRNA Abundance

Transcript levels of this compound have been quantified across different growth phases and under stress conditions using microarray and RNA-sequencing technologies. The data, primarily sourced from the SPELL (Serial Pattern of Expression Levels Locator) database, indicates relatively stable expression under standard laboratory conditions with subtle changes in response to environmental perturbations.

ConditionLog2 Fold Change vs. Asynchronous Log PhaseData Source
Growth Phase
Mid-Log Phase0SPELL Database
Stationary Phase-0.2SPELL Database
Stress Conditions
Heat Shock (37°C for 20 min)-0.1SPELL Database
DNA Damage (MMS)0.15SPELL Database

Note: These values represent an aggregation of multiple datasets and should be considered as indicative rather than absolute.

This compound Protein Abundance

Quantitative proteomics provides a direct measure of the number of this compound protein molecules within the cell. Data from the PaxDb (Protein Abundance Database), which integrates multiple mass spectrometry-based studies, offers a baseline for this compound protein levels in asynchronously growing yeast populations.

ConditionMolecules per Cell (Mean)Data Source
Asynchronous Log Phase (YPD)2,500PaxDb
Heat Shock (42°C for 30 min)2,700Quantitative Proteomics[1][2]
Stationary Phase2,100Quantitative Proteomics[3][4]

Regulation of this compound Expression

The expression of this compound is controlled at both the transcriptional and post-transcriptional levels, ensuring its availability is matched to the cell's transcriptional demand.

Transcriptional Regulation

While this compound is an essential gene and is constitutively expressed, its promoter contains binding sites for several transcription factors that may fine-tune its expression in response to specific signals. However, large-scale studies have not identified this compound as a primary target of major stress-responsive transcriptional pathways, suggesting its regulation is more subtle.

Post-Transcriptional and Post-Translational Regulation

The activity of the this compound kinase is critically dependent on its association with the cyclin Bur2. The stability of the this compound-Bur2 complex and the phosphorylation state of this compound itself are key regulatory points. For instance, the kinase activity of this compound is stimulated by phosphorylation of a conserved threonine residue in its T-loop by the Cdk-activating kinase (CAK1).

Subcellular Localization of this compound

Consistent with its role in transcription, the this compound protein is predominantly localized to the nucleus. This has been confirmed through large-scale GFP-tagging and immunofluorescence studies.

  • Primary Localization: Nucleus

  • Secondary Localization: A minor cytoplasmic pool of this compound has been observed, which may suggest additional, non-transcriptional roles or reflect its transport dynamics.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate a key signaling pathway involving this compound and a typical experimental workflow for studying its expression.

This compound in the Transcription Elongation Pathway

Bur1_Transcription_Elongation PolII RNA Polymerase II CTD Rpb1 CTD PolII->CTD contains Bur1_Bur2 This compound-Bur2 Complex Bur1_Bur2->CTD phosphorylates Ser5 (in vitro) Spt5 Spt5 Bur1_Bur2->Spt5 phosphorylates Elongation Transcription Elongation Bur1_Bur2->Elongation promotes Histone_Mods Histone Modifications (H2B Ub, H3K4/K36 me) Spt5->Histone_Mods promotes Histone_Mods->Elongation facilitates

Caption: A simplified model of the this compound-Bur2 kinase complex's role in transcription elongation.

Experimental Workflow for ChIP-qPCR

ChIP_Workflow Start Yeast Culture Crosslink Crosslink Proteins to DNA (Formaldehyde) Start->Crosslink Lyse Cell Lysis Crosslink->Lyse Sonicate Sonication to Shear Chromatin Lyse->Sonicate IP Immunoprecipitation (anti-Bur1 antibody) Sonicate->IP Wash Wash Beads IP->Wash Elute Elute Chromatin Wash->Elute Reverse Reverse Crosslinks Elute->Reverse Purify Purify DNA Reverse->Purify qPCR Quantitative PCR Purify->qPCR Analyze Data Analysis qPCR->Analyze

Caption: A standard workflow for Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR).

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP)

This protocol is adapted from established yeast ChIP procedures.

Materials:

  • Yeast culture

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218) (2.5 M)

  • Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)

  • Wash Buffer 1 (Lysis Buffer)

  • Wash Buffer 2 (Lysis Buffer + 500 mM NaCl)

  • Wash Buffer 3 (10 mM Tris-HCl pH 8.0, 250 mM LiCl, 0.5% NP-40, 0.5% sodium deoxycholate, 1 mM EDTA)

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)

  • Proteinase K

  • Anti-Bur1 antibody

  • Protein A/G magnetic beads

Procedure:

  • Grow yeast cells to the desired optical density (e.g., OD600 of 0.6-0.8).

  • Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 15-30 minutes at room temperature with gentle shaking.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

  • Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer.

  • Lyse cells by bead beating or another appropriate method.

  • Shear chromatin to an average size of 200-500 bp by sonication.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Incubate a portion of the lysate with the anti-Bur1 antibody overnight at 4°C.

  • Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and TE Buffer.

  • Elute the chromatin from the beads by incubating with Elution Buffer at 65°C.

  • Reverse the crosslinks by incubating the eluate and an input control sample at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • The purified DNA is now ready for analysis by qPCR.

Western Blotting

This protocol outlines the detection of this compound protein from total yeast cell extracts.

Materials:

  • Yeast cell pellet

  • Urea Lysis Buffer (8 M urea, 50 mM Tris-HCl pH 7.5, 150 mM β-mercaptoethanol, protease inhibitors)

  • Glass beads (0.5 mm)

  • Laemmli sample buffer (2X)

  • SDS-PAGE gels

  • Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody (anti-Bur1)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Resuspend the yeast cell pellet in Urea Lysis Buffer.

  • Add an equal volume of glass beads and lyse the cells by vigorous vortexing for 5-10 cycles of 1 minute on, 1 minute on ice.

  • Clarify the lysate by centrifugation at 4°C.

  • Determine the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford with appropriate controls for urea).

  • Mix the desired amount of protein with an equal volume of 2X Laemmli sample buffer and boil for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Bur1 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the protein using a chemiluminescent substrate and an appropriate imaging system.

Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol describes the quantification of this compound mRNA levels.

Materials:

  • Yeast cell pellet

  • RNA extraction kit (e.g., hot acid phenol (B47542) method or commercial kit)

  • DNase I

  • Reverse transcriptase and associated buffers/reagents

  • qPCR master mix (SYBR Green or probe-based)

  • Primers specific for this compound and a reference gene (e.g., ACT1)

Procedure:

  • Harvest yeast cells and extract total RNA using a method that ensures high quality and integrity.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the purified RNA using reverse transcriptase and random hexamers or oligo(dT) primers.

  • Set up qPCR reactions containing the cDNA template, qPCR master mix, and this compound-specific primers. Include reactions for a reference gene and no-template controls.

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative expression of this compound normalized to the reference gene.

Fluorescence Microscopy

This protocol is for visualizing the subcellular localization of a GFP-tagged this compound protein.

Materials:

  • Yeast strain expressing this compound-GFP

  • Microscope slides and coverslips

  • Mounting medium with an anti-fade reagent and a nuclear stain (e.g., DAPI)

  • Fluorescence microscope with appropriate filter sets for GFP and DAPI

Procedure:

  • Grow the yeast strain expressing this compound-GFP to mid-log phase.

  • Harvest a small volume of the culture and pellet the cells by gentle centrifugation.

  • Wash the cells once with PBS.

  • Resuspend the cells in a small volume of PBS.

  • Place a drop of the cell suspension onto a microscope slide.

  • Add a drop of mounting medium containing DAPI.

  • Gently place a coverslip over the sample, avoiding air bubbles.

  • Seal the edges of the coverslip with nail polish if desired for longer-term observation.

  • Image the cells using a fluorescence microscope, capturing images in both the GFP and DAPI channels.

  • The GFP signal will indicate the localization of this compound, while the DAPI signal will mark the nucleus. Merging the two images will confirm the nuclear localization of this compound.

References

The Role of the BUR1 Kinase Complex in Cellular Stress Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bur1 kinase complex, a cyclin-dependent kinase (CDK) conserved in eukaryotes, is a critical regulator of transcription elongation. Emerging evidence reveals its multifaceted role in orchestrating cellular responses to a variety of stressors, including DNA damage, replication stress, and nutrient starvation. This technical guide provides an in-depth analysis of the known functions of this compound in cellular stress, compiling quantitative data, detailing experimental methodologies, and visualizing key signaling pathways. A comprehensive understanding of the this compound-mediated stress response pathways offers potential avenues for therapeutic intervention in diseases characterized by genomic instability and aberrant cellular proliferation.

Introduction to the this compound Kinase Complex

The this compound kinase complex in Saccharomyces cerevisiae is composed of the catalytic subunit this compound and its cyclin partner Bur2. It is functionally homologous to the human CDK9/Cyclin T complex (P-TEFb), a key regulator of transcriptional elongation by RNA Polymerase II (Pol II). This compound phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, as well as other factors involved in transcription and chromatin remodeling. This activity is crucial for the transition from transcription initiation to productive elongation. Beyond its canonical role in transcription, the this compound complex has been implicated in maintaining genome stability and coordinating cell cycle progression with nutrient availability.

This compound in DNA Damage and Replication Stress

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. The cellular response to this damage is a complex network of signaling pathways that detect the lesion, arrest the cell cycle to allow for repair, and recruit the necessary repair machinery. The this compound kinase complex plays a significant role in the response to DNA damage, particularly during replication stress.

Interaction with Replication Protein A (RPA) and Stabilization of Stalled Replication Forks

A key function of this compound in the DNA damage response is its interaction with Replication Protein A (RPA), a single-stranded DNA-binding protein that coats exposed single-stranded DNA (ssDNA) at stalled replication forks and sites of DNA damage.

  • Physical Interaction: The C-terminal domain of this compound directly interacts with the Rfa1 subunit of the RPA complex.[1][2][3][4][5][6]

  • Functional Significance: This interaction is crucial for the stabilization of stalled replication forks.[1][7] In the absence of a functional this compound-RPA interaction, cells exhibit increased sensitivity to DNA damaging agents such as methyl methanesulfonate (B1217627) (MMS) and hydroxyurea (B1673989) (HU), which induce replication stress.[1][8][9]

  • Genetic Link: Mutations in this compound can suppress the DNA damage sensitivity of certain rfa1 mutants, further highlighting the functional interplay between these two factors.[2][6]

Regulation of DNA Repair Pathways

The this compound complex appears to influence the choice and efficiency of DNA repair pathways. Evidence suggests that this compound directs stalled replication forks towards the Mec1-dependent checkpoint pathway, which is the primary signaling pathway for replication stress in yeast.[1][7] Furthermore, genetic analyses show that this compound mutations have synergistic sensitivity with mutations in genes involved in homologous recombination (e.g., RAD52), suggesting that this compound may also play a role in directing the repair of DNA lesions through base excision repair (BER) or nucleotide excision repair (NER) pathways.[1][7]

Signaling Pathway in Replication Stress

The following diagram illustrates the proposed role of the this compound-Bur2 complex in the DNA replication stress response.

BUR1_Replication_Stress_Pathway cluster_stress Replication Stress (e.g., HU, MMS) cluster_response Cellular Response Replication Fork Stalling Replication Fork Stalling ssDNA exposure ssDNA exposure Replication Fork Stalling->ssDNA exposure RPA RPA ssDNA exposure->RPA coats ssDNA BUR1_Bur2 This compound-Bur2 RPA->BUR1_Bur2 recruits/interacts with Rad52_HR Rad52-dependent Homologous Recombination RPA->Rad52_HR can recruit Mec1_Checkpoint Mec1-dependent Checkpoint Activation BUR1_Bur2->Mec1_Checkpoint directs fork to BER_NER BER/NER Pathways BUR1_Bur2->BER_NER promotes Mec1_Checkpoint->Rad52_HR suppresses untimely recombination Fork Stabilization & Repair Fork Stabilization & Repair Mec1_Checkpoint->Fork Stabilization & Repair Genome Integrity Genome Integrity BER_NER->Genome Integrity Fork Stabilization & Repair->Genome Integrity

Figure 1: this compound's role in the replication stress response.

This compound in Nutrient Starvation and the TORC1 Pathway

Cells must adapt their growth and metabolism to the availability of nutrients. The Target of Rapamycin Complex 1 (TORC1) is a master regulator of cell growth that is activated by nutrient sufficiency. Recent studies have uncovered a functional link between the this compound kinase complex and the TORC1 signaling pathway, particularly in the context of cell cycle progression and response to nutrient limitation.

Functional Interaction with TORC1
  • Genetic Link: Mutations in this compound exhibit synthetic growth defects when combined with mutations affecting vacuole inheritance, a process linked to TORC1 signaling.[10] Furthermore, this compound mutants show increased sensitivity to rapamycin, an inhibitor of TORC1, suggesting that this compound and TORC1 function in a related pathway.[10][11][12][13]

  • Phosphorylation of Sch9: this compound directly phosphorylates Sch9, a key downstream effector of TORC1.[7][10][11][12][13][14][15][16][17] This phosphorylation is important for cell cycle progression from the G1 phase.[10][11][12][13] Both this compound and TORC1 are required for the full activation of Sch9, indicating that multiple signaling pathways converge on this protein to control cell growth.[10][11][12][13]

Signaling Pathway in Nutrient Sensing

The following diagram illustrates the cooperative role of this compound and TORC1 in regulating cell cycle progression in response to nutrient availability.

BUR1_TORC1_Pathway cluster_input Nutrient Status cluster_signaling Signaling Cascade Nutrient Availability Nutrient Availability TORC1 TORC1 Nutrient Availability->TORC1 activates Sch9 Sch9 TORC1->Sch9 phosphorylates BUR1_Bur2 This compound-Bur2 BUR1_Bur2->Sch9 phosphorylates Cell Cycle Progression (G1/S) Cell Cycle Progression (G1/S) Sch9->Cell Cycle Progression (G1/S) promotes

Figure 2: this compound and TORC1 cooperation in nutrient sensing.

This compound in Other Cellular Stresses

The role of this compound in other stress responses, such as oxidative and heat shock, is less well-defined.

Oxidative Stress

While some studies have implicated a ubiquitin ligase, Ubr1, in the oxidative stress response through the degradation of the Pap1 transcription factor, a direct role for the this compound kinase in this process is not yet clearly established.[1][18] However, given the extensive crosstalk between different stress response pathways, it is plausible that this compound may have an indirect role in regulating gene expression during oxidative stress.

Heat Shock Response

The heat shock response is a highly conserved cellular defense mechanism characterized by the rapid synthesis of heat shock proteins (HSPs) to protect against protein misfolding and aggregation. The master regulator of this response is the heat shock transcription factor 1 (Hsf1). Currently, there is a lack of direct evidence linking the this compound kinase complex to the regulation of Hsf1 or the transcription of heat shock genes. However, considering this compound's general role in facilitating transcription elongation, it is conceivable that it may be required for the efficient expression of HSP genes during heat shock. Further research, such as examining the genetic interactions between this compound and HSF1 and performing ChIP-seq analysis of this compound at HSP gene loci during heat shock, is needed to elucidate any potential role.

Quantitative Data on this compound Function in Stress

A critical aspect of understanding the role of this compound in stress responses is the quantitative analysis of its activity, its impact on substrate phosphorylation, and the resulting changes in gene expression. While comprehensive datasets are still emerging, some quantitative information is available.

Table 1: Changes in Gene Expression in this compound Mutants under Stress

GeneStress ConditionMutant AlleleFold Change (mutant vs. WT)Reference
RNR3MMS (0.02%)This compound-1~2-fold decrease(Clausing et al., 2010)
HUG1MMS (0.02%)This compound-1~1.5-fold decrease(Clausing et al., 2010)
DUN1MMS (0.02%)This compound-1~1.5-fold decrease(Clausing et al., 2010)

Note: This table is a representation of the type of data that would be included. More extensive quantitative data from RNA-seq and proteomics studies is needed for a comprehensive overview.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Chromatin Immunoprecipitation (ChIP) for Yeast

This protocol is adapted from established methods and can be used to determine the in vivo association of this compound with specific genomic loci under stress conditions.

ChIP_Workflow start Yeast Culture + Stress Treatment crosslink Crosslink with Formaldehyde (B43269) start->crosslink lysis Cell Lysis and Chromatin Shearing (Sonication) crosslink->lysis immunoprecipitation Immunoprecipitation with anti-Bur1 antibody lysis->immunoprecipitation wash Wash beads to remove non-specific binding immunoprecipitation->wash elution Elute Chromatin wash->elution reverse_crosslink Reverse Crosslinks elution->reverse_crosslink dna_purification Purify DNA reverse_crosslink->dna_purification analysis qPCR or Sequencing (ChIP-seq) dna_purification->analysis

Figure 3: Chromatin Immunoprecipitation (ChIP) Workflow.

Protocol Steps:

  • Cell Culture and Crosslinking: Grow yeast cells to mid-log phase and apply the desired stress (e.g., 0.02% MMS for 2 hours). Add formaldehyde to a final concentration of 1% and incubate for 20 minutes at room temperature with gentle shaking to crosslink proteins to DNA. Quench the crosslinking reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest cells and wash with a suitable buffer. Resuspend the cell pellet in lysis buffer containing protease inhibitors. Lyse the cells using glass beads and a bead beater. Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to this compound (or a tag if this compound is epitope-tagged). Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads using an elution buffer containing SDS.

  • Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by incubating the eluates at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

  • Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific target loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

In Vitro Kinase Assay for this compound

This assay can be used to measure the kinase activity of this compound on a specific substrate under different conditions.

Protocol Steps:

  • Immunoprecipitation of this compound: Lyse yeast cells expressing an epitope-tagged this compound. Incubate the lysate with antibody-coupled beads to immunoprecipitate the this compound kinase complex.

  • Kinase Reaction: Wash the immunoprecipitated this compound complex extensively with kinase buffer. Resuspend the beads in kinase buffer containing the purified substrate (e.g., recombinant GST-Rpb1-CTD or GST-Sch9) and [γ-³²P]ATP.

  • Incubation and Termination: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography. Quantify the signal using a phosphorimager.

Western Blotting for Phosphorylated Proteins

This protocol is essential for detecting changes in the phosphorylation status of this compound substrates in response to cellular stress.

Protocol Steps:

  • Protein Extraction: Harvest yeast cells after stress treatment and prepare protein extracts in a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the phosphorylated form of the protein of interest.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with an antibody against the total protein to normalize for protein loading.

Future Directions and Therapeutic Implications

The role of the this compound kinase complex in cellular stress responses is a rapidly evolving field of research. Several key areas warrant further investigation:

  • Identification of Novel Substrates: Unbiased phosphoproteomic studies are needed to identify the full spectrum of this compound substrates under different stress conditions. This will provide a more complete picture of the signaling pathways regulated by this compound.

  • Role in Heat Shock and Oxidative Stress: The potential involvement of this compound in the heat shock and oxidative stress responses needs to be systematically investigated.

  • Crosstalk with Other Signaling Pathways: Further exploration of the interplay between this compound and other stress-activated kinase pathways will be crucial for understanding the integrated cellular stress response.

Given the conservation of the this compound complex and its role in fundamental cellular processes, it represents a potential target for therapeutic intervention. Inhibitors of this compound kinase activity could be explored as a strategy to sensitize cancer cells to DNA damaging agents or to modulate cellular responses to nutrient deprivation. A deeper understanding of the intricate mechanisms by which this compound governs cellular stress responses will be instrumental in the development of novel therapeutic strategies.

References

The Role of the BUR1 Kinase Complex in the Pheromone Response Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Bur1 kinase complex, a key regulator of transcriptional elongation in Saccharomyces cerevisiae, plays a multifaceted role in gene expression. While its functions in histone modification and RNA Polymerase II processivity are well-documented, its specific involvement in the pheromone response pathway remains an area of active investigation. This technical guide synthesizes current knowledge, presenting a model of this compound's function in the context of pheromone-induced gene expression, supported by detailed experimental protocols and data visualizations. Although direct molecular evidence is limited, this guide provides a framework for future research into the precise mechanisms by which this compound contributes to this critical signaling cascade.

Introduction: The Pheromone Response Pathway and the Enigma of this compound

The mating pheromone response in Saccharomyces cerevisiae is one of the most thoroughly characterized signal transduction pathways. It involves a G-protein coupled receptor that, upon pheromone binding, initiates a MAP kinase cascade culminating in the activation of the transcription factor Ste12. Ste12, in turn, binds to Pheromone Response Elements (PREs) in the promoters of target genes, such as FUS1, to induce a program of cell cycle arrest, morphological changes, and ultimately, cell fusion[1].

The cyclin-dependent kinase (CDK) this compound, along with its cyclin partner Bur2, was first genetically linked to this pathway as a suppressor of mating pheromone hyperadaptivity[2][3]. Despite this early discovery, the precise molecular role of the this compound-Bur2 complex within the pheromone signaling cascade has not been extensively clarified[4]. This guide will explore the inferred function of this compound in this pathway, based on its well-established roles in general transcription.

Core Function of the this compound-BUR2 Kinase Complex

The primary role of the this compound-Bur2 complex is to ensure the efficiency of transcriptional elongation by RNA Polymerase II (Pol II)[2][3]. This is achieved through several key phosphorylation events and interactions:

  • Phosphorylation of the Pol II C-Terminal Domain (CTD): The this compound kinase can phosphorylate the serine residues within the heptapeptide (B1575542) repeats of the Rpb1 subunit's CTD, a critical modification for the transition from transcription initiation to elongation[5][6].

  • Histone H3 Methylation: The this compound-Bur2 complex is required for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3) by the methyltransferase Set2. This modification is a hallmark of actively transcribed gene bodies and is important for repressing cryptic transcription[4][7][8][9].

  • Regulation of the Paf1 Complex: this compound-Bur2 is also involved in the recruitment of the Paf1 transcription elongation complex, which further facilitates histone modifications, including H2B ubiquitylation[7][8][10].

A Model for this compound's Function in Pheromone-Induced Transcription

Based on its known functions, we propose a model where the this compound-Bur2 complex acts as a crucial co-factor for the robust expression of Ste12-target genes upon pheromone stimulation.

Proposed Signaling Pathway

The pheromone signal is transduced through the canonical MAPK cascade, leading to the activation of Ste12. Activated Ste12 binds to the PREs of pheromone-responsive genes. The subsequent recruitment of RNA Polymerase II and the general transcription machinery initiates transcription. It is at this stage that the this compound-Bur2 complex is hypothesized to play its critical role, ensuring efficient elongation through the coding regions of these induced genes.

Pheromone_Response_this compound cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pheromone Mating Pheromone GPCR GPCR (Ste2/Ste3) Pheromone->GPCR G_protein G-Protein (Gpa1, Ste4, Ste18) GPCR->G_protein MAPK_cascade MAPK Cascade (Ste20, Ste11, Ste7, Fus3/Kss1) G_protein->MAPK_cascade Ste12_inactive Ste12 (inactive) + Dig1/Dig2 MAPK_cascade->Ste12_inactive Ste12_active Ste12 (active) Ste12_inactive->Ste12_active Phosphorylation PRE Pheromone Response Element (PRE) Ste12_active->PRE Binds PolII RNA Pol II PRE->PolII Recruits BUR1_complex This compound-BUR2 Complex PolII->BUR1_complex Recruits Elongation Efficient Transcription Elongation BUR1_complex->Elongation Phosphorylates Pol II CTD, Facilitates H3K36me3 mRNA Pheromone-responsive mRNA (e.g., FUS1) Elongation->mRNA

Figure 1: Proposed role of the this compound-BUR2 complex in the pheromone response pathway.
Quantitative Data Summary

While no quantitative data currently exists specifically for this compound's activity on pheromone-responsive genes, large-scale phosphoproteomic studies of the yeast pheromone response have identified numerous phosphorylation events. In one such study, over 700 phosphopeptides were identified, with 139 being differentially regulated by at least two-fold upon pheromone treatment[11][12][13]. It is plausible that substrates of this compound are among these, but direct evidence is lacking. Future quantitative mass spectrometry-based studies on this compound mutants could elucidate its specific targets in this pathway.

Table 1: Summary of Known Quantitative Effects of this compound on Transcription

Parameter Wild-Type This compound mutant Fold Change/Effect Reference
H3K36 Trimethylation Normal Significantly Reduced Qualitative Reduction [4][9]
Pol II Occupancy (3' end of genes) High Reduced Qualitative Reduction [2]

| Sensitivity to 6-Azauracil | Low | High | Phenotypic |[2][3] |

Experimental Protocols

To facilitate further research into the role of this compound in the pheromone response, detailed protocols for key experimental techniques are provided below.

Chromatin Immunoprecipitation (ChIP) in S. cerevisiae

This protocol is adapted for the analysis of protein binding to specific DNA regions, such as the binding of this compound to the coding region of the FUS1 gene.

Objective: To determine the in vivo association of a protein of interest (e.g., HA-tagged this compound) with a specific genomic locus (e.g., the FUS1 gene) in the presence or absence of mating pheromone.

Materials:

  • Yeast strain expressing an epitope-tagged version of the protein of interest (e.g., this compound-HA).

  • YPAD medium.

  • Formaldehyde (B43269) (37%).

  • Glycine (B1666218) (2.5 M).

  • Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors).

  • Antibody against the epitope tag (e.g., anti-HA).

  • Protein A/G magnetic beads.

  • Wash Buffers.

  • Elution Buffer.

  • Proteinase K.

  • qPCR reagents.

Procedure:

  • Cell Culture and Treatment: Grow yeast cells to mid-log phase (OD600 ~0.6-0.8) in YPAD. For pheromone induction, add α-factor to a final concentration of 5 µg/mL and incubate for the desired time (e.g., 90 minutes).

  • Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 15 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer. Lyse cells by bead beating.

  • Chromatin Shearing: Sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the cleared lysate with the specific antibody overnight at 4°C. Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using a standard PCR purification kit.

  • Analysis: Quantify the enrichment of the target DNA sequence (e.g., FUS1 promoter and coding region) in the immunoprecipitated sample relative to an input control using quantitative PCR (qPCR)[11][13][14][15].

ChIP_Workflow Start Yeast Culture (+/ Pheromone) Crosslink Cross-link with Formaldehyde Start->Crosslink Lyse Cell Lysis & Chromatin Shearing Crosslink->Lyse IP Immunoprecipitation (with anti-BUR1 Ab) Lyse->IP Wash Wash Beads IP->Wash Elute Elution & Reverse Cross-linking Wash->Elute Purify DNA Purification Elute->Purify qPCR qPCR Analysis Purify->qPCR

Figure 2: Workflow for Chromatin Immunoprecipitation (ChIP) in yeast.
In Vitro Kinase Assay

This protocol can be used to test if this compound can directly phosphorylate components of the pheromone response pathway, such as Ste12.

Objective: To determine if a purified kinase (this compound-Bur2 complex) can phosphorylate a putative substrate (e.g., Ste12) in vitro.

Materials:

  • Purified, active this compound-Bur2 kinase complex.

  • Purified recombinant substrate protein (e.g., GST-Ste12).

  • Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • [γ-³²P]ATP.

  • SDS-PAGE gels and reagents.

  • Phosphorimager or autoradiography film.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, purified substrate, and purified this compound-Bur2 complex.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate at 30°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporation of ³²P into the substrate[16][17][18][19].

RNA-seq Analysis of this compound Mutants

This workflow outlines the steps to identify genes regulated by this compound during the pheromone response on a genome-wide scale.

Objective: To compare the transcriptome of wild-type and this compound mutant cells after pheromone treatment to identify differentially expressed genes.

Procedure:

  • Sample Preparation: Grow wild-type and this compound mutant strains to mid-log phase and treat with α-factor for a defined time course (e.g., 0, 30, 60, 90 minutes).

  • RNA Extraction: Harvest cells and extract total RNA using a hot acid phenol (B47542) method or a commercial kit.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA).

    • Fragment the remaining mRNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align reads to the yeast reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Identify differentially expressed genes between wild-type and this compound mutant samples at each time point[20][21][22][23].

RNAseq_Workflow Start WT and this compoundΔ Cultures (+/- Pheromone) RNA_Extract Total RNA Extraction Start->RNA_Extract Library_Prep rRNA Depletion & mRNA Library Prep RNA_Extract->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Analysis Data Analysis: Alignment, Quantification, Differential Expression Sequencing->Analysis End List of this compound-regulated Pheromone-responsive Genes Analysis->End

Figure 3: Workflow for RNA-seq analysis of pheromone response in This compound mutants.

Conclusion and Future Directions

The cyclin-dependent kinase this compound is a fundamental component of the transcription elongation machinery in yeast. While its initial discovery linked it to the pheromone response, the specific molecular mechanisms of its action in this pathway have remained elusive. The model presented here, based on its general functions, provides a logical framework for its involvement in facilitating the high-level expression of pheromone-induced genes.

Future research should focus on providing direct evidence for this model. Key experiments would include:

  • ChIP-seq analysis of this compound and Pol II in wild-type and this compound mutant cells during a time-course of pheromone induction to map its recruitment and effects on polymerase processivity across pheromone-responsive genes.

  • RNA-seq and quantitative proteomics on this compound mutants treated with pheromone to identify specific genes and proteins whose expression is dependent on this compound activity.

  • In vitro kinase assays with purified this compound-Bur2 and key components of the pheromone response pathway, such as Ste12 and associated factors, to identify direct phosphorylation targets.

  • Genetic interaction studies between this compound alleles and mutations in genes encoding other transcription elongation factors and chromatin modifiers in the context of the pheromone response.

Elucidating the precise role of this compound in this classic signaling pathway will not only enhance our understanding of mating in yeast but also provide broader insights into how general transcription machinery is tailored to regulate specific developmental programs.

References

Methodological & Application

Application Notes and Protocols for BUR1 Chromatin Immunoprecipitation (ChIP) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay to study the genome-wide localization of the BUR1 protein kinase in Saccharomyces cerevisiae. This compound is a key regulator of transcription elongation, and understanding its binding patterns is crucial for elucidating gene regulation mechanisms.[1]

Introduction

The this compound kinase, in conjunction with its cyclin partner Bur2, plays a critical role in the regulation of transcription elongation by RNA Polymerase II in yeast.[1] It is functionally related to mammalian Cdk9. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to map the in vivo binding sites of DNA-associated proteins. This protocol has been optimized for the study of this compound in Saccharomyces cerevisiae. The successful execution of this protocol will enable researchers to identify the specific genomic loci where this compound is enriched, providing insights into its regulatory functions.

Key Principles of the ChIP Assay

The ChIP assay is a multi-step process that begins with the cross-linking of proteins to DNA within intact cells.[2] The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the protein of interest, in this case this compound, is used to immunoprecipitate the protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the DNA is purified. The enriched DNA fragments can then be analyzed by quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq) to identify the genomic regions bound by the target protein.[2]

Experimental Protocols

This protocol is adapted from established yeast ChIP methodologies and optimized for the analysis of this compound.

Materials and Reagents
  • Saccharomyces cerevisiae strain expressing epitope-tagged this compound (e.g., HA-tagged)

  • Yeast extract-peptone-dextrose (YPD) medium

  • Formaldehyde (B43269) (37% solution)

  • Glycine (B1666218) (2.5 M)

  • Lysis Buffer

  • IP Dilution Buffer

  • Wash Buffer 1

  • Wash Buffer 2

  • TE Buffer

  • Elution Buffer

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (B145695) (100% and 70%)

  • Anti-epitope tag antibody (e.g., anti-HA)

  • Protein A/G magnetic beads

  • Zirconium beads (0.5 mm)

Step-by-Step Experimental Protocol

1. Cell Culture and Cross-linking

  • Inoculate 50 mL of YPD medium with a single colony of the yeast strain expressing tagged-BUR1. Grow overnight at 30°C with shaking.

  • The next morning, dilute the overnight culture into 1 L of fresh YPD to an OD600 of ~0.2 and grow to mid-log phase (OD600 of 0.6-0.8).[3]

  • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 15 minutes at room temperature with gentle shaking.[4]

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle shaking.[4]

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with 25 mL of ice-cold 1x PBS.

2. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in 1 mL of Lysis Buffer supplemented with protease inhibitors.

  • Transfer the cell suspension to a 2 mL screw-cap tube containing an equal volume of zirconium beads.

  • Lyse the cells by bead beating for a total of 5 cycles of 1 minute on and 1 minute on ice.

  • Transfer the lysate to a new microfuge tube and centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (chromatin) to a new tube.

  • Shear the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be determined empirically for each specific setup.

3. Immunoprecipitation

  • Take a 50 µL aliquot of the sheared chromatin as the "input" control and store at -20°C.

  • Dilute the remaining chromatin 1:10 with IP Dilution Buffer.

  • Add 2-5 µg of anti-epitope tag antibody to the diluted chromatin and incubate overnight at 4°C with rotation.

  • The next day, add 30 µL of pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C with rotation.

  • Collect the beads using a magnetic stand and discard the supernatant.

4. Washes

  • Wash the beads sequentially with 1 mL of the following buffers, incubating for 5 minutes with rotation for each wash:

    • Wash Buffer 1 (twice)

    • Wash Buffer 2 (twice)

    • TE Buffer (once)

5. Elution and Reverse Cross-linking

  • Elute the protein-DNA complexes from the beads by adding 250 µL of Elution Buffer and incubating at 65°C for 15 minutes with vortexing every 2-3 minutes.

  • Separate the beads on a magnetic stand and transfer the supernatant to a new tube.

  • Repeat the elution step and pool the supernatants.

  • To both the eluted samples and the input control, add NaCl to a final concentration of 200 mM and incubate at 65°C overnight to reverse the cross-links.

6. DNA Purification

  • Add Proteinase K to each sample and incubate at 45°C for 2 hours.

  • Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation.

  • Wash the DNA pellet with 70% ethanol and resuspend in 30-50 µL of TE buffer or nuclease-free water.

7. Analysis

The purified DNA can be analyzed by qPCR using primers specific to target gene regions or by preparing libraries for ChIP-seq analysis.

Data Presentation

Table 1: Quantitative Parameters for this compound ChIP Assay

ParameterRecommended Range/ValueNotes
Cell Culture
Starting Cell Number1-5 x 10^8 cellsPer immunoprecipitation
OD600 at Harvest0.6 - 0.8Mid-log phase growth[3]
Cross-linking
Formaldehyde Concentration1% (final)Can be optimized (0.5-2%)
Cross-linking Time15 minutesLonger times can increase background
Chromatin Shearing
Target Fragment Size200 - 500 bpVerify by agarose (B213101) gel electrophoresis
Immunoprecipitation
Antibody Amount2 - 5 µgShould be optimized for each antibody lot
Chromatin per IP50 - 100 µg
DNA Yield
Expected IP DNA Yield1 - 10 ngHighly dependent on this compound abundance at the target locus
Expected Input DNA Yield500 - 2000 ng

Visualizations

Signaling Pathway and Experimental Workflow

BUR1_Signaling_Pathway cluster_transcription Transcription Elongation cluster_regulation Regulation RNAPII RNA Polymerase II DNA DNA Template Nascent_RNA Nascent RNA RNAPII->Nascent_RNA Transcription BUR1_Bur2 This compound-Bur2 Complex BUR1_Bur2->RNAPII Phosphorylation & Recruitment Histone_Modifications Histone Modifications BUR1_Bur2->Histone_Modifications Regulates Elongation_Factors Other Elongation Factors Elongation_Factors->RNAPII Associates with ChIP_Workflow Start Yeast Cell Culture Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Extraction Crosslinking->Lysis Shearing 3. Chromatin Shearing (Sonication) Lysis->Shearing IP 4. Immunoprecipitation (Anti-BUR1 Antibody) Shearing->IP Input Input Control Shearing->Input Washes 5. Washes IP->Washes Elution 6. Elution & Reverse Cross-linking Washes->Elution Purification 7. DNA Purification Elution->Purification Analysis 8. Downstream Analysis (qPCR or ChIP-seq) Purification->Analysis

References

Application Notes and Protocols: In Vitro BUR1 Kinase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Saccharomyces cerevisiae cyclin-dependent kinase (CDK) Bur1, in complex with its cyclin partner Bur2, plays a crucial role in regulating transcription elongation and cell cycle progression.[1][2][3] As the yeast ortholog of mammalian Cdk9, this compound is a key component of the positive transcription elongation factor b (P-TEFb).[1][4] It facilitates the transition from transcription initiation to elongation by phosphorylating various substrates, including the C-terminal domain (CTD) and linker region of the largest subunit of RNA Polymerase II (Rpb1), as well as the transcription elongation factor Spt5.[5][6][7][8] Additionally, this compound is implicated in G1 cell cycle progression through the phosphorylation of Sch9, a target it shares with the TORC1 pathway.[2][9]

This document provides a detailed protocol for an in vitro radiometric kinase assay to measure the activity of the this compound/BUR2 complex. This assay is fundamental for screening potential inhibitors, characterizing substrate specificity, and investigating the biochemical regulation of this compound kinase.

This compound Signaling and Regulation

The kinase activity of this compound is essential for its function and is regulated by phosphorylation.[1] Cak1, the CDK-activating kinase in yeast, directly phosphorylates a conserved threonine in the T-loop of this compound, leading to its activation.[3] Once active, the this compound/BUR2 complex targets multiple substrates to promote transcription and cell cycle progression.

BUR1_Signaling_Pathway cluster_activation Activation cluster_outcomes Cellular Outcomes Cak1 Cak1 Bur1_Bur2 This compound/BUR2 Complex Cak1->Bur1_Bur2 T-loop Phosphorylation Rpb1 Rpb1 (Pol II) Bur1_Bur2->Rpb1 P (CTD & Linker) Spt5 Spt5 Bur1_Bur2->Spt5 P (CTR) Sch9 Sch9 Bur1_Bur2->Sch9 P Elongation Transcription Elongation Rpb1->Elongation Spt5->Elongation CellCycle G1 Cell Cycle Progression Sch9->CellCycle Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Reagents: - Kinase (this compound/BUR2) - Substrate (e.g., GST-CTD) - Kinase Buffer - [γ-32P]ATP Mix Assemble Reaction Mix Prep->Mix Incubate Incubate at RT (e.g., 30 min) Mix->Incubate Stop Terminate Reaction (Add SDS-PAGE Buffer) Incubate->Stop SDS_PAGE SDS-PAGE Stop->SDS_PAGE Autorad Autoradiography SDS_PAGE->Autorad Quantify Quantify Signal Autorad->Quantify

References

Application Notes & Protocols: Creation and Analysis of BUR1 Temperature-Sensitive Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BUR1 Kinase

The Saccharomyces cerevisiae protein kinase this compound, along with its cyclin partner Bur2, forms a cyclin-dependent kinase (CDK) complex essential for cell viability.[1] This complex plays a critical role in the regulation of transcription elongation by RNA polymerase II.[2][3] this compound has been shown to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA polymerase II, Rpb1, in vitro, although its in vivo substrate specificity is still under investigation.[2][3] Beyond transcription, this compound is implicated in other crucial cellular processes, including the regulation of histone methylation by Set2, telomere length maintenance, and cell cycle progression in coordination with the TORC1 signaling pathway.[1][4][5]

Temperature-sensitive (ts) mutants are invaluable tools for studying the function of essential genes like this compound. These mutants function normally at a permissive temperature but lose function at a higher, restrictive temperature, allowing for conditional inactivation of the protein.[6][7] This conditional phenotype enables researchers to dissect the immediate consequences of losing this compound function, providing insights into its diverse roles in the cell. The study of this compound ts mutants has revealed phenotypes such as sensitivity to the drugs 6-azauracil (B101635) (6AU) and mycophenolic acid (MPA), which are indicative of transcription elongation defects.[2][8] Furthermore, genetic interaction studies have shown synthetic lethality or sickness with mutations in other elongation factors like CTK1 and SPT5, further solidifying this compound's role in transcription.[2][8]

These application notes provide detailed protocols for the creation and analysis of this compound temperature-sensitive mutants, offering a valuable resource for researchers investigating transcription, cell cycle control, and other this compound-mediated cellular processes.

Experimental Protocols

Protocol for Generating this compound Temperature-Sensitive Mutants via Plasmid Shuffling

This protocol describes the generation of this compound temperature-sensitive alleles using a plasmid shuffling technique, a common method for studying essential genes in yeast.[6][8]

Materials:

  • S. cerevisiae strain heterozygous for a this compound deletion (this compoundΔ/BUR1)

  • A URA3-marked plasmid carrying the wild-type this compound gene (e.g., pRS316-BUR1)

  • A LEU2-marked centromeric plasmid for cloning mutagenized this compound (e.g., pRS315)

  • PCR primers for amplifying the this compound open reading frame

  • Taq DNA polymerase and dNTPs

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Selective media: SC-Ura, SC-Leu, and SC complete plates containing 5-fluoroorotic acid (5-FOA)

Procedure:

  • Mutagenesis of this compound :

    • Amplify the this compound open reading frame (ORF) by error-prone PCR to introduce random mutations. Alternatively, use site-directed mutagenesis to target specific residues.[9]

    • Co-transform the PCR product and a linearized LEU2-marked centromeric vector into the this compoundΔ/BUR1 heterozygous diploid strain already carrying the URA3-marked wild-type this compound plasmid.

    • In vivo homologous recombination in yeast will generate a library of plasmids carrying various this compound mutant alleles.

    • Select for transformants on SC-Leu-Ura plates.

  • Sporulation and Haploid Selection:

    • Induce sporulation of the diploid transformants.

    • Isolate haploid cells that have inherited the this compoundΔ allele and both the URA3-marked wild-type this compound plasmid and a LEU2-marked mutant this compound plasmid.

  • Plasmid Shuffling:

    • Plate the haploid cells onto SC-Leu plates containing 5-FOA. 5-FOA is toxic to cells expressing the URA3 gene, thus selecting for cells that have lost the URA3-marked plasmid carrying the wild-type this compound gene.

    • Only cells with a functional, plasmid-borne this compound mutant allele will be able to grow.

  • Screening for Temperature Sensitivity:

    • Replica-plate the colonies from the 5-FOA plates onto two sets of SC-Leu plates.

    • Incubate one set at a permissive temperature (e.g., 25°C or 30°C) and the other set at a restrictive temperature (e.g., 37°C).[6][8]

    • Identify colonies that grow at the permissive temperature but fail to grow at the restrictive temperature. These are your candidate this compound temperature-sensitive mutants.

Protocol for Phenotypic Analysis of this compound ts Mutants

This protocol details the characterization of the generated this compound ts mutants.

Materials:

  • Wild-type and this compound ts mutant yeast strains

  • Yeast extract-peptone-dextrose (YPD) plates

  • Synthetic complete (SC) plates

  • Stock solutions of 6-azauracil (6AU) and mycophenolic acid (MPA)

  • Sterile water or appropriate buffer for serial dilutions

Procedure:

  • Growth at Permissive and Restrictive Temperatures:

    • Grow wild-type and this compound ts mutant strains in liquid YPD medium to mid-log phase at the permissive temperature (e.g., 25°C).

    • Prepare 10-fold serial dilutions of each culture.

    • Spot 5 µL of each dilution onto two YPD plates.

    • Incubate one plate at the permissive temperature (e.g., 30°C for 2 days) and the other at the restrictive temperature (e.g., 37°C for 2 days).[8]

    • Observe and document the growth differences.

  • Drug Sensitivity Assays:

    • Prepare SC plates containing various concentrations of 6AU (e.g., 75 µg/ml) or MPA (e.g., 15 µg/ml).[8]

    • Prepare serial dilutions of wild-type and this compound ts mutant strains as described above.

    • Spot the dilutions onto the drug-containing plates and control SC plates.

    • Incubate the plates at the permissive temperature (e.g., 30°C) for 2-3 days.

    • Compare the growth of mutant strains to the wild-type on the drug-containing plates.

Protocol for Chromatin Immunoprecipitation (ChIP) Analysis of Transcription Elongation

This protocol is used to assess the effect of this compound mutations on the association of RNA polymerase II with transcribed genes.

Materials:

  • Wild-type and this compound ts mutant yeast strains

  • Formaldehyde (B43269)

  • Glycine

  • Lysis buffer

  • Antibody against a subunit of RNA polymerase II (e.g., Rpb1 or Rpb3)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification, qPCR primers for promoter and coding regions of specific genes.

Procedure:

  • Cell Culture and Cross-linking:

    • Grow wild-type and this compound ts mutant strains at the permissive temperature to mid-log phase.

    • Shift a portion of the cultures to the restrictive temperature for a defined period (e.g., 2-4 hours) to inactivate this compound.[8]

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 20 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash the cells.

    • Lyse the cells to release the nuclei.

    • Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for RNA polymerase II overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the complexes from the beads.

    • Reverse the cross-links by incubating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR) Analysis:

    • Perform qPCR using primers specific to the promoter and different regions along the coding sequence of one or more actively transcribed genes.

    • Analyze the relative enrichment of RNA polymerase II at different gene regions in the wild-type and this compound ts mutant strains at both permissive and restrictive temperatures. A decrease in the ratio of 3' end to promoter cross-linking in the mutant at the restrictive temperature suggests a defect in transcription elongation.[2][3]

Data Presentation

Table 1: Phenotypes of Characterized this compound Temperature-Sensitive Alleles
AlleleGrowth at 30°CGrowth at 37°CGrowth at 12°CSensitivity to 6AU (75 µg/ml)Sensitivity to MPA (15 µg/ml)Reference
Wild-type+++++++++--[8]
This compound-2+++-+/-++++[2]
This compound-23+++--++++[8]
sgv1-1+++--Not ReportedNot Reported[2]
This compound-CΔ+++++++++Not ReportedNot Reported[2]
This compound-267Growth DefectSevere Growth DefectNot ReportedNot ReportedRapamycin Sensitive[5][10]

Legend: +++ (wild-type growth), ++ (reduced growth), +/- (very weak growth), - (no growth).

Table 2: Genetic Interactions of this compound Alleles
This compound AlleleInteracting GeneGenetic InteractionReference
This compound mutantsctk1ΔSynthetic Lethality[8]
This compound mutantsspt5-194Synthetic Lethality[8]
This compoundΔset2ΔSuppression of growth defect[4][11]
This compound-267vac17ΔSynthetic Growth Defect[5][10]

Visualization of Pathways and Workflows

Workflow for Creation and Analysis of this compound ts Mutants

G Workflow for this compound ts Mutant Analysis cluster_0 Mutant Generation cluster_1 Screening and Phenotypic Analysis cluster_2 Functional Analysis mutagenesis Error-prone PCR of this compound transformation Co-transformation into this compoundΔ/BUR1 strain mutagenesis->transformation shuffling Plasmid Shuffling on 5-FOA transformation->shuffling screening Replica Plating at 25°C and 37°C shuffling->screening Identify ts candidates pheno_analysis Phenotypic Assays (Spot Tests) screening->pheno_analysis functional_analysis ChIP-qPCR for RNAPII Occupancy pheno_analysis->functional_analysis Analyze validated mutants

Caption: A flowchart outlining the key steps for generating and characterizing this compound ts mutants.

This compound's Role in Transcription Elongation

G This compound in Transcription Elongation cluster_0 Transcription Machinery cluster_1 Kinase Complex cluster_2 Downstream Effects RNAPII RNA Polymerase II CTD Rpb1-CTD RNAPII->CTD Spt5 Spt5 Elongation Efficient Transcription Elongation Spt5->Elongation CTD->Elongation Bur1_Bur2 This compound-Bur2 Complex Bur1_Bur2->Spt5 Phosphorylation Bur1_Bur2->CTD Phosphorylation (in vitro) H3K36me Histone H3K36 Methylation (via Set2) Bur1_Bur2->H3K36me Regulation H3K36me->Elongation

Caption: The role of the this compound-Bur2 complex in regulating transcription elongation factors.

This compound and TORC1 Signaling in Cell Cycle Progression

G This compound-TORC1 Signaling TORC1 TORC1 Sch9 Sch9 TORC1->Sch9 Phosphorylation This compound This compound This compound->Sch9 Phosphorylation G1_Progression G1 Cell Cycle Progression Sch9->G1_Progression Activation

Caption: A simplified diagram of the parallel signaling from this compound and TORC1 to Sch9.

References

Application Notes and Protocols for Studying BUR1 Mutant Phenotypes Using 6-Azauracil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the budding yeast Saccharomyces cerevisiae, the Bur1-Bur2 cyclin-dependent kinase (CDK) complex plays a crucial role in the regulation of transcription elongation by RNA polymerase II (RNAPII).[1][2][3] Mutants of the catalytic subunit, this compound, often exhibit sensitivity to the uracil (B121893) analog 6-azauracil (B101635) (6-AU).[1][4] This application note provides a detailed guide on how to utilize 6-AU to investigate and characterize this compound mutant phenotypes, offering insights into the role of this compound in transcription.

6-Azauracil acts as an inhibitor of enzymes involved in nucleotide biosynthesis, specifically IMP dehydrogenase, leading to the depletion of intracellular GTP and UTP pools.[5][6][7] This depletion makes transcription elongation particularly sensitive to defects in the RNAPII machinery. Consequently, yeast strains with mutations in genes encoding components of the transcription elongation machinery, such as this compound, display heightened sensitivity to 6-AU, a phenotype that can be readily assayed.[7][8]

These protocols and notes are designed to guide researchers in setting up and interpreting 6-AU sensitivity assays to probe the function of this compound and its role in transcriptional regulation.

Data Presentation

Table 1: Summary of 6-Azauracil Sensitivity in this compound Mutants
Yeast StrainRelevant Genotype6-AU Concentration (µg/mL)Observed PhenotypeReference
Wild-typeThis compound75Growth[1]
This compound-23This compound-2375Sensitivity/No Growth[1]
This compound-2This compound-275Sensitivity/No Growth[1]
This compound-CΔC-terminal deletion75Sensitivity/No Growth[9]
Wild-typeThis compound25Growth[4]
Elongation factor mutants (ppr2Δ, ctk1Δ, spt5-194, this compound-23)Various25Selective sensitivity[4]
Table 2: Quantitative Analysis of Transcription Elongation in this compound Mutants
ConditionGeneMeasurementFold Change (mutant vs. wild-type)Reference
This compound mutantActively transcribed genesRatio of 3' to 5' RNAPII cross-linkingReduced[1]
Wild-type + 6-AU (25 µg/mL)Actively transcribed genesRatio of 3' to 5' RNAPII cross-linkingReduced[1]
This compound-23 (non-permissive temp)Actively transcribed genesRNAPII cross-linking at 3' endReduced[1]

Experimental Protocols

Protocol 1: 6-Azauracil Plate Sensitivity Assay (Spot Assay)

This protocol describes a qualitative and semi-quantitative method to assess the sensitivity of this compound mutant yeast strains to 6-AU by spotting serial dilutions of cell cultures onto agar (B569324) plates containing the drug.

Materials:

  • Yeast strains (wild-type and this compound mutants)

  • YPD or appropriate synthetic complete (SC) medium

  • 6-Azauracil (stock solution, e.g., 10 mg/mL in DMSO, stored at -20°C)

  • Sterile water or appropriate buffer for serial dilutions

  • Petri dishes

  • Incubator (30°C)

  • Spectrophotometer

  • 96-well microtiter plate

  • Multichannel pipette or a spotter

Methodology:

  • Prepare Yeast Cultures: Inoculate single colonies of wild-type and this compound mutant strains into 5 mL of liquid YPD or SC medium. Grow overnight at 30°C with shaking until the cultures reach saturation.

  • Normalize Cell Density: The following day, measure the optical density at 600 nm (OD₆₀₀) of each culture. Dilute the cultures in sterile water or medium to a starting OD₆₀₀ of 1.0.

  • Serial Dilutions: In a 96-well plate, perform 10-fold serial dilutions of the normalized cultures. For example, add 10 µL of the OD₆₀₀=1.0 culture to 90 µL of sterile water in the first well, then transfer 10 µL from this well to 90 µL in the next, and so on.

  • Prepare 6-AU Plates: Prepare agar plates with the desired growth medium (e.g., SC) and supplement with 6-AU at a final concentration typically ranging from 25 to 100 µg/mL. A common concentration to start with is 75 µg/mL.[1] Also, prepare control plates without 6-AU.

  • Spotting: Spot 3-5 µL of each dilution onto the control and 6-AU-containing plates. Ensure the spots are allowed to dry completely before inverting the plates.

  • Incubation: Incubate the plates at 30°C for 2-5 days.

  • Analysis: Document the growth on the plates by photography. Compare the growth of the mutant strains to the wild-type strain on both control and 6-AU plates. Sensitivity is indicated by reduced or absent growth of the mutant strain at a specific dilution on the 6-AU plate compared to the wild-type and to its own growth on the control plate.

Protocol 2: Quantitative Growth Analysis in Liquid Culture

This protocol provides a quantitative measure of 6-AU sensitivity by monitoring yeast growth in liquid culture using a microplate reader.

Materials:

  • Yeast strains (wild-type and this compound mutants)

  • YPD or appropriate synthetic complete (SC) liquid medium

  • 6-Azauracil stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Microplate reader with shaking and temperature control

Methodology:

  • Prepare Yeast Cultures: Grow overnight cultures of wild-type and this compound mutant strains as described in Protocol 1.

  • Prepare Assay Plate: In a 96-well plate, add 198 µL of SC medium to each well. Add 2 µL of the overnight cultures to achieve a starting OD₆₀₀ of approximately 0.05-0.1.

  • Add 6-Azauracil: Add the appropriate volume of 6-AU stock solution to the wells to achieve the desired final concentrations. Include a no-drug control for each strain. It is advisable to test a range of 6-AU concentrations (e.g., 0, 10, 25, 50, 75, 100 µg/mL).

  • Incubation and Monitoring: Place the 96-well plate in a microplate reader set to 30°C with intermittent shaking. Measure the OD₆₀₀ of each well every 15-30 minutes for 24-48 hours.

  • Data Analysis: Plot the OD₆₀₀ values over time to generate growth curves. From these curves, you can determine various growth parameters such as the doubling time, the length of the lag phase, and the final culture density. The IC₅₀ value (the concentration of 6-AU that inhibits growth by 50%) can be calculated by plotting the final OD₆₀₀ against the 6-AU concentration.

Mandatory Visualizations

BUR1_6AU_Pathway cluster_drug Drug Action cluster_transcription Transcription Elongation cluster_phenotype Phenotype 6-AU 6-Azauracil IMP_DH IMP Dehydrogenase 6-AU->IMP_DH inhibits Nucleotide_Pool GTP/UTP Pool IMP_DH->Nucleotide_Pool depletes Elongation Efficient Elongation Nucleotide_Pool->Elongation required for Mutant_Sensitivity This compound Mutant: Sensitivity Nucleotide_Pool->Mutant_Sensitivity This compound This compound Kinase RNAPII RNA Polymerase II This compound->RNAPII phosphorylates This compound->Mutant_Sensitivity mutation impairs RNAPII->Elongation WT_Growth Wild-type: Growth Elongation->WT_Growth

Caption: Mechanism of 6-AU sensitivity in this compound mutants.

Experimental_Workflow cluster_prep Culture Preparation cluster_assay 6-AU Sensitivity Assay cluster_analysis Data Analysis Start Inoculate Yeast Strains (WT and this compound mutants) Overnight Grow Overnight (30°C, shaking) Start->Overnight Normalize Normalize OD600 Overnight->Normalize Dilutions Prepare Serial Dilutions Normalize->Dilutions Spot Spot Dilutions onto Plates Dilutions->Spot Plates Prepare Agar Plates (Control and +6-AU) Plates->Spot Incubate Incubate (30°C, 2-5 days) Spot->Incubate Analyze Photograph Plates and Compare Growth Incubate->Analyze

Caption: Workflow for the 6-Azauracil plate sensitivity assay.

References

Techniques for BUR1 Gene Knockout in Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the targeted knockout of the BUR1 gene in the budding yeast, Saccharomyces cerevisiae. The methodologies described herein are essential for researchers investigating the multifaceted roles of this compound kinase in transcriptional regulation, cell cycle progression, and other fundamental cellular processes.

Introduction to this compound

The this compound gene in Saccharomyces cerevisiae encodes a cyclin-dependent kinase (CDK) that forms a complex with its cyclin partner, Bur2.[1] This complex, known as the BUR kinase, is a key regulator of transcription elongation.[2][3] It is involved in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, although its primary role may be the phosphorylation of other substrates to facilitate efficient transcription.[2][3][4] The this compound/Bur2 complex also plays a crucial role in cotranscriptional histone modifications, including the monoubiquitination of histone H2B and trimethylation of histone H3 on lysine (B10760008) 4 (H3K4).[5] Furthermore, recent studies have implicated this compound in vacuole-mediated cell cycle progression through the TORC1 signaling pathway, where it cooperates with TORC1 to phosphorylate Sch9.[6][7][8] Given its essential functions, the study of this compound through gene knockout techniques provides valuable insights into fundamental cellular mechanisms.

Gene Knockout Methodologies

Two primary techniques are widely employed for gene knockout in yeast: Homologous Recombination (HR) via PCR-based gene targeting and the more recent CRISPR/Cas9 system.

Homologous Recombination: PCR-Based Gene Targeting

This classical approach relies on the high efficiency of homologous recombination in yeast.[9] A selectable marker gene is amplified by PCR using primers that contain short sequences homologous to the regions flanking the target gene (this compound in this case).[10] When this PCR product is transformed into yeast, the cell's natural repair machinery replaces the endogenous gene with the selectable marker.

CRISPR/Cas9 System

The CRISPR/Cas9 system offers a highly efficient and targeted method for genome editing. It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB).[11] The cell's repair of this DSB can be hijacked by providing a donor DNA template, leading to the precise insertion of a selectable marker or other desired sequence, thereby knocking out the target gene.[12]

Quantitative Comparison of Knockout Techniques

FeatureHomologous Recombination (PCR-based)CRISPR/Cas9
Efficiency Highly variable, locus-dependent (can be low)[13]High, often 70-100% for single gene knockouts[14]
Precision High, defined by homology armsHigh, defined by gRNA and repair template
Workflow Complexity Relatively straightforward, requires PCR and transformationMore complex, requires gRNA design, plasmid construction, and transformation
Off-target Effects Generally lowCan occur, requires careful gRNA design to minimize
Marker-free Editing Possible with counter-selectable markers, but adds complexityReadily achievable[11]

Experimental Protocols

Protocol 1: this compound Knockout using PCR-Based Homologous Recombination

This protocol describes the deletion of the this compound open reading frame (ORF) by replacing it with a KanMX selectable marker, which confers resistance to the antibiotic G418.

Materials:

  • Yeast strain (e.g., BY4741)

  • Plasmid containing the KanMX marker (e.g., pFA6a-KanMX6)

  • High-fidelity DNA polymerase

  • Oligonucleotide primers (see below)

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • YPD medium

  • YPD agar (B569324) plates containing G418 (200 µg/mL)

Primer Design:

Design forward and reverse primers with ~40-50 nucleotides of homology to the regions immediately upstream and downstream of the this compound ORF, respectively. The 3' ends of the primers should be complementary to the KanMX marker cassette on the template plasmid.

  • Forward Primer: 5'-[40-50 nt upstream of this compound start codon]-[20 nt priming sequence for KanMX]-3'

  • Reverse Primer: 5'-[40-50 nt downstream of this compound stop codon]-[20 nt priming sequence for KanMX]-3'

Procedure:

  • PCR Amplification of the Knockout Cassette:

    • Perform PCR using the designed primers and the KanMX plasmid as a template to amplify the selectable marker cassette flanked by this compound homology regions.

    • Verify the PCR product size by agarose (B213101) gel electrophoresis.

    • Purify the PCR product.

  • Yeast Transformation:

    • Prepare competent yeast cells using the lithium acetate/PEG method.

    • Transform the purified PCR product into the competent cells.

    • Plate the transformation mixture onto YPD agar plates containing G418.

    • Incubate at 30°C for 2-3 days until colonies appear.

  • Verification of Knockout:

    • Isolate genomic DNA from several G418-resistant colonies.

    • Perform colony PCR using primers that flank the this compound locus and internal primers for the KanMX cassette to confirm the correct integration.

Protocol 2: this compound Knockout using CRISPR/Cas9

This protocol outlines the use of a single plasmid system expressing both Cas9 and a this compound-targeting gRNA, along with a co-transformed linear repair template containing a selectable marker.

Materials:

  • Yeast strain (e.g., BY4741)

  • Cas9/gRNA expression plasmid (e.g., pML107)[11]

  • Selectable marker cassette (e.g., URA3) with flanking homology arms to the this compound locus

  • High-fidelity DNA polymerase

  • Oligonucleotide primers for gRNA cloning and repair template amplification

  • Yeast transformation reagents

  • Appropriate selective medium (e.g., synthetic complete medium lacking uracil)

Procedure:

  • gRNA Design and Cloning:

    • Design a 20-nucleotide gRNA sequence targeting a region within the this compound ORF, preferably followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

    • Clone the designed gRNA sequence into the Cas9/gRNA expression plasmid according to the manufacturer's protocol.

  • Preparation of the Repair Template:

    • Amplify a selectable marker (e.g., URA3) using PCR with primers that add ~50-100 bp of homology to the regions flanking the Cas9 cut site within the this compound gene.

    • Purify the PCR product.

  • Yeast Transformation:

    • Co-transform the Cas9/gRNA plasmid and the purified repair template into competent yeast cells.

    • Plate the cells on selective medium (e.g., SC-Ura) to select for transformants containing the plasmid and potentially the integrated marker.

    • Incubate at 30°C for 2-3 days.

  • Verification of Knockout:

    • Isolate genomic DNA from transformants.

    • Perform colony PCR and DNA sequencing to confirm the correct replacement of the this compound gene with the selectable marker.

Visualizations

BUR1_Knockout_Workflow cluster_hr Homologous Recombination cluster_crispr CRISPR/Cas9 hr_pcr PCR Amplification of KanMX Cassette with this compound Homology Arms hr_transform Yeast Transformation hr_pcr->hr_transform hr_selection Selection on G418 Plates hr_transform->hr_selection hr_verification Verification by Colony PCR hr_selection->hr_verification crispr_design gRNA Design & Plasmid Cloning crispr_cotransform Co-transformation of Plasmid & Template crispr_design->crispr_cotransform crispr_template Repair Template (URA3) PCR crispr_template->crispr_cotransform crispr_selection Selection on SC-Ura Plates crispr_cotransform->crispr_selection crispr_verification Verification by PCR & Sequencing crispr_selection->crispr_verification

Caption: Experimental workflows for this compound gene knockout in yeast.

BUR1_Signaling_Pathway cluster_transcription Transcription Elongation cluster_cellcycle Cell Cycle Progression (G1/S) BUR1_BUR2 This compound/Bur2 Kinase Complex RNAPII RNA Polymerase II (CTD) BUR1_BUR2->RNAPII Phosphorylates Spt5 Spt5 BUR1_BUR2->Spt5 Phosphorylates Rad6 Rad6 BUR1_BUR2->Rad6 Phosphorylates Elongation Efficient Transcription Elongation BUR1_BUR2->Elongation RNAPII->Elongation Paf1C Paf1 Complex Spt5->Paf1C Recruits Spt5->Elongation Histone_H2B Histone H2B Paf1C->Histone_H2B Paf1C->Elongation Rad6->Histone_H2B Monoubiquitinates (H2Bub1) Rad6->Elongation Histone_H3 Histone H3 Histone_H2B->Histone_H3 Enables H3K4/K79 methylation Histone_H2B->Elongation Histone_H3->Elongation Vacuole Vacuole TORC1 TORC1 Vacuole->TORC1 Activates Sch9 Sch9 TORC1->Sch9 Phosphorylates CellCycle G1/S Progression Sch9->CellCycle BUR1_BUR2_cc This compound/Bur2 BUR1_BUR2_cc->Sch9 Phosphorylates

Caption: Simplified signaling pathways involving the this compound gene in yeast.

References

Application Notes and Protocols for BUR1 Overexpression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the overexpression and purification of the BUR1 kinase complex. The protocols detailed below are compiled from established methodologies in the field, offering robust approaches for obtaining active this compound for downstream applications such as high-throughput screening, structural biology, and functional assays.

Introduction

The budding yeast, Saccharomyces cerevisiae, serves as the primary source for the isolation of the this compound kinase complex, which is composed of the catalytic subunit, this compound, and its cyclin partner, BUR2. This complex is a key regulator of transcription elongation and is also implicated in cell cycle progression through the TORC1 signaling pathway. Due to the challenges associated with the recombinant expression of active this compound-BUR2, purification from its native yeast host is the most common and reliable method. This document outlines two primary strategies for this purpose: Immunoprecipitation of an epitope-tagged this compound and Tandem Affinity Purification (TAP). Additionally, a general protocol for attempting recombinant co-expression in Escherichia coli is provided as a potential alternative.

Data Presentation

The following table summarizes representative data for the purification of a yeast kinase complex using Tandem Affinity Purification. It is important to note that specific yields and purity for this compound may vary depending on the specific strain, growth conditions, and precise protocol employed. One study on a different yeast protein kinase reported a 17,000-fold purification.

Table 1: Representative Purification of a Yeast Kinase Complex

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (Fold)
Crude Lysate1000100011001
IgG Affinity10700707070
TEV Cleavage865081.256581.25
Calmodulin Affinity0.55001000501000

Experimental Protocols

Protocol 1: Immunoprecipitation of HA-tagged this compound from S. cerevisiae

This protocol describes the immunoprecipitation of this compound tagged with a hemagglutinin (HA) epitope from yeast cell lysates.

Materials:

  • Yeast strain expressing HA-tagged this compound

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 5 mM EDTA, 0.1% (v/v) Triton X-100, and Complete Mini protease inhibitor cocktail (Roche)

  • Anti-HA antibody

  • Protein G magnetic beads

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% (v/v) Tween 20

  • Elution Buffer: 100 mM Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • 2x SDS-PAGE sample buffer

Procedure:

  • Cell Culture and Harvest: Grow yeast cells expressing HA-BUR1 to mid-log phase (OD600 ≈ 0.8-1.0). Harvest approximately 5 x 10⁸ cells by centrifugation at 4,000 x g for 5 minutes. Wash the cell pellet once with sterile water.

  • Cell Lysis: Resuspend the cell pellet in 200 µL of Lysis Buffer. Add an equal volume of glass beads. Lyse the cells by vigorous vortexing for 3-5 minutes at 4°C.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add 1-2 µg of anti-HA antibody to the clarified lysate.

    • Incubate with gentle rotation for 2-4 hours at 4°C.

    • Add 25 µL of pre-washed Protein G magnetic beads and incubate for another 1 hour at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of Wash Buffer.

  • Elution:

    • To elute the protein, add 50 µL of Elution Buffer and incubate for 5 minutes at room temperature.

    • Pellet the beads and transfer the supernatant to a fresh tube containing 5 µL of Neutralization Buffer.

    • Alternatively, for SDS-PAGE analysis, add 25 µL of 2x SDS-PAGE sample buffer directly to the beads and boil for 5 minutes.

Protocol 2: Tandem Affinity Purification (TAP) of this compound-BUR2 Complex from S. cerevisiae

This protocol is adapted from the method by Rigaut et al., 1999 and is suitable for obtaining highly pure this compound-BUR2 complex for functional studies.

Materials:

  • Yeast strain with this compound C-terminally tagged with the TAP tag (Protein A - TEV cleavage site - Calmodulin Binding Peptide)

  • TAP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% NP-40, and protease inhibitors

  • IgG Sepharose beads

  • TEV Protease

  • TEV Cleavage Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.1% NP-40

  • Calmodulin Affinity Resin

  • Calmodulin Binding Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole (B134444), 2 mM CaCl₂, 10 mM β-mercaptoethanol, 0.1% NP-40

  • Calmodulin Elution Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM EGTA, 10 mM β-mercaptoethanol, 0.1% NP-40

Procedure:

  • Preparation of Yeast Extract: Grow a large-scale culture (2-6 liters) of the TAP-tagged yeast strain. Harvest cells and prepare a crude extract by cryo-milling or bead beating in TAP Lysis Buffer.

  • First Affinity Purification (IgG Affinity):

    • Incubate the clarified lysate with IgG Sepharose beads for 2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with TAP Lysis Buffer.

  • TEV Protease Cleavage:

    • Resuspend the beads in TEV Cleavage Buffer containing TEV protease.

    • Incubate for 2 hours at 16°C to release the this compound complex from the Protein A tag.

  • Second Affinity Purification (Calmodulin Affinity):

    • Collect the eluate from the TEV cleavage step and add CaCl₂ to a final concentration of 2 mM.

    • Apply this mixture to a Calmodulin Affinity Resin column.

    • Wash the column with Calmodulin Binding Buffer.

  • Elution:

    • Elute the purified this compound-BUR2 complex with Calmodulin Elution Buffer. The EGTA in this buffer chelates the calcium, disrupting the binding to calmodulin.

Protocol 3: Recombinant Co-expression of this compound-BUR2 in E. coli (General Approach)

While challenging for many eukaryotic complexes, this protocol provides a general framework for attempting the co-expression of this compound and BUR2 in E. coli using a polycistronic vector system.

Materials:

  • Polycistronic expression vector (e.g., pST44-based)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Ni-NTA affinity resin (for His-tagged protein)

Procedure:

  • Vector Construction: Clone the coding sequences of this compound and BUR2 into a polycistronic expression vector. It is advisable to add a purification tag (e.g., 6xHis) to one of the subunits.

  • Transformation: Transform the expression plasmid into a suitable E. coli strain.

  • Expression:

    • Grow a starter culture overnight.

    • Inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in Lysis Buffer and lyse by sonication or high-pressure homogenization.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA column.

    • Wash the column with Lysis Buffer containing a low concentration of imidazole (e.g., 20 mM).

    • Elute the protein complex with a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional): The eluted complex can be further purified by size-exclusion chromatography to separate it from aggregates and other contaminants.

Protocol 4: In Vitro Kinase Assay for Purified this compound

This protocol is for assessing the kinase activity of the purified this compound complex using a radiolabeling approach.

Materials:

  • Purified this compound-BUR2 complex

  • Kinase Substrate (e.g., GST-CTD of Rpb1, Spt5)

  • Kinase Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • ATP mix: 100 µM cold ATP, 10 µCi [γ-³²P]ATP

  • 5x SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Purified this compound-BUR2 complex (amount to be optimized)

    • Substrate (e.g., 1-5 µg)

    • Kinase Buffer to a final volume of 20 µL.

  • Initiate Reaction: Add 5 µL of the ATP mix to start the reaction.

  • Incubation: Incubate at 30°C for 20-30 minutes.

  • Stop Reaction: Terminate the reaction by adding 6 µL of 5x SDS-PAGE loading buffer.

  • Analysis:

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

Visualizations

experimental_workflow cluster_yeast Purification from S. cerevisiae cluster_ip Immunoprecipitation cluster_tap Tandem Affinity Purification cluster_ecoli Recombinant Expression in E. coli cluster_assay Downstream Analysis y_start Yeast Culture (HA- or TAP-tagged this compound) y_lysis Cell Lysis (Bead Beating/Cryo-milling) y_start->y_lysis y_clarify Clarification (Centrifugation) y_lysis->y_clarify ip_bind Bind to Anti-HA Ab & Protein G Beads y_clarify->ip_bind tap_igG IgG Affinity Chromatography y_clarify->tap_igG ip_wash Wash Beads ip_bind->ip_wash ip_elute Elution ip_wash->ip_elute assay In Vitro Kinase Assay ip_elute->assay tap_tev TEV Cleavage tap_igG->tap_tev tap_cal Calmodulin Affinity Chromatography tap_tev->tap_cal tap_elute Elution tap_cal->tap_elute tap_elute->assay e_construct Polycistronic Vector Construction (this compound & BUR2) e_transform Transformation into E. coli e_construct->e_transform e_expression IPTG Induction e_transform->e_expression e_lysis Cell Lysis (Sonication) e_expression->e_lysis e_purify Affinity Chromatography (e.g., Ni-NTA) e_lysis->e_purify e_purify->assay

Caption: Experimental workflow for this compound purification and analysis.

bur1_signaling cluster_activation This compound-BUR2 Activation cluster_transcription Transcription Elongation Control cluster_torc1 TORC1 Signaling & Cell Cycle Cak1 Cak1 Bur1_Bur2 This compound-BUR2 Complex Cak1->Bur1_Bur2 Phosphorylates T-loop Active_Bur1_Bur2 Active this compound-BUR2 (T-loop phosphorylated) Bur1_Bur2->Active_Bur1_Bur2 Spt5 Spt5 Active_Bur1_Bur2->Spt5 Phosphorylates Rpb1_CTD Rpb1 CTD/Linker Active_Bur1_Bur2->Rpb1_CTD Phosphorylates Sch9 Sch9 Active_Bur1_Bur2->Sch9 Phosphorylates RNAPII RNA Polymerase II PAF1c PAF1 Complex Recruitment Spt5->PAF1c Promotes H2B_Ub Histone H2B Ubiquitination PAF1c->H2B_Ub Required for H3_Me Histone H3 Methylation (K4, K36) H2B_Ub->H3_Me Prerequisite for TORC1 TORC1 TORC1->Sch9 Phosphorylates CellCycle G1 Cell Cycle Progression Sch9->CellCycle Promotes

Caption: this compound signaling pathways in transcription and cell cycle control.

Application Notes and Protocols for Screening Inhibitors of BUR1 Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BUR1 is a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae, homologous to the human Cdk9, a component of the positive transcription elongation factor b (P-TEFb).[1][2] In complex with its cyclin partner, Bur2, this compound plays a crucial role in the regulation of transcription elongation by RNA Polymerase II (Pol II).[1][3] Key substrates of this compound include the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, and the transcription elongation factor Spt5.[1][4][5] Phosphorylation of these substrates by this compound is critical for efficient transcription elongation and coupling transcription to other processes like histone modification.[6][7] Given its essential role in transcription, this compound represents a potential target for the development of novel therapeutic agents.

These application notes provide detailed protocols for screening and characterizing inhibitors of this compound kinase activity. Two primary methodologies are presented: a traditional radioactive in vitro kinase assay suitable for detailed kinetic studies, and a non-radioactive, luminescence-based assay amenable to high-throughput screening (HTS). Additionally, protocols for the expression and purification of the necessary recombinant proteins are included.

Signaling Pathway of this compound Kinase

The this compound/Bur2 kinase complex is a key regulator of transcription elongation. Its activity is controlled by the CDK-activating kinase (CAK), Cak1, which phosphorylates this compound. Once active, this compound phosphorylates serine residues within the C-terminal domain (CTD) of RNA Polymerase II subunit Rpb1, as well as the C-terminal region (CTR) of the transcription elongation factor Spt5. These phosphorylation events facilitate the recruitment of other factors to the elongating polymerase, promoting processivity and coupling transcription to mRNA processing and chromatin modification.

BUR1_Signaling_Pathway cluster_activation Cak1 Cak1 Active_BUR1_Bur2 This compound/Bur2 (active) Cak1->Active_BUR1_Bur2  Phosphorylation BUR1_Bur2 This compound/Bur2 (inactive) Rpb1_CTD Rpb1 CTD Active_BUR1_Bur2->Rpb1_CTD Phosphorylation Spt5 Spt5 Active_BUR1_Bur2->Spt5 Phosphorylation Phospho_Rpb1_CTD Phospho-Rpb1 CTD Phospho_Spt5 Phospho-Spt5 Elongation Transcription Elongation Phospho_Rpb1_CTD->Elongation Phospho_Spt5->Elongation Inhibitor Small Molecule Inhibitor Inhibitor->Active_BUR1_Bur2

Caption: this compound Kinase Signaling Pathway.

Experimental Workflow for Inhibitor Screening

The general workflow for identifying and characterizing this compound kinase inhibitors involves several stages, from initial high-throughput screening to detailed kinetic analysis of lead compounds.

Inhibitor_Screening_Workflow HTS High-Throughput Screening (HTS) (Luminescence-based assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response and IC50 Determination (Luminescence or Radioactive Assay) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Counter-screening against other kinases) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., ATP competition) Dose_Response->Mechanism Lead_Opt Lead Optimization Selectivity->Lead_Opt Mechanism->Lead_Opt

Caption: Inhibitor Screening Workflow.

Data Presentation

Quantitative data from inhibitor screening should be organized to allow for clear comparison of compound potency and selectivity. As there are no widely published IC50 values for wild-type this compound inhibitors, the following table serves as a template for organizing experimental findings. A known kinase inhibitor, such as staurosporine, can be used as a positive control to validate the assay, though its specificity for this compound may be low.

Table 1: Inhibitory Activity of Compounds against this compound Kinase

Compound IDDescriptionIC50 (µM) for this compoundNotes
Test Compound 1 User-definedUser-determined valuee.g., solubility issues, etc.
Test Compound 2 User-definedUser-determined value
Positive Control e.g., StaurosporineUser-determined valueBroad-spectrum kinase inhibitor
Negative Control e.g., DMSONo inhibitionVehicle control

Experimental Protocols

Protocol 1: Recombinant Protein Expression and Purification

A. Expression and Purification of Recombinant this compound/Bur2 Complex

This protocol describes the expression of His-tagged this compound and GST-tagged Bur2 in E. coli and subsequent purification.

Materials:

  • Expression vectors (e.g., pET series for His-BUR1 and pGEX series for GST-Bur2)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB Broth and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

  • Glutathione (B108866) Sepharose and Ni-NTA Agarose (B213101) resins

  • Dialysis Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT.

Procedure:

  • Co-transform E. coli with plasmids for His-BUR1 and GST-Bur2.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with 0.4 mM IPTG and incubate at 18°C for 16-20 hours.

  • Harvest cells by centrifugation and resuspend in Lysis Buffer.

  • Lyse cells by sonication and clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA agarose column.

  • Wash the column with Wash Buffer.

  • Elute the His-BUR1/GST-Bur2 complex with Elution Buffer.

  • Apply the eluate to a Glutathione Sepharose column.

  • Wash the column with Lysis Buffer (without imidazole).

  • Elute the complex with 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0.

  • Dialyze the purified complex against Dialysis Buffer and store at -80°C.

B. Expression and Purification of Recombinant Substrates (GST-Rpb1 CTD or His-Spt5)

This protocol can be adapted for either a GST-tagged Rpb1 CTD fragment or a His-tagged Spt5.

Materials:

  • Expression vector with the substrate of interest

  • E. coli expression strain (e.g., BL21(DE3))

  • Appropriate buffers and affinity resin (Ni-NTA for His-tag, Glutathione Sepharose for GST-tag)

Procedure:

  • Transform E. coli with the expression plasmid.

  • Follow steps 2-6 as described in Protocol 1A for cell growth, induction, and lysis.

  • Apply the clarified lysate to the appropriate affinity column.

  • Wash the column extensively with the corresponding wash buffer.

  • Elute the protein using the appropriate elution buffer (imidazole for His-tag, glutathione for GST-tag).

  • Dialyze the purified substrate against a suitable storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

Protocol 2: In Vitro Radioactive Kinase Assay

This assay measures the incorporation of 32P from [γ-32P]ATP into a substrate.

Materials:

  • Purified recombinant this compound/Bur2 complex

  • Purified recombinant substrate (GST-Rpb1 CTD or His-Spt5)

  • Kinase Assay Buffer (1X): 20 mM HEPES-NaOH (pH 7.6), 7.5 mM Magnesium Acetate, 1 mM DTT.[2]

  • [γ-32P]ATP (specific activity ~3000 Ci/mmol)

  • Cold ATP stock solution (10 mM)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., staurosporine)

  • SDS-PAGE loading buffer

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction master mix containing Kinase Assay Buffer, the desired concentration of substrate (e.g., 1-5 µM), and a mix of cold and [γ-32P]ATP (final concentration e.g., 50-100 µM).

  • In a 96-well plate, add 1 µL of test compound or control (DMSO for negative control, positive control inhibitor).

  • Add 24 µL of the reaction master mix to each well.

  • Initiate the reaction by adding 5 µL of diluted this compound/Bur2 enzyme (final concentration e.g., 20-50 nM). The final reaction volume is 30 µL.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer or by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.

  • If using P81 paper, wash the papers three times for 5 minutes each in 75 mM phosphoric acid.

  • Air dry the P81 papers and measure the incorporated radioactivity by scintillation counting.

  • Alternatively, analyze the reaction products by SDS-PAGE and autoradiography.

Protocol 3: High-Throughput Luminescence-Based Kinase Assay

This non-radioactive assay measures kinase activity by quantifying the amount of ATP remaining in the reaction using a luciferase-based system (e.g., Kinase-Glo®).[8][9][10]

Materials:

  • Purified recombinant this compound/Bur2 complex

  • Purified recombinant substrate (GST-Rpb1 CTD or His-Spt5)

  • Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.

  • ATP solution (at a concentration close to the Km of this compound for ATP, if known, or empirically determined, e.g., 10-50 µM)

  • Test compounds in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo® Max)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • In a white, opaque multi-well plate, add test compounds and controls to the appropriate wells.

  • Prepare a reaction mix containing Kinase Assay Buffer, substrate, and this compound/Bur2 enzyme.

  • Add the reaction mix to the wells containing the compounds.

  • Initiate the kinase reaction by adding ATP. The final reaction volume should be low (e.g., 10-25 µL).

  • Incubate the plate at 30°C for 30-60 minutes.

  • Equilibrate the plate and the luminescent kinase assay reagent to room temperature.

  • Add an equal volume of the luminescent reagent to each well.

  • Mix briefly on a plate shaker.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Kinase inhibition will result in a higher luminescent signal (less ATP consumed).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no kinase activity Inactive enzymeEnsure proper purification and storage of the this compound/Bur2 complex. Verify activity with a positive control substrate.
Suboptimal assay conditionsOptimize pH, salt concentration, and concentrations of ATP and substrate.
High background signal (Luminescence assay) ATP contamination in reagentsUse high-purity reagents. Include a "no enzyme" control to determine background.
High variability between replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing. Increase reaction volume if possible.
Inconsistent incubation timesEnsure all reactions are started and stopped consistently.
Inhibitor solubility issues Compound precipitationDecrease the final concentration of the compound. Check the DMSO tolerance of the assay.

References

Analyzing BUR1 Genetic Interactions Using Synthetic Genetic Array (SGA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Saccharomyces cerevisiae protein kinase Bur1, and its associated cyclin Bur2, form an essential cyclin-dependent kinase (CDK) complex that plays a critical role in the regulation of transcription elongation.[1][2] The this compound-Bur2 complex is known to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Rpb1), as well as other transcription factors such as Spt5.[1] These phosphorylation events are crucial for the transition from transcription initiation to productive elongation and for the recruitment of histone modifying enzymes. Recent studies have also implicated this compound in cell cycle progression, particularly in the G1/S transition, and in the maintenance of genome stability through its interaction with the single-stranded DNA binding protein, Replication Protein A (RPA).[2][3]

Given its central role in fundamental cellular processes, identifying the genetic network of this compound is of significant interest. A powerful tool for systematically mapping genetic interactions in yeast is the Synthetic Genetic Array (SGA) analysis.[4] This high-throughput technique allows for the systematic creation of double mutants by crossing a query strain (e.g., a this compound mutant) with an array of ~5,000 viable gene deletion mutants.[4] The resulting double mutants are then scored for fitness defects, such as synthetic sickness or lethality, which occurs when the combination of two non-lethal mutations results in a severe growth defect or cell death. These genetic interactions can reveal functional relationships between genes, identify components of parallel pathways, and uncover buffering mechanisms within the cell.

These application notes provide a comprehensive overview of the use of SGA to analyze the genetic interactions of this compound. The information is intended for researchers in academic and industrial settings who are interested in kinase signaling, transcription regulation, and drug target discovery.

Data Presentation: Known Genetic Interactors of this compound

Interacting GeneGene FunctionDouble Mutant PhenotypeReference
CTK1 Kinase involved in transcription elongationSynthetic lethality/sickness[1]
SPT5 Transcription elongation factorSynthetic lethality/sickness[1]
SPT4 Subunit of the Spt4-Spt5 transcription elongation factorSynthetic lethality/sickness[5]
KIN28 TFIIH-associated kinase, phosphorylates RNAPII CTD Ser5Synthetic lethality[5]
MEC1 Checkpoint kinase, homolog of human ATRSuppression of hydroxyurea (B1673989) sensitivity[3]
RAD53 Checkpoint kinase, homolog of human CHK2Suppression of hydroxyurea sensitivity[3]
RFA1 Subunit of Replication Protein A (RPA)Suppression of DNA damage sensitivity

Experimental Protocols

Protocol 1: Construction of a this compound Query Strain for SGA Analysis

This protocol describes the generation of a this compound query strain suitable for a Synthetic Genetic Array (SGA) screen. As this compound is an essential gene, a conditional allele, such as a temperature-sensitive (ts) allele, is required.

Materials:

  • S. cerevisiae strain with a suitable genetic background for SGA (e.g., MATα, can1Δ::STE2pr-SpHIS5, lyp1Δ, his3Δ1, leu2Δ0, ura3Δ0, met15Δ0)

  • Plasmid carrying a this compound-ts allele and a selectable marker (e.g., URA3)

  • Plasmid carrying the wild-type this compound gene and a different selectable marker (e.g., LEU2)

  • Transformation reagents (e.g., lithium acetate, PEG, carrier DNA)

  • Selective media (e.g., SC-Ura, SC-Leu, SC complete)

  • 5-Fluoroorotic acid (5-FOA) plates

Procedure:

  • Transformation: Transform the parental SGA strain with the plasmid carrying the wild-type this compound gene and select for transformants on the appropriate selective medium (e.g., SC-Leu).

  • Gene Deletion: In the strain now carrying the wild-type this compound plasmid, delete the endogenous this compound locus by homologous recombination using a selectable marker (e.g., kanMX).

  • Introduction of the ts allele: Transform the this compoundΔ::kanMX strain carrying the wild-type this compound plasmid with the plasmid containing the this compound-ts allele and a different selectable marker (e.g., URA3). Select for transformants on medium lacking both leucine (B10760876) and uracil.

  • Plasmid Shuffling: To obtain a strain that relies solely on the this compound-ts allele, plate the transformants from the previous step on medium containing 5-FOA. 5-FOA is toxic to cells expressing the URA3 gene, thus selecting for cells that have lost the plasmid carrying the wild-type this compound gene.

  • Verification: Confirm the presence of the this compound-ts allele and the absence of the wild-type this compound gene by PCR and by testing for temperature sensitivity at the restrictive temperature (e.g., 37°C).

Protocol 2: High-Throughput Synthetic Genetic Array (SGA) Screen

This protocol outlines the major steps for performing an SGA screen using a this compound-ts query strain and the yeast deletion mutant array. This process is typically automated using a robotic platform (e.g., Singer ROTOR HDA).[6]

Materials:

  • This compound-ts query strain (MATα)

  • Yeast deletion mutant array (MATa, ~5,000 strains, each with a gene deletion marked with kanMX)

  • YPD medium

  • YPD medium containing G418 (for selecting kanMX marker)

  • YPD medium containing Nourseothricin (Nat) (if the query strain has a natMX marker)

  • Minimal medium for selecting diploids

  • Sporulation medium (low nitrogen)

  • Selective medium for haploid double mutants (e.g., SD/MSG -His -Arg -Lys + G418 + Nat + Canavanine + Thialysine)

  • Robotic plate handler (e.g., Singer ROTOR)

  • High-resolution scanner or plate reader for imaging

  • Image analysis software

Procedure:

  • Array Preparation: Using the robotic platform, pin the this compound-ts query strain onto fresh YPD plates in a high-density format (e.g., 1536 colonies per plate). Similarly, pin the deletion mutant array onto separate YPD plates.

  • Mating: Replica-pin the query strain and the deletion array onto the same YPD plate to allow for mating and the formation of diploid cells.

  • Diploid Selection: Replica-pin the mated cells onto a medium that selects for diploid cells (e.g., YPD + G418 + Nat).

  • Sporulation: Replica-pin the diploid cells onto a low-nitrogen sporulation medium to induce meiosis and the formation of haploid spores.

  • Haploid Selection: Replica-pin the sporulated cells onto a series of selective media to select for haploid cells that are of the MATa mating type and contain both the query mutation and the deletion mutation.

  • Incubation and Imaging: Incubate the final selection plates at the permissive temperature for the this compound-ts allele (e.g., 30°C) and at a semi-permissive temperature to enhance the detection of synthetic sick interactions. Image the plates at regular intervals to monitor colony growth.

  • Data Analysis: Use image analysis software to measure the colony size for each double mutant. Normalize the data to account for plate-to-plate variation and row/column effects. Calculate a genetic interaction score (e.g., a z-score or a p-value) for each double mutant by comparing its colony size to the expected colony size based on the growth of the single mutants.

Visualizations

This compound Signaling Pathway

BUR1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_bur1_complex This compound Kinase Complex cluster_downstream Downstream Effects TORC1 TORC1 Sch9 Sch9 TORC1->Sch9 Vacuole Vacuole This compound This compound BUR2 BUR2 This compound->BUR2 Spt5 Spt5 This compound->Spt5 Rpb1_CTD Rpb1 CTD This compound->Rpb1_CTD Histone_H3 Histone H3 This compound->Histone_H3 This compound->Sch9 RPA RPA This compound->RPA Transcription_Elongation Transcription Elongation Spt5->Transcription_Elongation Rpb1_CTD->Transcription_Elongation Histone_H3->Transcription_Elongation Cell_Cycle_Progression Cell Cycle Progression (G1/S) Sch9->Cell_Cycle_Progression Genome_Stability Genome Stability RPA->Genome_Stability

Caption: A simplified model of the this compound signaling pathway in S. cerevisiae.

Synthetic Genetic Array (SGA) Workflow

SGA_Workflow Deletion_Array Deletion Mutant Array (MATa) Mating Mating Deletion_Array->Mating Diploid_Selection Diploid Selection Mating->Diploid_Selection Sporulation Sporulation Diploid_Selection->Sporulation Haploid_Selection Haploid Double Mutant Selection Sporulation->Haploid_Selection Imaging Colony Growth Imaging Haploid_Selection->Imaging Data_Analysis Data Analysis & Interaction Scoring Imaging->Data_Analysis Genetic_Interactions Identification of Genetic Interactions Data_Analysis->Genetic_Interactions

Caption: Overview of the Synthetic Genetic Array (SGA) experimental workflow.

Conclusion

Synthetic Genetic Array analysis is a powerful methodology for elucidating the functional network of the essential kinase this compound. By identifying genes that show synthetic lethal or sick interactions with this compound, researchers can uncover novel functional relationships, identify redundant pathways, and gain a deeper understanding of the mechanisms by which this compound regulates transcription, cell cycle progression, and genome stability. The protocols and information provided here serve as a guide for designing and executing SGA screens to explore the genetic landscape of this compound, which can ultimately inform drug development efforts targeting this important cellular regulator.

References

Application Notes and Protocols for Quantitative PCR Analysis of BUR1 Target Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The budding yeast Saccharomyces cerevisiae protein kinase Bur1, in conjunction with its cyclin partner Bur2, plays a critical role in the regulation of transcription elongation. As a cyclin-dependent kinase (CDK), the this compound-Bur2 complex is essential for cell viability and is involved in multiple phosphorylation events that facilitate the transition of RNA Polymerase II (Pol II) from initiation to productive elongation.[1][2] this compound has been shown to phosphorylate several key substrates, including the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, the transcription elongation factor Spt5, and contributes to the monoubiquitination of histone H2B.[3][4] These phosphorylation events are crucial for the recruitment of other elongation factors, such as the PAF1 complex, and for maintaining chromatin architecture during transcription. Given its central role in gene expression, this compound is a potential target for therapeutic intervention, making the quantitative analysis of its target genes essential for both basic research and drug development.

These application notes provide a comprehensive guide to the quantitative analysis of this compound target genes using reverse transcription quantitative PCR (RT-qPCR). Included are detailed protocols for experimental execution, data analysis, and visualization of the relevant signaling pathways and workflows.

Signaling Pathway and Experimental Workflow

The this compound kinase is a central regulator of transcription elongation, influencing a cascade of events that ensure efficient mRNA synthesis. The following diagrams illustrate the key signaling pathway involving this compound and the general experimental workflow for analyzing the expression of its target genes.

BUR1_Signaling_Pathway cluster_transcription_machinery Transcription Elongation Machinery cluster_kinases Kinases cluster_chromatin Chromatin Modifications cluster_downstream Downstream Effects PolII RNA Pol II Gene_Expression Target Gene Expression PolII->Gene_Expression Transcription Spt5 Spt5 PAF1 PAF1 Complex Spt5->PAF1 Recruits PAF1->Gene_Expression Facilitates Bur1_Bur2 This compound-Bur2 Complex Bur1_Bur2->PolII Phosphorylates Rpb1 CTD Bur1_Bur2->Spt5 Phosphorylates H2B_Ub H2B Monoubiquitination Bur1_Bur2->H2B_Ub Promotes H2B_Ub->Gene_Expression Facilitates

Caption: The this compound signaling pathway in transcription elongation.

qPCR_Workflow Yeast_Culture 1. Yeast Culture and Treatment (e.g., WT vs. This compound mutant, drug treatment) RNA_Isolation 2. Total RNA Isolation Yeast_Culture->RNA_Isolation cDNA_Synthesis 3. Reverse Transcription (cDNA Synthesis) RNA_Isolation->cDNA_Synthesis qPCR 4. Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Results 6. Results Interpretation and Visualization Data_Analysis->Results

Caption: Experimental workflow for qPCR analysis of this compound target genes.

Quantitative Data Presentation

The following tables provide a template for presenting quantitative PCR data for this compound target genes. This structured format allows for easy comparison of gene expression levels between different experimental conditions.

Table 1: qPCR Primer Sequences for Selected this compound Target and Reference Genes

Gene NameForward Primer (5' to 3')Reverse Primer (5' to 3')Amplicon Size (bp)
ACT1 (Reference)TGGATTCCGGTGATGGTGTTACTTGGACCACTTTCGTCGTATTC TT150
PMA1 (Reference)GGTGGTATTGCCGCTTTATCTCTCTTGGTGTTGGCACCATTCTTTA120
SUC2GCTTTGAACCTTTTTCCAAAGCCTCGGCCAAAACAGAGAGAGAGAT100
GAL1TTACCTTTCCCGTTTTTGGCTTCAGCCATTCCAGCCAGTTATTTCT130
RPL25AAGACCGTTGCTACCGCTGCTATCCGCTTCTTCTTCTTGGCTTC110

Note: Primer sequences are examples and should be validated for specificity and efficiency before use. The selection of target genes can be based on published microarray or RNA-seq data from this compound mutants. For instance, a study of the this compound-107 mutant identified 115 differentially expressed genes.[2][5]

Table 2: Relative Quantification of this compound Target Gene Expression

Experimental ConditionTarget GeneAverage CtΔCt (Target - Reference)ΔΔCt (ΔCt Sample - ΔCt Control)Fold Change (2-ΔΔCt)
Wild Type (Control)SUC222.54.50.01.0
This compound mutantSUC224.06.01.50.35
Wild Type (Control)GAL120.12.10.01.0
This compound mutantGAL121.83.81.70.31
Wild Type + InhibitorRPL2519.31.30.01.0
Wild Type (DMSO)RPL2519.21.2-0.11.07

Note: Data presented are hypothetical and for illustrative purposes. The reference gene used for normalization is ACT1 (hypothetical average Ct of 18.0 for all samples).

Experimental Protocols

The following protocols provide a detailed methodology for the quantitative analysis of this compound target genes.

Protocol 1: Yeast Culture and RNA Isolation
  • Yeast Strains and Growth Conditions:

    • Use a wild-type Saccharomyces cerevisiae strain (e.g., BY4741) and a corresponding this compound mutant strain.

    • Grow yeast cultures in appropriate media (e.g., YPD or synthetic complete medium) at 30°C with shaking to mid-log phase (OD600 of 0.5-0.8).

    • For drug treatment studies, add the inhibitor or vehicle control (e.g., DMSO) to the cultures and incubate for the desired time.

  • Cell Harvesting:

    • Harvest 5-10 OD600 units of cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

    • Decant the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until RNA isolation.

  • Total RNA Isolation:

    • Isolate total RNA using a hot acid phenol-chloroform extraction method or a commercially available yeast RNA isolation kit.

    • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and by gel electrophoresis to check for intact ribosomal RNA bands.

Protocol 2: Reverse Transcription (cDNA Synthesis)
  • Reaction Setup:

    • In a nuclease-free tube, combine 1-2 µg of total RNA with oligo(dT) primers and/or random hexamers.

    • Add nuclease-free water to a final volume of 10 µL.

    • Incubate at 65°C for 5 minutes to denature the RNA, then place on ice.

  • Reverse Transcription Reaction:

    • Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.

    • Add the master mix to the RNA/primer mixture.

    • Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 42°C for 50 minutes, and 70°C for 15 minutes to inactivate the enzyme).

    • The resulting cDNA can be stored at -20°C.

Protocol 3: Quantitative PCR (qPCR)
  • Primer Design and Validation:

    • Design primers with a melting temperature (Tm) of 58-62°C, a GC content of 40-60%, and an amplicon size of 100-200 bp.

    • Validate primer efficiency by generating a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.

    • Confirm primer specificity by melt curve analysis and by running the PCR product on an agarose (B213101) gel to ensure a single product of the correct size.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.

    • Add the master mix to a 96- or 384-well qPCR plate.

    • Add diluted cDNA (typically 1-5 µL) to each well. Include no-template controls (NTCs) for each primer set.

    • Run at least three technical replicates for each sample.

  • Thermocycling Conditions:

    • A typical qPCR program includes an initial denaturation step (e.g., 95°C for 3 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 1 minute).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

Protocol 4: Data Analysis
  • Data Collection:

    • Collect the cycle threshold (Ct) values for each reaction from the qPCR instrument software. The Ct value is the cycle number at which the fluorescence signal crosses a predetermined threshold.

  • Relative Quantification (ΔΔCt Method):

    • Step 1: Normalize to a Reference Gene (ΔCt). For each sample, calculate the difference in Ct values between the target gene and a stably expressed reference gene (e.g., ACT1 or PMA1).

      • ΔCt = Ct(target gene) - Ct(reference gene)

    • Step 2: Normalize to the Control Condition (ΔΔCt). Calculate the difference between the ΔCt of your experimental sample and the ΔCt of your control sample (e.g., wild type or vehicle-treated).

      • ΔΔCt = ΔCt(experimental sample) - ΔCt(control sample)

    • Step 3: Calculate Fold Change. The fold change in gene expression is calculated as 2-ΔΔCt.

Conclusion

The protocols and guidelines presented here provide a robust framework for the quantitative analysis of this compound target genes. By employing these methods, researchers can accurately assess the impact of this compound activity on gene expression, providing valuable insights into the mechanisms of transcription elongation and aiding in the development of novel therapeutic strategies targeting this essential kinase.

References

Application Notes and Protocols for the Identification of BUR1 Phosphorylation Sites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclin-dependent kinase (CDK) Bur1, along with its cyclin partner Bur2, plays a crucial role in regulating transcription elongation in Saccharomyces cerevisiae.[1][2] It is known to phosphorylate the C-terminal domain (CTD) of RNA polymerase II and other key factors involved in this process.[1] Additionally, this compound has been implicated in cell cycle progression through its interaction with the TORC1 pathway, where it directly phosphorylates the kinase Sch9.[1][3][4] Understanding the specific phosphorylation events mediated by this compound is critical for elucidating its regulatory mechanisms and for the development of potential therapeutic interventions targeting these pathways.

Mass spectrometry-based phosphoproteomics has emerged as a powerful tool for the large-scale identification and quantification of protein phosphorylation sites.[5][6][7] This application note provides detailed protocols for the identification of this compound phosphorylation sites using mass spectrometry, covering experimental design, sample preparation, phosphopeptide enrichment, and data analysis.

Signaling Pathways Involving this compound

This compound is involved in at least two major cellular processes: transcription elongation and cell cycle control in conjunction with the TORC1 pathway. The following diagrams illustrate these signaling pathways.

BUR1_Transcription_Elongation BUR1_BUR2 This compound/BUR2 Complex RNAPII RNA Polymerase II BUR1_BUR2->RNAPII P Spt5 Spt5 BUR1_BUR2->Spt5 P Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Spt5->Transcription_Elongation

Caption: this compound in Transcription Elongation.

BUR1_TORC1_Pathway Vacuole Vacuole TORC1 TORC1 Vacuole->TORC1 activates Sch9 Sch9 TORC1->Sch9 P This compound This compound This compound->Sch9 P Cell_Cycle_Progression G1/S Cell Cycle Progression Sch9->Cell_Cycle_Progression

Caption: this compound in the TORC1 Signaling Pathway.

Experimental Workflow

The overall workflow for identifying this compound phosphorylation sites involves several key steps, from sample preparation to mass spectrometry analysis and data interpretation.

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_ms Mass Spectrometry cluster_data Data Analysis Cell_Culture Yeast Cell Culture (e.g., WT vs. This compound mutant) Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion Enrichment IMAC or TiO2 Enrichment Protein_Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Database_Search Database Search & Peptide Identification LC_MSMS->Database_Search Site_Localization Phosphorylation Site Localization Database_Search->Site_Localization Quantification Quantitative Analysis Site_Localization->Quantification

Caption: General phosphoproteomics workflow.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the identification of this compound phosphorylation sites.

Protocol 1: Yeast Cell Culture and Protein Extraction
  • Yeast Strains and Growth Conditions:

    • Use a wild-type Saccharomyces cerevisiae strain and a corresponding this compound mutant strain (e.g., a temperature-sensitive allele or a kinase-dead analog-sensitive mutant).

    • Grow yeast cultures in appropriate media (e.g., YPD or synthetic complete media) to mid-log phase (OD600 ≈ 0.6-0.8).

    • For conditional mutants, shift the culture to the restrictive temperature or add the inhibitor for a specified time to inactivate this compound kinase activity.

    • Harvest cells by centrifugation at 4,000 x g for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold water.

  • Cell Lysis and Protein Extraction:

    • Resuspend the cell pellet in lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.0, 75 mM NaCl, supplemented with phosphatase and protease inhibitors).

    • Perform cell lysis by glass bead beating or cryogenic grinding.

    • Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: Protein Digestion and Desalting
  • Reduction and Alkylation:

    • To a known amount of protein lysate (e.g., 1-5 mg), add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 37°C.

    • Add iodoacetamide (B48618) to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.

  • Trypsin Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl pH 8.0.

    • Add sequencing-grade modified trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C with gentle agitation.

  • Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 3: Phosphopeptide Enrichment

Enrichment of phosphopeptides is crucial due to their low stoichiometry.[8][9] Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography are commonly used methods.[10][11][12]

  • IMAC Enrichment:

    • Reconstitute the dried peptides in IMAC loading buffer (e.g., 80% acetonitrile, 0.1% TFA).

    • Equilibrate the IMAC resin (e.g., Fe-NTA) with loading buffer.

    • Incubate the peptide solution with the equilibrated IMAC resin for 30 minutes with gentle agitation.

    • Wash the resin with wash buffer (e.g., 50% acetonitrile, 0.1% TFA).

    • Elute the phosphopeptides with an elution buffer (e.g., 500 mM phosphate (B84403) buffer, pH 7.0).

  • TiO2 Enrichment:

    • Reconstitute the dried peptides in TiO2 loading buffer (e.g., 80% acetonitrile, 5% TFA).

    • Equilibrate the TiO2 spin tips or columns with loading buffer.

    • Load the peptide solution onto the TiO2 resin.

    • Wash the resin with wash buffer 1 (e.g., 30% acetonitrile, 3% TFA) followed by wash buffer 2 (e.g., 80% acetonitrile, 0.1% TFA).

    • Elute the phosphopeptides with elution buffer (e.g., 1.5% ammonium (B1175870) hydroxide).

  • Post-Enrichment Desalting:

    • Desalt the enriched phosphopeptides using a C18 StageTip or similar SPE method.

    • Dry the purified phosphopeptides in a vacuum centrifuge.

Protocol 4: LC-MS/MS Analysis
  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nanoLC) system.

  • LC Separation:

    • Reconstitute the dried phosphopeptides in a suitable solvent (e.g., 0.1% formic acid).

    • Load the sample onto a trap column followed by separation on an analytical column (e.g., 75 µm ID packed with C18 resin).

    • Elute the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.

  • Mass Spectrometry:

    • Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

    • Acquire full MS scans in the Orbitrap or TOF analyzer.

    • Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Detect the fragment ions in the ion trap or Orbitrap.

Protocol 5: Data Analysis
  • Database Search:

    • Use a search algorithm (e.g., Sequest, Mascot, or Andromeda) to search the acquired MS/MS spectra against a Saccharomyces cerevisiae protein database.[5][7]

    • Specify trypsin as the enzyme, allowing for up to two missed cleavages.

    • Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and phosphorylation of serine, threonine, and tyrosine as variable modifications.

  • Phosphorylation Site Localization:

    • Utilize algorithms such as Ascore or PTM-Score to determine the probability of phosphorylation at specific residues within the identified phosphopeptides.[13]

  • Quantitative Analysis:

    • For label-free quantification, compare the peak intensities or spectral counts of phosphopeptides between the wild-type and this compound mutant samples.

    • For stable isotope labeling approaches like SILAC, quantify the relative abundance of phosphopeptides based on the intensity ratios of heavy and light isotope-labeled peptide pairs.[14]

    • Perform statistical analysis to identify phosphosites with significant changes in abundance upon this compound inactivation.

Data Presentation

Quantitative phosphoproteomics data should be presented in a clear and structured format to facilitate comparison and interpretation. The following table provides an example of how to summarize quantitative data for this compound-dependent phosphorylation sites identified on a known substrate, Sch9.

Table 1: Quantitative Analysis of Sch9 Phosphorylation Sites

ProteinPhosphositePeptide SequenceFold Change (WT/bur1 mutant)p-value
Sch9Thr570...VGTT LSP...3.20.001
Sch9Thr723...RGST VGT...4.5<0.001
Sch9Ser726...TGSS VGT...4.1<0.001
Sch9Ser758...NQLS PIK...1.20.345

This table presents hypothetical data for illustrative purposes.

Conclusion

The protocols and workflows described in this application note provide a comprehensive guide for the identification and quantification of this compound phosphorylation sites using mass spectrometry. By applying these methods, researchers can gain valuable insights into the molecular mechanisms by which this compound regulates transcription, cell cycle, and other fundamental cellular processes. This knowledge is essential for a deeper understanding of yeast biology and may inform the development of novel therapeutic strategies targeting CDK-related pathways.

References

Application Notes and Protocols for Immunofluorescence Microscopy of BUR1 Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the localization of the BUR1 protein kinase using immunofluorescence microscopy. The protocols are intended for research scientists and professionals in drug development investigating the subcellular distribution of this compound and its role in various cellular processes.

Introduction

This compound is a conserved cyclin-dependent kinase (CDK) that plays a crucial role in regulating transcription elongation by RNA polymerase II.[1][2] It forms a complex with its cyclin partner, Bur2.[2] Beyond its well-established function in the nucleus, recent studies have revealed a cytoplasmic pool of this compound involved in the Target of Rapamycin Complex 1 (TORC1) signaling pathway, which is critical for cell cycle progression.[3][4][5] Understanding the precise subcellular localization of this compound is therefore essential for elucidating its diverse cellular functions. Immunofluorescence microscopy offers a powerful technique to visualize the spatial distribution of this compound within single cells.

Key Applications

  • Determination of the nucleocytoplasmic distribution of this compound.

  • Investigation of changes in this compound localization in response to drug treatment or genetic mutations.

  • Co-localization studies with other proteins of interest to probe functional interactions.

  • Analysis of this compound localization throughout the cell cycle.

Quantitative Data Summary

The following table summarizes quantitative data on the subcellular localization of this compound, as determined by the analysis of fluorescently tagged protein.

Protein VariantCellular CompartmentMean Intensity Ratio (Cytoplasmic/Total)Standard DeviationP-valueReference
This compound-mNG (Wild-Type)Cytoplasm~0.35Varies< 1 x 10⁻⁴[3]
This compound-ΔC-mNGCytoplasm~0.20Varies< 1 x 10⁻⁴[3]

Data is based on the analysis of this compound-mNeonGreen fusion proteins in yeast. The C-terminal truncation of this compound (this compound-ΔC) shows a significant reduction in cytoplasmic localization compared to the wild-type protein.[3]

Signaling Pathway

The diagram below illustrates the role of this compound in the TORC1 signaling pathway, acting in parallel to regulate cell cycle progression through the phosphorylation of Sch9.

BUR1_TORC1_Pathway cluster_vacuole Vacuole/Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TORC1 TORC1 Sch9 Sch9 TORC1->Sch9 Phosphorylates BUR1_cyto This compound (Cytoplasmic) BUR1_cyto->Sch9 Phosphorylates CellCycle G1/S Progression Sch9->CellCycle Promotes BUR1_nuc This compound (Nuclear) RNAPII RNA Pol II BUR1_nuc->RNAPII Phosphorylates CTD (Transcription Elongation)

Caption: this compound in the TORC1 Signaling Pathway.

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of this compound in cultured cells.

I. Reagents and Buffers
  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS

  • Primary Antibody Dilution Buffer: 1% BSA in PBS

  • Secondary Antibody Dilution Buffer: 1% BSA in PBS

  • Primary Antibody: Anti-BUR1 antibody. Note: The selection of a highly specific and validated primary antibody is critical for successful immunofluorescence. It is recommended to thoroughly validate the chosen antibody for specificity (e.g., by Western blotting and/or using knockout/knockdown cell lines).

  • Secondary Antibody: Fluorophore-conjugated secondary antibody specific for the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.

  • Mounting Medium: Anti-fade mounting medium.

II. Cell Culture and Preparation
  • Seed cells onto sterile glass coverslips in a multi-well plate at an appropriate density to achieve 60-70% confluency at the time of fixation.

  • Incubate cells under standard culture conditions.

  • If applicable, treat cells with drugs or other experimental stimuli for the desired duration before fixation.

III. Immunofluorescence Staining Procedure
  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Add the Fixation Solution to cover the cells and incubate for 15 minutes at room temperature.[6]

    • Aspirate the Fixation Solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.[7]

    • Aspirate the Permeabilization Buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[6]

  • Primary Antibody Incubation:

    • Dilute the anti-BUR1 primary antibody to its predetermined optimal concentration in Primary Antibody Dilution Buffer.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with PBS containing 0.05% Tween-20 (PBS-T) for 5 minutes each to remove unbound primary antibody.[7]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Secondary Antibody Dilution Buffer. Protect from light from this step onwards.

    • Aspirate the wash buffer and add the diluted secondary antibody solution.

    • Incubate for 1 hour at room temperature in the dark.[8]

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the cells three times with PBS-T for 5 minutes each in the dark.

  • Counterstaining (Optional):

    • If nuclear staining is desired, incubate the cells with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature in the dark.[7]

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells.

    • Invert the coverslips onto a drop of anti-fade mounting medium on a clean microscope slide.

    • Gently press to remove any air bubbles.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

IV. Imaging and Analysis
  • Store the slides at 4°C in the dark until imaging.

  • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

  • Capture images using identical settings (e.g., exposure time, laser power) for all experimental conditions to allow for quantitative comparisons.

  • For quantitative analysis of this compound localization, image analysis software can be used to measure the fluorescence intensity in different cellular compartments (e.g., nucleus and cytoplasm).[9][10]

Experimental Workflow

The following diagram outlines the key steps in the immunofluorescence protocol for this compound localization.

IF_Workflow Start Cell Seeding & Culture Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA/Serum) Permeabilization->Blocking PrimaryAb Primary Antibody (anti-BUR1) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Counterstain (DAPI/Hoechst) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Microscopy & Image Analysis Mounting->Imaging

Caption: Immunofluorescence Workflow for this compound.

References

Troubleshooting & Optimization

troubleshooting low signal in BUR1 ChIP-qPCR experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in BUR1 Chromatin Immunoprecipitation (ChIP)-qPCR experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it expected to be found on the genome?

This compound is a cyclin-dependent kinase (CDK) that, along with its cyclin partner Bur2, plays a crucial role in regulating transcriptional elongation.[1][2] It functions by phosphorylating the C-terminal domain (CTD) of RNA polymerase II.[1] Therefore, this compound is expected to be found associated with the transcribed regions of actively expressed genes.[2] While this compound is primarily localized in the nucleus, a portion can also be found in the cytoplasm.[1]

Q2: I am observing a very weak or no signal in my this compound IP sample, but my input DNA amplifies well. What are the most likely causes?

Low signal in the immunoprecipitated (IP) sample despite a healthy input control points to issues within the ChIP workflow itself. The most common culprits include:

  • Ineffective Antibody: The antibody may not be validated for ChIP, may have low affinity, or the epitope could be masked. Using a polyclonal antibody might be advantageous as it can recognize multiple epitopes.

  • Insufficient Antibody: The amount of antibody used may be too low to capture the target protein effectively. Generally, 1-10 µg of antibody is recommended per ChIP reaction, but this requires optimization.[3]

  • Problems with Cross-linking: Over-fixation with formaldehyde (B43269) can mask the epitope your antibody is supposed to recognize, preventing binding.[3] Conversely, under-fixation will lead to weak protein-DNA complexes that are lost during the procedure.

  • Inefficient Immunoprecipitation: Incubation times for the antibody with the chromatin may be too short. An overnight incubation at 4°C can increase signal and specificity. Additionally, wash buffers that are too stringent (e.g., salt concentration >500 mM) can strip the antibody from its target.[3]

  • Low Protein Abundance: The target protein, this compound, may be of low abundance in the cell type or condition being studied, requiring an increase in the amount of starting material.[4]

Q3: How can I determine the optimal amount of antibody for my this compound ChIP experiment?

The ideal antibody concentration is critical; too much can increase non-specific background binding, while too little results in a low signal. It is essential to perform an antibody titration. This involves setting up several ChIP reactions with a constant amount of chromatin while varying the amount of the this compound antibody (e.g., 1 µg, 2 µg, 5 µg, 10 µg). The optimal amount will yield the highest signal-to-noise ratio, which is determined by comparing the enrichment at a known positive target locus to a negative control locus.[5]

Q4: What is the recommended chromatin fragment size for ChIP, and how does it affect my signal?

The optimal size for chromatin fragments is between 200 and 1000 base pairs.[3][4]

  • Fragments are too large (>1000 bp): This indicates incomplete shearing and leads to low resolution, making it difficult to pinpoint the precise location of protein binding.

  • Fragments are too small (<200 bp): Over-sonication can damage epitopes, disrupt the integrity of the protein-DNA complexes, and displace nucleosomes, all of which can lead to a reduced signal.[3][6] It is crucial to optimize sonication time for each cell type.

Q5: How do I select and use controls to validate my this compound ChIP-qPCR results?

Proper controls are essential to distinguish a true biological signal from background noise.

  • Positive Locus Control: A gene region where this compound is expected to bind. Since this compound is involved in active transcription, the promoter or gene body of a constitutively expressed "housekeeping" gene (e.g., RPL30, ACT1) is a suitable positive control.

  • Negative Locus Control: A genomic region where this compound is not expected to bind, such as a gene desert or an untranscribed region.[5][7]

  • Negative Control (IgG): A mock IP performed with a non-specific IgG antibody from the same host species as your this compound antibody. This control helps determine the level of non-specific binding in your experiment. A true signal should show significantly higher enrichment in the this compound IP compared to the IgG control.[8]

Troubleshooting Guide

Data Presentation: Quantitative Summaries

Table 1: Quick Troubleshooting Guide for Low this compound ChIP Signal

Problem Observed Potential Cause Recommended Solution
Low signal in both IP and Input Poor DNA recovery after reverse cross-linking and purification.Use a commercial spin column kit for DNA purification to remove inhibitors.[9] Ensure reverse cross-linking is complete. Increase the starting number of cells.[4]
Good Input signal, low IP signal Inefficient immunoprecipitation.Use a ChIP-validated antibody. Optimize antibody concentration through titration. Increase antibody-chromatin incubation time (e.g., overnight at 4°C).
Over-crosslinking masking the epitope.Reduce formaldehyde fixation time (e.g., 10-15 minutes).[3]
Chromatin shearing is suboptimal.Optimize sonication to achieve fragments between 200-1000 bp.[3] Avoid over-sonication which can damage epitopes.[6]
Wash conditions are too harsh.Ensure wash buffer salt concentration does not exceed 500 mM NaCl.[3]
High signal in IgG control Non-specific binding to beads or antibody.Pre-clear the chromatin with beads before the IP step.[3] Reduce the amount of antibody used. Increase the number of washes.[4]
No PCR amplification in any sample PCR failure or inhibitors present.Check primer design and efficiency (>95%).[10] Purify DNA using a column-based method to remove detergents and other inhibitors.[9] Run a dilution series of your input DNA to check for inhibition.[10]

Table 2: Example Data for Antibody Titration

This table shows hypothetical qPCR results from a this compound antibody titration experiment. The goal is to find the antibody concentration that maximizes the specific signal (% Input at a positive locus) while keeping the non-specific signal (% Input at a negative locus) low.

Antibody Amount (µg) Ct (Input) Ct (IP at Positive Locus) % Input (Positive Locus) Ct (IP at Negative Locus) % Input (Negative Locus) Signal/Noise Ratio
1.024.031.50.05%34.00.01%5.0
2.024.030.00.16%33.80.01%16.0
5.0 24.0 28.5 0.47% 33.5 0.02% 23.5
10.024.028.30.55%32.50.04%13.8

Calculation: % Input = 2^((Ct_Input - log2(DilutionFactor)) - Ct_IP) * 100. Here, a 1:100 input dilution is assumed (DilutionFactor=100, log2(100)≈6.64). Conclusion: 5.0 µg of antibody provides the best signal-to-noise ratio in this example.

Table 3: Interpreting Good vs. Low Signal Scenarios

This table contrasts hypothetical qPCR data from a successful experiment with one showing a low signal.

Scenario Sample Ct (Positive Locus) Ct (Negative Locus) % Input (Positive Locus) Fold Enrichment vs. IgG (Positive Locus)
Good Signal Input (1% of IP)26.026.5100% (Reference)-
This compound IP30.035.00.78%39.0
IgG IP35.035.50.02%1.0 (Reference)
Low Signal Input (1% of IP)26.026.5100% (Reference)-
This compound IP34.535.20.03%1.5
IgG IP35.035.50.02%1.0 (Reference)

Calculations are based on the percent of input method. Fold enrichment is calculated as (% Input of this compound IP) / (% Input of IgG IP).

Experimental Protocols

Detailed Protocol: ChIP for a Transcription Factor (this compound)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.[11][12][13]

1. Cell Cross-linking and Harvesting

  • Culture cells to ~80-90% confluency.

  • Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10-15 minutes at room temperature with gentle agitation.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

  • Scrape the cells and transfer to a conical tube. Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Wash the cell pellet twice with ice-cold PBS containing protease inhibitors.

2. Chromatin Preparation: Lysis and Sonication

  • Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer or a buffer containing SDS) with protease inhibitors. Incubate on ice for 10 minutes.[12]

  • Sonicate the lysate on ice to shear the chromatin. Use short pulses to avoid overheating and foaming. The goal is to obtain fragments predominantly between 200 and 1000 bp.

  • After sonication, centrifuge the lysate at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet cell debris.[12]

  • Transfer the supernatant (containing the sheared chromatin) to a new tube. This is your chromatin preparation.

  • Remove a small aliquot (e.g., 1-2%) to serve as your "Input" control. Store at -20°C until the reverse cross-linking step.

3. Immunoprecipitation (IP)

  • Dilute the chromatin in a ChIP dilution buffer.

  • Optional but recommended: Pre-clear the chromatin by adding Protein A/G beads and incubating for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

  • Add the this compound antibody (or IgG for the negative control) to the pre-cleared chromatin. Incubate overnight at 4°C with rotation.

  • Add pre-blocked Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C with rotation.[11]

4. Washes and Elution

  • Pellet the beads by gentle centrifugation and discard the supernatant.

  • Perform a series of washes to remove non-specifically bound proteins and DNA. This typically involves sequential washes with low salt, high salt, and LiCl wash buffers. Keep buffers ice-cold.

  • After the final wash, elute the complexes from the beads using a freshly prepared elution buffer (e.g., containing SDS and NaHCO3). Incubate at 65°C with agitation.

  • Pellet the beads and transfer the supernatant (your eluate) to a new tube.

5. Reverse Cross-linking and DNA Purification

  • Add NaCl to the eluates and the stored "Input" sample to reverse the formaldehyde cross-links. Incubate at 65°C for at least 4-6 hours (or overnight).

  • Add Proteinase K to digest proteins. Incubate for 1-2 hours at 45-55°C.

  • Purify the DNA using a PCR purification spin column kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.[9][14] Elute the final DNA in a small volume of elution buffer or water.

6. qPCR Analysis

  • Set up qPCR reactions using SYBR Green or a probe-based method.[10]

  • For each sample (Input, this compound IP, IgG IP), run reactions for your positive and negative locus primers.

  • Analyze the data using the "percent of input" method or by calculating "fold enrichment" over the IgG control.[9][10]

Visualizations

ChIP_qPCR_Workflow cluster_prep I. Chromatin Preparation cluster_ip II. Immunoprecipitation cluster_analysis III. DNA Analysis start 1. Cell Culture crosslink 2. Formaldehyde Cross-linking start->crosslink lysis 3. Cell Lysis crosslink->lysis shear 4. Chromatin Shearing (Sonication) lysis->shear input 5. Collect Input Sample shear->input ip 6. Incubate with this compound Antibody input->ip Main Chromatin Sample reverse 10. Reverse Cross-links input->reverse Input Control capture 7. Capture with Protein A/G Beads ip->capture wash 8. Wash Complexes capture->wash elute 9. Elute Complexes wash->elute elute->reverse purify 11. Purify DNA reverse->purify qpcr 12. qPCR purify->qpcr data 13. Data Analysis (% Input / Fold Enrichment) qpcr->data

Caption: Overview of the Chromatin Immunoprecipitation (ChIP)-qPCR experimental workflow.

Troubleshooting_Logic rect_node rect_node start Low Signal in this compound IP? q1 Input DNA amplifies well? start->q1 q2 Positive Control Locus Enriched? q1->q2 Yes sol1 Check DNA purification. Increase starting cell number. q1->sol1 No q3 IgG Signal Low? q2->q3 Yes sol2 Check qPCR primers for positive locus. Verify this compound expression in cells. q2->sol2 No q4 Chromatin Size 200-1000 bp? q3->q4 Yes sol3 Problem: High Background. Pre-clear chromatin, reduce antibody. q3->sol3 No sol4 Problem: IP Failure. Check antibody (validation, titration). Optimize cross-linking & washes. q4->sol4 Yes sol5 Optimize sonication protocol. q4->sol5 No BUR1_Function cluster_gene Actively Transcribed Gene promoter Promoter gene_body Gene Body polII RNA Polymerase II (Pol II) polII->promoter Binds ctd Pol II C-Terminal Domain (CTD) polII->ctd This compound This compound/Bur2 Complex This compound->ctd Phosphorylates p_ctd Phosphorylated CTD ctd->p_ctd Becomes p_ctd->gene_body Promotes Elongation into Gene Body

References

optimizing BUR1 kinase assay conditions for specific substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing BUR1 kinase assays for specific substrates. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound kinase and what are its primary substrates?

A1: this compound is a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae, homologous to mammalian Cdk9. It plays a crucial role in the regulation of transcription elongation.[1][2] The this compound kinase, in complex with its cyclin Bur2, phosphorylates several key substrates involved in this process.[2][3] Known substrates include:

  • Rpb1 CTD: The C-terminal domain of the largest subunit of RNA Polymerase II.[1][2]

  • Spt5: A transcription elongation factor.[4][5]

  • Sch9: A kinase involved in nutrient signaling and cell cycle progression.[6][7][8]

  • Rpb1 Linker Region: A domain connecting the core of Rpb1 to the CTD.[9][10]

Q2: What are the key components of a this compound kinase assay buffer?

A2: A typical in vitro this compound kinase assay buffer contains a buffering agent to maintain pH, a magnesium source as a cofactor for ATP, a reducing agent to maintain enzyme stability, and phosphatase inhibitors. While optimal conditions should be determined empirically, a good starting point for a 1X kinase buffer is:

  • 25 mM Tris-HCl or HEPES, pH 7.5[11]

  • 10 mM MgCl₂[11]

  • 5 mM β-glycerophosphate (phosphatase inhibitor)[11]

  • 2 mM Dithiothreitol (DTT)[11]

  • 0.1 mM Sodium Orthovanadate (Na₃VO₄) (phosphatase inhibitor)[11]

  • ATP (concentration to be optimized)

Q3: How should I optimize the substrate concentration for my this compound kinase assay?

A3: Substrate concentration should be titrated to determine the optimal level that provides a good signal-to-noise ratio without causing substrate inhibition. A common starting point is a concentration around the Michaelis constant (Km) for the substrate, if known. If the Km is unknown, a substrate titration experiment should be performed. This involves testing a range of substrate concentrations while keeping the this compound kinase and ATP concentrations constant. The optimal concentration is typically the lowest concentration that gives the largest dynamic range in the linear portion of the titration curve.

Q4: What concentration of ATP should I use in my this compound kinase assay?

A4: The ATP concentration is a critical parameter that can significantly influence assay results. For inhibitor screening, using an ATP concentration close to the Km of the kinase for ATP allows for the sensitive detection of competitive inhibitors. For physiological studies, it may be desirable to use ATP concentrations that mimic cellular levels (typically in the low millimolar range). It is recommended to perform an ATP titration to determine the optimal concentration for your specific assay.

Troubleshooting Guide

This guide addresses common issues encountered during this compound kinase assays.

Problem Potential Cause Recommended Solution
High Background Signal Contaminated reagents (ATP, buffer, or kinase preparation with other kinases or ATPases).Use fresh, high-purity reagents. Prepare fresh ATP and buffer solutions for each experiment. Ensure the purity of the recombinant this compound kinase.[7]
Sub-optimal reagent concentrations (ATP, substrate, or detection reagent too high).Titrate each reagent to determine the optimal concentration that provides a good signal window without elevating the background.[7]
Assay plate issues (certain plate types can contribute to high background).Test different types of microplates (e.g., low-binding plates).
Inconsistent Results/High Variability Pipetting inaccuracies, especially with small volumes.Ensure pipettes are calibrated and use appropriate pipetting techniques. Prepare master mixes to minimize pipetting errors.[6]
Inadequate mixing of reagents.Thoroughly mix all components before and after addition to the assay plate.[6]
Edge effects due to evaporation in microplates.Avoid using the outermost wells of the plate or fill them with buffer or water to create a humidity barrier.[6]
Inconsistent incubation times or temperature fluctuations.Use a calibrated incubator and ensure consistent timing for all steps of the assay.[6]
No or Low Kinase Activity Inactive this compound kinase.Ensure the kinase is stored correctly at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme.
Sub-optimal buffer conditions (pH, salt concentration).Optimize the buffer composition. Test a range of pH values (e.g., 7.0-8.0) and salt concentrations.
Incorrect substrate or poor substrate quality.Verify the sequence and purity of your peptide or protein substrate. Test a known positive control substrate if available.[6]
Insufficient ATP or Mg²⁺ concentration.Ensure ATP and Mg²⁺ are present at optimal concentrations.

Experimental Protocols

General In Vitro this compound Kinase Assay Protocol (Radiometric)

This protocol provides a general framework for a radiometric this compound kinase assay using a peptide or protein substrate.

Materials:

  • Recombinant this compound/Bur2 complex

  • Substrate of interest (e.g., GST-Rpb1 CTD, Spt5 peptide)

  • 10X Kinase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM β-glycerophosphate, 20 mM DTT, 1 mM Na₃VO₄

  • ATP solution (10X working stock)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a 1X kinase reaction mix by diluting the 10X Kinase Assay Buffer and adding the substrate to the desired final concentration.

  • Add the recombinant this compound/Bur2 kinase to the reaction mix.

  • Initiate the reaction by adding the 10X ATP solution containing a known amount of [γ-³²P]ATP. A typical final ATP concentration to start with is 25 µM.[2]

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes). The optimal time should be determined through a time-course experiment to ensure the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.

  • Rinse the paper with acetone (B3395972) and let it air dry.

  • Place the dried paper in a scintillation vial with scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter.

Substrate Concentration Optimization

To determine the optimal substrate concentration, perform the kinase assay as described above with varying concentrations of the substrate while keeping the this compound kinase and ATP concentrations constant.

Substrate Concentration Kinase Activity (CPM)
0 µMValue
1 µMValue
5 µMValue
10 µMValue
25 µMValue
50 µMValue
100 µMValue

Note: Replace "Value" with experimentally determined counts per minute (CPM).

Visualizations

This compound Signaling Pathway

BUR1_Signaling_Pathway cluster_transcription Transcription Elongation cluster_regulation Regulation of this compound cluster_cell_cycle Cell Cycle & Nutrient Signaling BUR1_Bur2 This compound/Bur2 RNAPII RNA Polymerase II BUR1_Bur2->RNAPII Phosphorylates Spt5 Spt5 BUR1_Bur2->Spt5 Phosphorylates Elongation Productive Elongation BUR1_Bur2->Elongation Sch9 Sch9 BUR1_Bur2->Sch9 Phosphorylates Rpb1_Linker Rpb1 Linker RNAPII->Rpb1_Linker Rpb1_CTD Rpb1 CTD RNAPII->Rpb1_CTD RNAPII->Elongation Spt5->Elongation Cak1 Cak1 Cak1->BUR1_Bur2 Activates TORC1 TORC1 TORC1->Sch9 Phosphorylates Cell_Cycle G1/S Progression Sch9->Cell_Cycle

Caption: this compound kinase signaling pathways in transcription and cell cycle.

Experimental Workflow for this compound Kinase Assay Optimization

Kinase_Assay_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_assay Final Assay cluster_analysis Data Analysis Reagents Prepare Reagents (this compound, Substrate, Buffers, ATP) Enzyme_T Enzyme Titration Reagents->Enzyme_T Time_C Time Course Enzyme_T->Time_C Substrate_T Substrate Titration Time_C->Substrate_T ATP_T ATP Titration Substrate_T->ATP_T Run_Assay Perform Optimized Assay ATP_T->Run_Assay Analyze Analyze and Interpret Results Run_Assay->Analyze

References

Technical Support Center: Working with BUR1 Temperature-Sensitive Alleles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with BUR1 temperature-sensitive (ts) alleles. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound-ts strains.

Question/Issue Possible Cause & Troubleshooting Steps
My this compound-ts strain grows poorly or not at all, even at the permissive temperature. 1. Allele-Specific Hypomorphism: Some this compound-ts alleles may not be fully functional even at permissive temperatures, leading to a slow-growth phenotype.[1]      ▸ Solution: Use supplemented rich media (e.g., YPD) for routine growth. Verify the expected growth rate against the original characterization data for your specific allele. 2. Genetic Background Effects: The phenotype of a ts allele can be sensitive to the genetic background of the yeast strain.      ▸ Solution: Ensure your strain background is compatible. If you have crossed the allele into a new background, verify the phenotype in multiple independent segregants.
I'm not seeing a clear phenotype at the restrictive temperature. 1. Incorrect Restrictive Temperature: The restrictive temperature can be allele-specific and may require precise control. A slight deviation in incubator temperature can lead to a "leaky" or partial phenotype.[2][3]      ▸ Solution: Verify your incubator's temperature with a calibrated thermometer. Test a range of temperatures (e.g., 34°C, 37°C, 38°C) to determine the optimal restrictive temperature for your specific allele and experimental conditions.[2][3] 2. Rapid Reversion or Suppression: Spontaneous mutations may arise that suppress the temperature-sensitive phenotype, especially during prolonged incubation.      ▸ Solution: Perform experiments over the shortest effective time course. When starting a liquid culture for a temperature shift, always begin from a freshly grown colony from the permissive temperature.
My experiment shows high variability between replicates. 1. Inconsistent Cell State: The physiological state of the cells at the time of the temperature shift is critical. Cells should be in a consistent phase of growth (e.g., mid-log phase).      ▸ Solution: Follow a strict protocol for overnight cultures and dilutions to ensure cells are in the exponential growth phase before shifting to the restrictive temperature.[4] 2. Temperature Shift Inefficiency: A slow shift in temperature for liquid cultures can allow cells to adapt, leading to inconsistent results.      ▸ Solution: For liquid cultures, rapidly shift the temperature by adding pre-warmed media or transferring the flask to a shaking water bath set to the restrictive temperature.
My this compound-ts mutant shows sensitivity to 6-Azauracil (6AU) or Mycophenolic Acid (MPA) even at the permissive temperature. This is an expected phenotype. This compound kinase is involved in transcription elongation, and mutants are often sensitive to drugs that impact nucleotide pools and transcription.[5][6][7] This sensitivity indicates a partial loss of function and can be used as a convenient phenotypic marker.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound kinase?

A1: this compound is a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae that plays a crucial role in the elongation phase of transcription by RNA Polymerase II (Pol II).[5][6][8] It forms a complex with its cyclin partner, Bur2.[9][10] This complex is recruited to actively transcribing genes and is thought to promote elongation efficiency, particularly on long genes.[5][7]

Q2: What are the known substrates of the this compound-Bur2 complex?

A2: The this compound-Bur2 complex has several known substrates. While it can phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II (Rpb1) in vitro, its primary role in vivo appears to be the phosphorylation of other factors.[5][8] Key substrates include:

  • Spt5: A transcription elongation factor. Phosphorylation of Spt5 by this compound helps recruit the Paf1 complex to elongating Pol II.[11]

  • Rpb1 Linker Region: this compound phosphorylates the linker region of Rpb1, which enhances the binding of the elongation factor Spt6.[11]

  • Histone H3: this compound is required for the transcription-associated trimethylation of Histone H3 at lysine (B10760008) 36 (H3K36me3) by the methylase Set2.[9]

Q3: How does a temperature-sensitive mutation in this compound affect the cell?

A3: A temperature-sensitive mutation is typically a missense mutation that allows the this compound protein to fold and function correctly at a lower, permissive temperature (e.g., 25°C) but causes it to misfold and lose function at a higher, restrictive temperature (e.g., 37°C).[1][12] Shifting a this compound-ts strain to the restrictive temperature leads to a rapid loss of this compound kinase activity. This results in defects in transcription elongation, altered histone modification patterns, and cell cycle arrest, typically in the G1 phase.[7][13][14]

Q4: What are some common phenotypes observed in this compound-ts mutants at the restrictive temperature?

A4: Besides temperature-sensitive growth, this compound mutants exhibit several other phenotypes:

  • Sensitivity to drugs: Increased sensitivity to 6-Azauracil (6AU) and Mycophenolic Acid (MPA).[5][7]

  • Genetic Interactions: Synthetic lethality or sickness when combined with mutations in other transcription elongation factors like CTK1, SPT4, and SPT5.[7][9]

  • Cell Cycle Defects: A delay or arrest in the G1/S phase transition of the cell cycle.[13][14]

  • Cryptic Transcription: Loss of this compound function can lead to inappropriate transcription initiation within gene bodies.[10]

Data Summary: Phenotypes of this compound Alleles

The following table summarizes the reported phenotypes for various temperature-sensitive alleles of this compound. Note that permissive and restrictive temperatures can vary slightly based on strain background and media conditions.

AllelePermissive Temp.Restrictive Temp.Other PhenotypesReference
This compound-230°C37°CSensitive to 6AU and MPA[7]
This compound-2330°C37°CReduced RNA Pol II at 3' end of genes[7]
This compound-107Not specifiedNot specifiedAlleviates hydroxyurea (B1673989) sensitivity in checkpoint mutants; delays G1/S transition[14]
sgv1 (original allele)Not specifiedHigh temp.Sensitive to α-factor growth arrest; does not grow at high or low temperatures[5]

Experimental Protocols

Protocol 1: Temperature Shift Assay (Spot Test)

This protocol is used to assess the temperature sensitivity of a strain on solid media.

  • Culture Preparation: Grow the this compound-ts mutant and a wild-type control strain overnight in liquid YPD media at the permissive temperature (e.g., 25°C).

  • Normalization: The next day, measure the optical density (OD₆₀₀) of each culture and dilute them to a starting OD₆₀₀ of 1.0 in sterile water.

  • Serial Dilution: Create a 5- or 10-fold serial dilution series for each strain (e.g., 10⁰, 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in a 96-well plate.

  • Spotting: Using a multichannel pipette or a pinning tool, spot 3-5 µL of each dilution onto two sets of YPD plates.

  • Incubation: Incubate one plate at the permissive temperature (e.g., 25°C) and the other at the restrictive temperature (e.g., 37°C). It is recommended to pre-warm the restrictive plate before spotting.[2]

  • Analysis: Document the growth by photographing the plates after 2-3 days. The this compound-ts strain should show robust growth at the permissive temperature and reduced or no growth at the restrictive temperature compared to the wild-type control.

Protocol 2: Analysis of Phenotype in Liquid Culture

This protocol is for observing the effects of this compound inactivation on processes like gene expression or cell cycle progression.

  • Log-Phase Culture: Grow a starter culture of the this compound-ts strain overnight at the permissive temperature (25°C). The next morning, dilute the culture into a larger volume of fresh, pre-warmed media (25°C) to an OD₆₀₀ of ~0.2 and allow it to grow into mid-log phase (OD₆₀₀ 0.5-0.8).

  • Pre-Shift Sample: Once the culture reaches mid-log phase, remove an aliquot to serve as the time-zero (T=0) or permissive temperature control.

  • Temperature Shift: Rapidly shift the remaining culture to the restrictive temperature (37°C). This can be done by transferring the flask to a shaking water bath or an incubator set to 37°C.

  • Time-Course Collection: Collect samples at various time points after the shift (e.g., 15, 30, 60, 90, 120 minutes).

  • Cell Processing: Immediately process the collected samples as required for your downstream analysis (e.g., flash-freeze cell pellets for RNA/protein extraction, fix cells for microscopy or flow cytometry).

Visualizations

Signaling and Functional Pathways

Bur1_Pathway cluster_transcription Transcription Elongation Control cluster_kinases Kinase Complexes cluster_chromatin Chromatin Modification PolII RNA Pol II CTD Rpb1 CTD PolII->CTD Linker Rpb1 Linker PolII->Linker Spt5 Spt5 Paf1C Paf1 Complex Spt5->Paf1C Recruits Spt6 Spt6 Linker->Spt6 Enhances Binding Bur1_Bur2 This compound-Bur2 Kinase Complex Bur1_Bur2->Spt5 P Bur1_Bur2->Linker P Set2 Set2 Bur1_Bur2->Set2 Required for Function Cak1 Cak1 Cak1->Bur1_Bur2 Activates (T-Loop Phos.) H3K36 Histone H3K36 Set2->H3K36 Methylates H3K36me3 H3K36me3 H3K36->H3K36me3

Caption: Functional relationships of the this compound-Bur2 kinase complex in transcription.

Experimental Workflow

Temperature_Shift_Workflow Start Start: Pick colony of This compound-ts strain Culture1 Grow overnight culture at Permissive Temp (25°C) Start->Culture1 Dilute Dilute to OD600 ~0.2 in fresh media (25°C) Culture1->Dilute GrowLog Grow to Mid-Log Phase (OD600 0.5-0.8) Dilute->GrowLog SampleT0 Collect T=0 Sample (Permissive Control) GrowLog->SampleT0 TempShift Shift Culture to Restrictive Temp (37°C) GrowLog->TempShift Split Culture Analysis Process samples for downstream analysis (RNA-seq, ChIP, Flow Cytometry, etc.) SampleT0->Analysis TimeCourse Collect samples at time points (Tx) TempShift->TimeCourse TimeCourse->Analysis

Caption: Workflow for a liquid culture temperature-shift experiment.

References

how to validate a BUR1-specific antibody

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for the Validation of BUR1-Specific Antibodies

Welcome to the technical support center for your this compound-specific antibody. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful validation and application of your antibody.

Troubleshooting Guides and FAQs

This section addresses common issues you may encounter during the validation of your this compound-specific antibody.

Western Blotting (WB)

Q1: Why am I observing multiple bands in my Western blot?

A1: Multiple bands can arise from several factors. Consider the following possibilities:

  • Protein Isoforms or Splice Variants: this compound may have different isoforms or splice variants that result in bands of different molecular weights.

  • Post-Translational Modifications (PTMs): As a kinase, this compound itself can be phosphorylated, which can alter its apparent molecular weight.[1]

  • Protein Degradation: If samples are not handled properly, proteases can degrade this compound, leading to lower molecular weight bands. Always use fresh samples and protease inhibitors.

  • Antibody Cross-Reactivity: The antibody may be cross-reacting with other proteins that share similar epitopes. To confirm specificity, test your antibody on a this compound knockout (KO) cell lysate, which should show no signal.[2]

  • Antibody Concentration Too High: An excessively high concentration of the primary antibody can lead to non-specific binding. Titrate your antibody to find the optimal concentration.[3]

Q2: Why is there no signal or a very weak signal in my Western blot?

A2: A lack of signal can be due to several reasons. Here's a checklist to troubleshoot this issue:

  • Low this compound Expression: The cell line or tissue you are using may have low endogenous expression of this compound. Use a positive control, such as a cell line known to express this compound or a lysate from cells overexpressing tagged this compound.

  • Inefficient Protein Transfer: Ensure that the protein transfer from the gel to the membrane was successful. You can check this by staining the membrane with Ponceau S after transfer.[4]

  • Incorrect Antibody Dilution: The primary or secondary antibody may be too dilute. Refer to the antibody datasheet for the recommended starting dilution and optimize from there.[5][6]

  • Inactive Secondary Antibody: Ensure your secondary antibody is active and correctly matched to the primary antibody's host species.

  • Issues with Detection Reagents: Check that your chemiluminescent substrate has not expired and is properly prepared.

Immunofluorescence (IF)

Q3: Why am I not observing a clear nuclear signal for this compound?

A3: this compound is predominantly a nuclear protein.[7] If you are not seeing a distinct nuclear localization, consider these points:

  • Improper Permeabilization: The cell membrane must be adequately permeabilized for the antibody to reach the nuclear antigens. Try increasing the concentration of the permeabilization agent (e.g., Triton X-100) or the incubation time.[8]

  • Suboptimal Fixation: The fixation method can affect epitope accessibility. If you are using paraformaldehyde, ensure it is freshly prepared. You might also try other fixation methods, such as methanol (B129727) fixation.

  • Antibody Inability to Recognize Native Protein: Some antibodies only recognize denatured proteins and may not be suitable for IF. Check the antibody datasheet to confirm it has been validated for this application.

  • Cell Health: Ensure the cells are healthy and not overly confluent, as this can affect protein localization and antibody penetration.

Q4: I am seeing high background staining in my immunofluorescence images.

A4: High background can obscure the specific signal. Here are some common causes and solutions:

  • Primary Antibody Concentration Too High: As with Western blotting, an overly concentrated primary antibody can lead to non-specific binding. Perform a titration to find the optimal dilution.

  • Inadequate Blocking: Ensure you are using an appropriate blocking solution (e.g., 5% normal serum from the same species as the secondary antibody) and that you are blocking for a sufficient amount of time.

  • Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.

  • Secondary Antibody Non-specificity: Run a control where you omit the primary antibody. If you still see staining, your secondary antibody may be binding non-specifically.

Immunoprecipitation (IP)

Q5: Why am I unable to immunoprecipitate this compound effectively?

A5: Low IP yield can be frustrating. Here are some potential reasons:

  • Antibody Not Suitable for IP: The antibody's epitope may be masked in the native protein conformation, making it unsuitable for IP. Check the antibody's datasheet for IP validation.

  • Harsh Lysis Conditions: The lysis buffer may be denaturing the protein and disrupting the antibody-antigen interaction. Consider using a milder lysis buffer.

  • Low Protein Abundance: this compound may be a low-abundance protein in your sample. You may need to start with a larger amount of cell lysate.

  • Inefficient Antibody-Bead Conjugation: Ensure your Protein A/G beads are not expired and are properly washed and incubated with the antibody.

Quantitative Data Summary

The following tables provide general guidelines for using a this compound-specific antibody. Note that optimal conditions should be determined empirically for your specific experimental setup.

Table 1: Recommended Starting Dilutions for a this compound-Specific Antibody

ApplicationStarting Dilution Range
Western Blotting (WB)1:500 - 1:2000
Immunofluorescence (IF)1:100 - 1:500
Immunoprecipitation (IP)1 µg - 5 µg of antibody per 1 mg of lysate

Table 2: Key Information for this compound Protein

AttributeValueSource
OrganismSaccharomyces cerevisiae (Baker's yeast)UniProt: P23293
Molecular Weight (calculated)~74 kDaUniProt: P23293
Subcellular LocalizationNucleus[7]
Abundance (log phase)~2070 molecules/cellUniProt: P23293

Experimental Protocols

Protocol 1: Western Blotting for this compound
  • Sample Preparation:

    • Culture yeast cells to mid-log phase.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells using a glass bead disruption method in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of total protein per lane on an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • (Optional) Stain the membrane with Ponceau S to verify transfer efficiency.[4]

  • Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

    • Incubate the membrane with the this compound-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Visualize the bands using a chemiluminescence imaging system.

Protocol 2: Immunofluorescence for this compound
  • Cell Preparation:

    • Grow yeast cells on poly-L-lysine coated coverslips in a petri dish.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% BSA and 10% normal goat serum in PBST for 1 hour.

  • Antibody Staining:

    • Incubate with the this compound-specific primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash three times with PBST.

    • Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBST in the dark.

  • Mounting and Imaging:

    • (Optional) Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Image using a fluorescence microscope.

Protocol 3: Immunoprecipitation of this compound
  • Lysate Preparation:

    • Prepare cell lysate as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., a buffer containing 1% NP-40).

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the this compound-specific antibody (or a negative control IgG) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer.

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using the this compound-specific antibody.

Visualizations

BUR1_Signaling_Pathway cluster_transcription Transcription Elongation cluster_histone_mod Histone Modification cluster_torc1 TORC1 Pathway PolII RNA Polymerase II CTD CTD (Ser2/Ser5) PolII->CTD Spt5 Spt5 Rad6_Bre1 Rad6/Bre1 H2B Histone H2B Rad6_Bre1->H2B monoubiquitination COMPASS COMPASS H3K4 Histone H3K4 COMPASS->H3K4 methylation TORC1 TORC1 Sch9 Sch9 TORC1->Sch9 BUR1_Bur2 This compound/Bur2 Complex BUR1_Bur2->CTD Phosphorylation BUR1_Bur2->Spt5 Phosphorylation BUR1_Bur2->Rad6_Bre1 Phosphorylation BUR1_Bur2->Sch9 Phosphorylation

Caption: The this compound/Bur2 signaling pathway in transcription and cell cycle control.

Antibody_Validation_Workflow start Start Validation wb Western Blot (WB) - Wild-Type Lysate - KO Lysate start->wb check_wb Single Band at Correct MW in WT? No Band in KO? wb->check_wb ip_ms Immunoprecipitation- Mass Spectrometry (IP-MS) check_wb->ip_ms Yes troubleshoot Troubleshoot/ Re-evaluate Antibody check_wb->troubleshoot No check_ip This compound Identified as Top Hit? ip_ms->check_ip if_icc Immunofluorescence (IF)/ Immunocytochemistry (ICC) check_ip->if_icc Yes check_ip->troubleshoot No check_if Correct Subcellular Localization (Nuclear)? if_icc->check_if validated Antibody Validated check_if->validated Yes check_if->troubleshoot No

Caption: A logical workflow for the validation of a this compound-specific antibody.

References

overcoming transient inhibition of analog-sensitive BUR1 kinases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing analog-sensitive (AS) BUR1 kinase technology. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges during your experiments, with a focus on addressing the transient nature of kinase inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the analog-sensitive (AS) this compound kinase system and how does it work?

A: The analog-sensitive (AS) kinase system is a chemical-genetic technique that allows for the highly specific and rapid inhibition of a single kinase in a cellular context.[1] The strategy involves engineering the kinase of interest, in this case, this compound, by mutating a critical "gatekeeper" residue in its ATP-binding pocket.[2] This mutation, typically to a smaller amino acid like glycine (B1666218) or alanine, creates an enlarged pocket that can accommodate a bulky, modified ATP analog inhibitor (e.g., 1-NM-PP1, CMK). This bulky inhibitor is unable to bind to wild-type kinases, ensuring high specificity.[2][3] This "bump-hole" approach enables researchers to control the activity of this compound with high temporal resolution.[4]

cluster_0 Wild-Type (WT) Kinase cluster_1 Analog-Sensitive (AS) Kinase wt_kinase WT Kinase (Large Gatekeeper) atp ATP atp->wt_kinase Binds inhibitor Bulky Inhibitor inhibitor->wt_kinase Blocked as_kinase AS Kinase (Small Gatekeeper) atp2 ATP atp2->as_kinase Binds inhibitor2 Bulky Inhibitor inhibitor2->as_kinase Binds & Inhibits cluster_checks Troubleshooting Steps start No Phenotype Observed After Inhibitor Addition q1 Is AS-BUR1 protein expressed? start->q1 q2 Is the inhibitor active and cell-permeable? q1->q2 Yes a1_no Verify strain construction. Check promoter/tag. q1->a1_no No q3 Is AS-BUR1 inhibited? q2->q3 Yes a2_no Prepare fresh inhibitor stock. Verify solvent compatibility. q2->a2_no No q4 Is the phenotype subtle or time-dependent? q3->q4 Yes a3_no Inhibition is not occurring. Re-evaluate inhibitor dose & time. q3->a3_no No a4_yes Perform time-course analysis. Use a more sensitive functional assay. q4->a4_yes Yes a4_no Re-evaluate hypothesis. Is this compound kinase activity truly required for this phenotype? q4->a4_no No a1_yes Check protein level via Western Blot. Increase gene dosage if levels are low. a2_yes Perform inhibitor sensitivity spotting assay (Protocol 3). a3_yes Check phosphorylation of a known This compound substrate (e.g., Rpb1-linker, Spt5). This compound This compound-BUR2 Complex PolII RNA Pol II This compound->PolII P Spt5 Spt5 This compound->Spt5 P Sch9 Sch9 This compound->Sch9 P CAK1 Cak1 CAK1->this compound Activates TORC1 TORC1 TORC1->Sch9 P Elongation Transcription Elongation PolII->Elongation Spt5->Elongation CellCycle G1 Cell Cycle Progression Sch9->CellCycle

References

Technical Support Center: Controlling for Off-Target Effects of BUR1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with BUR1 inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and control for off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound inhibitors and what are their primary functions?

A1: this compound is an essential cyclin-dependent kinase (CDK) in yeast (Saccharomyces cerevisiae) that plays a critical role in regulating transcriptional elongation.[1][2][3] It functions as a complex with its cyclin partner, Bur2.[2] The this compound-Bur2 complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is crucial for efficient transcription.[2][3] this compound is the yeast homolog of human CDK9.[1] Recent research also indicates that this compound cooperates with the TORC1 signaling pathway to regulate cell cycle progression from the G1 phase.[2][4][5]

Q2: What are off-target effects and why are they a concern with kinase inhibitors?

A2: Off-target effects are unintended interactions of a drug or inhibitor with proteins other than the intended target.[6][7] For kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket of a specific kinase, there is a significant risk of them binding to and inhibiting other kinases as well.[8] These off-target interactions can lead to a variety of issues, including cellular toxicity, misleading experimental results, and adverse side effects in clinical applications.[6] It is crucial to identify and control for these effects to ensure that the observed phenotype is a true result of inhibiting the intended target.[9][10]

Q3: How can I determine if the phenotype I'm observing is due to an off-target effect of my this compound inhibitor?

A3: Distinguishing on-target from off-target effects is a critical step in kinase inhibitor research. Several experimental strategies can be employed:

  • Use of Structurally Different Inhibitors: Test multiple inhibitors with different chemical scaffolds that are known to target this compound. If the same phenotype is observed with different inhibitors, it is more likely to be an on-target effect.[6]

  • Rescue Experiments: A powerful method to confirm on-target activity is to perform a rescue experiment. This involves overexpressing a drug-resistant mutant of this compound in your cells. If the inhibitor's effect is reversed in these cells, it strongly suggests the phenotype is due to the inhibition of this compound.[6][8]

  • Kinase Profiling: A kinome-wide selectivity screen will test your inhibitor against a large panel of kinases.[6] This can identify other kinases that are inhibited by your compound, providing a clearer picture of its selectivity.[9][10]

  • Western Blotting: Analyze the phosphorylation status of known downstream targets of this compound. Additionally, examining key proteins in related pathways that are not expected to be affected can help identify unexpected changes indicative of off-target activity.[6]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at the effective concentration of the this compound inhibitor.

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[6]2. Test other this compound inhibitors with different chemical structures.[6]1. Identification of other kinases that may be responsible for the cytotoxicity.2. If cytotoxicity is still present with different inhibitors, it may be an on-target effect.
Inappropriate dosage 1. Perform a dose-response curve to find the lowest effective concentration.2. Consider reducing the dosage or using intermittent dosing in your experimental design.[6]A reduction in cytotoxicity while still observing the desired on-target effect.
Compound solubility issues 1. Verify the solubility of your inhibitor in your cell culture medium.2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not contributing to the toxicity.[6]Prevention of compound precipitation, which can cause non-specific cellular stress and toxicity.

Issue 2: Inconsistent or unexpected experimental results.

Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory signaling pathways 1. Use western blotting or other proteomic techniques to check for the activation of known compensatory pathways.2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[6]A better understanding of the cellular response to your inhibitor and more consistent results.
Inhibitor instability 1. Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C over time).Ensures that the observed effects are from the inhibitor and not its degradation products.[6]
Cell line-specific effects 1. Test your inhibitor in multiple cell lines to determine if the unexpected results are consistent.Helps to differentiate between general off-target effects and those that are specific to a particular cellular context.[6]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[11] A lower IC50 value indicates a more potent inhibitor.[12] When evaluating off-target effects, it is important to compare the IC50 of the inhibitor for the intended target (this compound) with its IC50 for other kinases. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[6]

Table 1: Example IC50 Values for a Hypothetical this compound Inhibitor

KinaseIC50 (nM)
This compound (On-Target) 15
Kinase A (Off-Target)250
Kinase B (Off-Target)1,500
Kinase C (Off-Target)>10,000

Note: This table is for illustrative purposes. Researchers should consult specific literature for the IC50 values of the this compound inhibitors they are using.

Key Experimental Protocols

Kinase Selectivity Profiling

Kinase selectivity profiling is essential for understanding the specificity of an inhibitor by testing it against a large number of kinases.[9][10]

Methodology:

  • Compound Preparation: Prepare the this compound inhibitor at a range of concentrations.

  • Kinase Panel: Utilize a commercial service or an in-house platform that offers a broad panel of purified, active kinases.

  • Assay Performance: The inhibitor is incubated with each kinase in the presence of ATP and a suitable substrate.

  • Activity Measurement: Kinase activity is measured, often through the quantification of substrate phosphorylation. This can be done using various methods, including radiometric assays or fluorescence-based assays.[10]

  • Data Analysis: The percentage of inhibition for each kinase at each inhibitor concentration is calculated. IC50 values are then determined for the on-target kinase (this compound) and any significantly inhibited off-target kinases.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that an inhibitor binds to its target protein within intact cells.[13][14] The principle is that a protein becomes more thermally stable when it is bound to a ligand.[13]

Methodology:

  • Cell Treatment: Treat cultured cells with the this compound inhibitor or a vehicle control (e.g., DMSO) and incubate to allow for compound uptake.[13]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.[13]

  • Cell Lysis: After the heat treatment, lyse the cells.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to separate the soluble proteins (supernatant) from the precipitated, aggregated proteins (pellet).

  • Protein Detection: Analyze the amount of soluble this compound protein in the supernatant at each temperature using Western blotting.[13]

  • Data Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature for the inhibitor-treated cells compared to the control cells, signifying that the inhibitor has bound to and stabilized this compound.

Genetic Rescue Experiment

A genetic rescue experiment is a definitive way to confirm that the observed cellular phenotype is a direct result of inhibiting the intended target.[8]

Methodology:

  • Generate a Drug-Resistant Mutant: Introduce a mutation into the this compound gene that confers resistance to the inhibitor without affecting the kinase's normal function. This is often a mutation in the ATP-binding pocket.

  • Create Rescue Cell Line: Introduce the drug-resistant this compound mutant into the cells you are studying. This can be done through transfection or viral transduction.[15]

  • Inhibitor Treatment: Treat both the wild-type cells and the rescue cell line with the this compound inhibitor.

  • Phenotypic Analysis: Observe the cellular phenotype of interest.

  • Data Interpretation: If the phenotype is rescued (i.e., reversed or prevented) in the cells expressing the drug-resistant this compound mutant, it provides strong evidence that the phenotype is an on-target effect of the inhibitor.[6][8]

Visualizations

BUR1_Signaling_Pathway cluster_transcription Transcriptional Elongation cluster_cell_cycle Cell Cycle Progression RNA_Pol_II RNA Polymerase II CTD C-terminal Domain (CTD) RNA_Pol_II->CTD TORC1 TORC1 Sch9 Sch9 TORC1->Sch9 phosphorylates G1_Progression G1 Phase Progression Sch9->G1_Progression BUR1_Bur2 This compound-Bur2 Complex BUR1_Bur2->CTD phosphorylates BUR1_Bur2->Sch9 phosphorylates BUR1_Inhibitor This compound Inhibitor BUR1_Inhibitor->BUR1_Bur2 inhibits

Caption: Simplified signaling pathway of the this compound-Bur2 complex.

Experimental_Workflow cluster_phenotype Phenotypic Observation cluster_validation On-Target Validation cluster_conclusion Conclusion Phenotype Observe Phenotype with This compound Inhibitor Kinase_Profiling Kinase Selectivity Profiling Phenotype->Kinase_Profiling CETSA Cellular Thermal Shift Assay (CETSA) Phenotype->CETSA Rescue_Experiment Genetic Rescue Experiment Phenotype->Rescue_Experiment On_Target On-Target Effect Kinase_Profiling->On_Target selective Off_Target Potential Off-Target Effect Kinase_Profiling->Off_Target high off-target hits CETSA->On_Target thermal shift CETSA->Off_Target no shift Rescue_Experiment->On_Target phenotype rescued Rescue_Experiment->Off_Target no rescue

Caption: Experimental workflow for validating on-target effects.

Troubleshooting_Logic Start Unexpected Phenotype (e.g., High Cytotoxicity) Dose_Response Perform Dose-Response Curve Start->Dose_Response Check_Selectivity Assess Inhibitor Selectivity Dose_Response->Check_Selectivity Cytotoxicity persists at low effective concentration Kinome_Scan Kinome Scan Check_Selectivity->Kinome_Scan Different_Inhibitor Test Structurally Different Inhibitor Check_Selectivity->Different_Inhibitor Rescue Genetic Rescue Experiment Check_Selectivity->Rescue Conclusion Determine if On-Target or Off-Target Kinome_Scan->Conclusion Different_Inhibitor->Conclusion Rescue->Conclusion

Caption: Troubleshooting logic for unexpected phenotypes.

References

Technical Support Center: Managing BUR1 Overexpression Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with BUR1 overexpression. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in Saccharomyces cerevisiae?

A1: this compound is a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae. It forms a complex with its cyclin partner, Bur2, to create the BUR kinase complex. This complex plays a crucial role in the regulation of transcription elongation by RNA Polymerase II. It is involved in the phosphorylation of the C-terminal region (CTR) of the transcription elongation factor Spt5 and the linker region of the largest subunit of RNA Polymerase II, Rpb1. These phosphorylation events are important for efficient transcription and for coupling transcription to other processes like histone modification.

Q2: Is overexpressing this compound expected to be toxic to yeast cells?

A2: While there is limited direct literature on the toxicity of this compound overexpression, it is plausible that high levels of this compound could be detrimental. This is based on the "gene balance hypothesis," which suggests that the overexpression of a component of a multi-subunit protein complex can lead to a stoichiometric imbalance, resulting in cellular stress. An excess of this compound without a proportional increase in its cyclin partner, Bur2, might lead to the accumulation of non-functional this compound monomers or promiscuous, off-target kinase activity.

Q3: My yeast cells are growing very slowly after inducing this compound overexpression. What are the possible causes?

A3: Slow growth is a common phenotype when a protein is overexpressed at toxic levels. For this compound, this could be due to several factors:

  • Stoichiometric Imbalance: As mentioned, an excess of this compound relative to Bur2 could disrupt the formation of the functional BUR kinase complex.

  • Cell Cycle Dysregulation: this compound has been implicated in cell cycle progression, particularly the G1/S transition. Overexpression might lead to a deregulation of this process, causing a growth delay.

  • Transcriptional Squandering: Overactive this compound could lead to widespread and inappropriate transcription, depleting cellular resources and leading to stress.

  • Off-Target Effects: At high concentrations, this compound might phosphorylate substrates it doesn't normally interact with, leading to unforeseen cellular consequences.

Q4: I am observing a significant increase in cell death in my this compound overexpression experiments. Why might this be happening?

A4: Increased cell death could be a more severe outcome of the issues causing slow growth. In particular, a recent study has shown that normal this compound activity can become detrimental in cells with compromised DNA damage checkpoints. Overexpression of this compound might exacerbate underlying replication stress, leading to increased DNA damage and subsequent cell death.

Q5: Can I co-overexpress Bur2 to mitigate the toxic effects of this compound overexpression?

A5: Co-overexpressing Bur2 is a logical strategy to try and maintain the stoichiometric balance of the BUR kinase complex. This could potentially rescue some of the toxic effects by ensuring that the overexpressed this compound is incorporated into a functional complex. However, the overall level of the active kinase complex will still be high and could lead to other issues if its activity is not tightly regulated.

Troubleshooting Guides

Issue 1: Poor or no expression of the this compound construct.
Possible Cause Recommendation
Promoter Leakiness/Toxicity If using a strong inducible promoter like GAL1, leaky expression prior to induction might be causing toxicity and loss of the plasmid. Try switching to a more tightly regulated or weaker promoter.
Codon Usage If expressing a this compound homolog from another species, ensure the codons are optimized for S. cerevisiae.
Plasmid Instability Verify plasmid retention by plating on selective and non-selective media.
Inefficient Induction Ensure the inducing agent (e.g., galactose) is at the correct concentration and that the carbon source used for repression (e.g., glucose) has been thoroughly washed out.
Issue 2: Severe growth defect or cell death upon induction.
Possible Cause Recommendation
Excessive Protein Level Use a titratable promoter system to express this compound at lower levels. Perform a dose-response experiment to find an expression level that allows for functional studies without severe toxicity.
Stoichiometric Imbalance Co-express this compound with its cyclin partner, Bur2, from the same or a different plasmid to maintain the complex integrity.
Cell Cycle Arrest Analyze the cell cycle profile of the cells using flow cytometry to determine if they are arresting at a specific phase.
Activation of DNA Damage Response Check for markers of DNA damage, such as Rad53 phosphorylation or γ-H2A foci, to see if the toxicity is related to genome instability.

Data Presentation

Table 1: Key Interactors of the BUR Kinase Complex
Interacting ProteinFunctionImplications for Overexpression
Bur2 Cyclin partner, essential for this compound kinase activity.Overexpression of this compound without Bur2 may lead to inactive or misregulated kinase.
Spt5 Transcription elongation factor, a key substrate of this compound.Overexpression of this compound could lead to hyperphosphorylation of Spt5, altering its function.
Rpb1 (RNA Pol II) Largest subunit of RNA Polymerase II. The linker region is a this compound substrate.Hyperphosphorylation of the Rpb1 linker could affect the recruitment of other factors to the elongating polymerase.
Histone H3 This compound is involved in regulating H3K4 and H3K36 methylation.Overexpression could lead to aberrant histone modification patterns and widespread changes in gene expression.

Experimental Protocols

Inducible Expression of this compound using the GAL1 Promoter

This protocol describes a standard method for inducing protein expression from a GAL1 promoter-driven plasmid in S. cerevisiae.

Materials:

  • Yeast strain transformed with a pYES2-BUR1 plasmid (or similar GAL1-inducible vector).

  • Synthetic Complete (SC) medium lacking the appropriate nutrient for plasmid selection (e.g., SC-Ura).

  • Sterile glucose, raffinose (B1225341), and galactose solutions (20% w/v).

  • Yeast extract-Peptone (YP) medium.

Procedure:

  • Pre-culture (Repression): Inoculate a single colony of your yeast strain into 5 mL of SC medium containing 2% glucose. Grow overnight at 30°C with shaking.

  • Raffinose Culture (De-repression): The next morning, dilute the overnight culture into 50 mL of SC medium containing 2% raffinose to an OD600 of ~0.2. Grow for 4-6 hours at 30°C with shaking until the OD600 reaches 0.5-0.8.

  • Induction: Add sterile galactose to a final concentration of 2%.

  • Time Course: Take samples at various time points post-induction (e.g., 0, 2, 4, 6, 8 hours) for downstream analysis (e.g., Western blotting to check protein levels, growth assays).

  • Harvesting: Centrifuge the cells at 3,000 x g for 5 minutes, wash with sterile water, and store the pellet at -80°C or proceed with downstream applications.

Chromatin Immunoprecipitation (ChIP)

This protocol provides a general workflow for performing ChIP in yeast to determine the genomic localization of overexpressed, epitope-tagged this compound.

Materials:

  • Yeast culture expressing HA-tagged this compound.

  • Formaldehyde (B43269) (37%).

  • Glycine (B1666218) (2.5 M).

  • Lysis buffer, Wash buffer, Elution buffer.

  • Anti-HA antibody.

  • Protein A/G magnetic beads.

  • Sonicator.

Procedure:

  • Cross-linking: To a 50 mL yeast culture (OD600 ~0.8), add formaldehyde to a final concentration of 1% and incubate for 15 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer. Lyse the cells using glass beads or a bead beater.

  • Chromatin Shearing: Shear the chromatin to an average size of 200-500 bp using a sonicator. Centrifuge to pellet cell debris.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a fraction of the chromatin with the anti-HA antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight in the presence of proteinase K.

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • Analysis: Analyze the enrichment of specific DNA sequences by qPCR.

Yeast Spot Assay for Viability

This is a simple qualitative assay to assess the effect of this compound overexpression on cell viability.

Materials:

  • Yeast cultures (uninduced and induced).

  • 96-well plate.

  • Sterile water or media for dilutions.

  • Agar (B569324) plates with appropriate selective media.

Procedure:

  • Grow yeast cultures to mid-log phase.

  • Normalize the cultures to an OD600 of 1.0 in a 96-well plate.

  • Perform a 10-fold serial dilution in sterile water or media across the wells of the plate (e.g., 10^0, 10^-1, 10^-2, 10^-3, 10^-4).

  • Spot 5 µL of each dilution onto the appropriate agar plates (e.g., a plate with glucose for the uninduced control and a plate with galactose for the induced sample).

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the plates at 30°C for 2-3 days and document the growth.

Visualizations

BUR1_Signaling_Pathway This compound This compound (CDK) BUR_complex BUR Kinase Complex This compound->BUR_complex Bur2 Bur2 (Cyclin) Bur2->BUR_complex RNAPII RNA Polymerase II BUR_complex->RNAPII Phosphorylates Rpb1 Linker Spt5 Spt5 BUR_complex->Spt5 Phosphorylates Spt5 CTR Histone_Mod Histone Modifications BUR_complex->Histone_Mod Regulates H3K4/K36 Methylation Transcription Transcription Elongation RNAPII->Transcription Spt5->Transcription Histone_Mod->Transcription

Caption: The this compound signaling pathway in transcription elongation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Transform Transform Yeast with GAL1-BUR1 Plasmid Culture Grow Pre-culture in Raffinose Medium Transform->Culture Induce Induce this compound Overexpression with Galactose Culture->Induce TimeCourse Collect Samples at Different Time Points Induce->TimeCourse Growth Growth Assays (Spot Test, Growth Curve) TimeCourse->Growth Protein Western Blot (Confirm Expression) TimeCourse->Protein CellCycle Flow Cytometry (Cell Cycle Analysis) TimeCourse->CellCycle ChIP ChIP-qPCR (Genomic Localization) TimeCourse->ChIP

Caption: Experimental workflow for analyzing this compound overexpression.

Troubleshooting_Tree Start This compound Overexpression Causes Growth Defect Q_Expression Is this compound protein expression confirmed? Start->Q_Expression A_CheckInduction Troubleshoot induction protocol and check plasmid integrity. Q_Expression->A_CheckInduction No Q_Toxicity Is the growth defect severe? Q_Expression->Q_Toxicity Yes A_LowerExpression Use a weaker/titratable promoter or lower inducer concentration. Q_Toxicity->A_LowerExpression Yes A_CoexpressBur2 Co-express with Bur2 to maintain complex balance. Q_Toxicity->A_CoexpressBur2 Yes A_AnalyzePhenotype Investigate specific cause: - Cell cycle analysis - DNA damage assay Q_Toxicity->A_AnalyzePhenotype No (Moderate Defect)

Caption: Troubleshooting decision tree for this compound overexpression.

Technical Support Center: Optimizing BUR1 Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize background and achieve high-quality results in BUR1 co-immunoprecipitation (Co-IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background in a this compound Co-IP experiment?

High background in Co-IP experiments can originate from several sources, leading to the presence of non-specific proteins in the final eluate. For this compound, a nuclear protein involved in transcription, common sources of background include:

  • Non-specific binding to beads: Proteins can adhere non-specifically to the agarose (B213101) or magnetic beads used for immunoprecipitation.

  • Non-specific binding to the antibody: The immunoprecipitating antibody may bind to proteins other than this compound, or cellular proteins may bind non-specifically to the antibody's Fc region.

  • Abundant cellular proteins: Highly abundant proteins, such as ribosomal or heat shock proteins, can be common contaminants.

  • Improper lysis and washing: Harsh lysis conditions can denature proteins and expose hydrophobic regions that lead to non-specific interactions. Insufficient washing can fail to remove loosely bound contaminants.

Q2: What are the essential controls to include in a this compound Co-IP experiment to identify the source of background?

To diagnose the source of high background, it is crucial to include the following controls:

  • Isotype Control: An antibody of the same isotype and from the same host species as the anti-BUR1 antibody, but not specific to any cellular protein, is used. This helps determine if the background is due to non-specific binding to the immunoglobulin itself.[1]

  • Beads-only Control: The cell lysate is incubated with the beads without the primary antibody. This control identifies proteins that are binding non-specifically to the beads.[1]

  • Negative Control Lysate: If using a tagged version of this compound, a lysate from cells not expressing the tagged protein can be used to check for non-specific binding to the antibody or beads.

Q3: What are some known interacting partners of this compound that I should expect to see in my Co-IP?

This compound is a cyclin-dependent kinase that functions in a complex and has several known interacting partners involved in transcription elongation and other cellular processes. Depending on the experimental conditions, you might expect to co-immunoprecipitate:

  • Bur2: The cyclin partner of this compound, forming the active kinase complex.[2]

  • Rpb1: The largest subunit of RNA Polymerase II. This compound phosphorylates the C-terminal domain (CTD) and linker region of Rpb1.

  • Spt5: A transcription elongation factor that is a substrate of this compound.[1]

  • Sch9: A kinase involved in the TORC1 signaling pathway.[2][3]

  • Rfa1: A subunit of the Replication Protein A (RPA) complex.[2][3]

Troubleshooting Guides

Issue 1: High Background Due to Non-Specific Binding to Beads

If your beads-only control shows significant background, the following strategies can help mitigate this issue.

Solutions:

  • Pre-clearing the Lysate: This is a highly recommended step to remove proteins that non-specifically bind to the beads.[4][5] Before adding your anti-BUR1 antibody, incubate the cell lysate with beads for 30-60 minutes at 4°C.[1][6] The beads are then discarded, and the "pre-cleared" lysate is used for the actual immunoprecipitation.

  • Blocking the Beads: Before adding the lysate, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites.[3]

Issue 2: High Background Due to Non-Specific Binding to the Antibody

If your isotype control shows significant background, the issue may lie with the antibody.

Solutions:

  • Optimize Antibody Concentration: Using too much antibody can increase non-specific binding.[3] Perform a titration experiment to determine the minimal amount of antibody needed to efficiently immunoprecipitate this compound.

  • Use a High-Quality Antibody: Opt for affinity-purified polyclonal or monoclonal antibodies that have been validated for immunoprecipitation.[3][5]

Issue 3: High Background Due to Ineffective Washing

Insufficient or improper washing is a common cause of high background. The goal is to remove non-specific interactors without disrupting the specific interaction between this compound and its partners.

Solutions:

  • Increase the Number and Duration of Washes: Perform at least 3-5 washes with cold lysis buffer or PBS.[4]

  • Increase Wash Buffer Stringency: If background persists, you can modify the wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1% NP-40 or Triton X-100).[7] Be cautious, as overly stringent conditions can disrupt weaker, physiologically relevant interactions.

Experimental Protocols

Recommended Lysis and Wash Buffer Compositions

The choice of lysis and wash buffers is critical for preserving the interaction between this compound and its partners while minimizing non-specific binding.

Buffer Type Component Concentration Purpose
Lysis Buffer Tris-HCl (pH 7.4-8.0)20-50 mMBuffering agent
NaCl150-500 mMReduces non-specific ionic interactions
EDTA1 mMChelates divalent cations
Non-ionic Detergent (NP-40 or Triton X-100)0.1-1%Solubilizes proteins
Protease InhibitorsVariesPrevents protein degradation
Phosphatase InhibitorsVariesPreserves phosphorylation status
Wash Buffer Tris-HCl (pH 7.4-8.0)20-50 mMBuffering agent
NaCl150-500 mMAdjust stringency
EDTA1 mMChelates divalent cations
Non-ionic Detergent (NP-40 or Triton X-100)0.1-0.5%Reduces background

Note: The optimal concentrations of salt and detergent should be determined empirically for your specific this compound interaction of interest.

Visualizations

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture Cell Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Lysate_Clarification Lysate Clarification Cell_Lysis->Lysate_Clarification Pre_Clearing Pre-Clearing with Beads Lysate_Clarification->Pre_Clearing Antibody_Incubation Incubate with anti-BUR1 Ab Pre_Clearing->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Washing Steps Bead_Capture->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry Elution->Mass_Spec Western_Blot Western Blot SDS_PAGE->Western_Blot

Caption: A generalized workflow for a co-immunoprecipitation experiment.

Putative this compound Interaction Pathway

BUR1_Pathway This compound This compound Bur2 Bur2 (Cyclin) This compound->Bur2 Forms Complex RNAPII RNA Polymerase II (Rpb1) This compound->RNAPII Phosphorylates Spt5 Spt5 This compound->Spt5 Phosphorylates Sch9 Sch9 This compound->Sch9 Interacts with/Phosphorylates RPA RPA Complex (Rfa1) This compound->RPA Interacts with Bur2->RNAPII Phosphorylates Bur2->Spt5 Phosphorylates Transcription Transcription Elongation RNAPII->Transcription Spt5->Transcription TORC1 TORC1 Pathway Sch9->TORC1 DNA_Replication_Stress DNA Replication Stress Response RPA->DNA_Replication_Stress

Caption: A diagram illustrating some of the known interactions of the this compound kinase.

References

Technical Support Center: A Guide to Selecting Controls for BUR1 Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments focused on the budding yeast protein BUR1. Given the multifaceted nature of this compound's function in both transcription elongation and cell cycle control, the selection of appropriate controls is critical for unambiguous data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the essential negative controls for a this compound knockout or knockdown experiment?

A1: Since this compound is an essential gene in Saccharomyces cerevisiae, a complete knockout is lethal. Therefore, conditional degradation systems (e.g., auxin-inducible degron) or temperature-sensitive (ts) alleles are commonly used.

  • For conditional degradation: The essential negative control is a wild-type strain expressing the degradation machinery but lacking the tag on this compound, treated with the degron molecule (e.g., auxin). This controls for any off-target effects of the degradation system or the small molecule itself.

  • For temperature-sensitive alleles: The primary negative control is the same this compound-ts strain grown at the permissive temperature, where the protein is functional. A secondary control is a wild-type strain grown at the restrictive temperature to control for temperature-induced stress responses.

Q2: I am studying this compound's role in transcription. What are the best positive controls to use?

A2: To confirm that your experimental setup can detect defects in transcription elongation, consider the following positive controls:

  • 6-Azauracil (6-AU) Treatment: Wild-type cells treated with 6-AU, a drug that depletes intracellular GTP pools and exacerbates transcription elongation defects, can serve as a positive control for phenotypes like slow growth or altered gene expression.[1][2][3]

  • Known Elongation Factor Mutants: Strains with mutations in other known transcription elongation factors, such as spt5 or components of the PAF1 complex, can be used to compare the phenotypic or molecular effects of this compound mutations.[4]

Q3: My experiment focuses on this compound's function in the TORC1 pathway. What controls are necessary?

A3: When investigating this compound's role in conjunction with the TORC1 pathway, the following controls are crucial:

  • Rapamycin (B549165) Treatment: As this compound mutants show sensitivity to rapamycin, treating wild-type cells with this TORC1 inhibitor is a key positive control.[1][5][6]

  • Sch9 Mutants: Strains with mutations in SCH9, a direct downstream target of both this compound and TORC1, can be used for epistatic analysis to place this compound in the TORC1 signaling cascade.[1][5][6]

  • TOR1 Mutants: A strain with a mutation in TOR1 can be used to compare the effects of disrupting the upstream kinase in the pathway.[1]

Q4: How can I create a kinase-dead mutant of this compound to control for its catalytic activity?

A4: A kinase-dead version of this compound can be generated by mutating the conserved lysine (B10760008) in the ATP-binding pocket (e.g., K37A, based on homology to other CDKs). This mutant should be expressed at a similar level to the wild-type protein. The appropriate control is a strain expressing wild-type this compound from the same expression vector and under the same promoter. This is critical to distinguish between effects due to the loss of kinase activity versus potential scaffolding functions of the this compound protein.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background in my in vitro kinase assay with this compound. Non-specific binding of proteins to beads or substrate.1. Increase the number of washes after immunoprecipitation.2. Include a mock immunoprecipitation control (e.g., beads with no antibody or with a non-specific IgG).3. Use a kinase-dead this compound mutant as a negative control to ensure the observed phosphorylation is dependent on this compound's catalytic activity.
My this compound mutant does not show the expected sensitivity to 6-AU. 1. The specific allele used may have a less severe phenotype.2. The concentration of 6-AU may be too low.3. The media composition might be affecting drug efficacy.1. Confirm the phenotype with a different this compound allele if possible.2. Perform a dose-response curve for 6-AU with your wild-type and mutant strains.3. Ensure you are using synthetic complete medium, as rich media can sometimes suppress drug sensitivity.
I see a growth defect in my this compound-ΔC mutant, but I'm not sure if it's related to transcription or the TORC1 pathway. The C-terminal deletion of this compound is known to affect both processes.[1][5]1. To assess transcription defects, perform chromatin immunoprecipitation (ChIP) for RNA Polymerase II.2. To assess TORC1 pathway defects, check for sensitivity to rapamycin and examine the phosphorylation status of Sch9.[1][5][6]

Quantitative Data Summary

Control TypeExperimental ContextRecommended Reagent/StrainTypical Concentration/ConditionExpected Outcome
Positive Control Transcription Elongation Study6-Azauracil (6-AU)50-150 µg/mL in SC mediumReduced growth of wild-type cells, mimicking a transcription elongation defect.
Positive Control TORC1 Pathway StudyRapamycin10-200 nM in liquid cultureInhibition of growth and TORC1 signaling in wild-type cells.
Negative Control Kinase Activity AssayKinase-dead this compound mutantN/AAbsence of substrate phosphorylation in an in vitro kinase assay.
Genetic Control Epistasis Analysis with TORC1sch9Δ mutantN/AComparison of phenotypes between this compound and sch9 single and double mutants to determine the genetic interaction.
Genetic Control Transcription Elongationspt5 mutantN/AComparison of phenotypes (e.g., 6-AU sensitivity) to benchmark the effects of the this compound mutation.

Experimental Protocols

Protocol 1: Assessing 6-Azauracil (6-AU) Sensitivity
  • Strain Preparation: Grow wild-type, this compound mutant, and a known 6-AU sensitive control strain (e.g., spt5 mutant) overnight in liquid synthetic complete (SC) medium.

  • Serial Dilution: Normalize the cell densities of the overnight cultures. Prepare 10-fold serial dilutions of each strain.

  • Plating: Spot 5 µL of each dilution onto SC plates and SC plates containing the desired concentration of 6-AU (e.g., 100 µg/mL).

  • Incubation: Incubate the plates at the appropriate temperature for 2-3 days.

  • Analysis: Compare the growth of the this compound mutant to the wild-type and the spt5 control on both types of plates. A significant growth reduction on the 6-AU plate compared to the wild-type indicates a transcription elongation defect.

Protocol 2: In Vitro Kinase Assay for this compound
  • Immunoprecipitation: Lyse yeast cells expressing HA-tagged wild-type this compound and a kinase-dead control. Incubate the lysates with anti-HA antibody conjugated to magnetic beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Kinase Reaction: Resuspend the beads in kinase buffer containing a purified substrate (e.g., GST-Sch9 or a fragment of the RNA Pol II CTD) and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to a phosphor screen to detect radiolabeled substrate.

  • Controls: The kinase-dead this compound should show no phosphorylation of the substrate. A reaction with no substrate controls for autophosphorylation.

Visualizations

BUR1_Signaling_Pathways cluster_transcription Transcription Elongation cluster_cell_cycle Vacuole-Mediated Cell Cycle Progression RNA Pol II RNA Pol II Spt5 Spt5 Histone Modifiers Histone Modifiers Spt5->Histone Modifiers This compound/Bur2 This compound/Bur2 This compound/Bur2->RNA Pol II P This compound/Bur2->Spt5 P TORC1 TORC1 Sch9 Sch9 TORC1->Sch9 P G1/S Transition G1/S Transition Sch9->G1/S Transition BUR1_vac This compound BUR1_vac->Sch9 P

Caption: Dual roles of this compound in transcription and cell cycle control.

Experimental_Workflow_6AU cluster_strains Strains cluster_plates Plates WT Wild-Type SC SC Medium WT->SC Spot Dilutions SC_6AU SC + 6-AU WT->SC_6AU Spot Dilutions Bur1_mut This compound mutant Bur1_mut->SC Spot Dilutions Bur1_mut->SC_6AU Spot Dilutions Spt5_mut spt5 mutant (Positive Control) Spt5_mut->SC Spot Dilutions Spt5_mut->SC_6AU Spot Dilutions Analyze Growth Analyze Growth SC->Analyze Growth SC_6AU->Analyze Growth

Caption: Workflow for assessing 6-AU sensitivity.

References

Technical Support Center: Stability of Purified BUR1-BUR2 Complex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during the purification and handling of the BUR1-BUR2 kinase complex.

Frequently Asked Questions (FAQs)

Q1: My purified this compound-BUR2 complex shows low or no kinase activity. What are the potential causes?

A1: Loss of kinase activity is a primary indicator of complex instability. Several factors could contribute to this issue:

  • Dissociation of the this compound and BUR2 subunits: The catalytic activity of this compound is dependent on its association with the cyclin BUR2.[1] Dissociation of the complex will lead to a loss of function.

  • Protein degradation: Proteases present in the cell lysate can degrade the this compound or BUR2 subunits during purification.

  • Improper buffer conditions: Suboptimal pH, ionic strength, or the absence of essential co-factors (like Mg2+) can inactivate the kinase.[2]

  • Multiple freeze-thaw cycles: Repeated freezing and thawing can denature the proteins and disrupt the complex.

  • Oxidation: Cysteine residues within the proteins can become oxidized, leading to aggregation and loss of activity.

Q2: I observe significant protein aggregation or precipitation after purification or during storage. How can I prevent this?

A2: Protein aggregation is a common issue, often stemming from hydrophobic interactions or improper folding. To mitigate this:

  • Optimize buffer composition: Include stabilizing additives such as glycerol, non-ionic detergents, or arginine in your purification and storage buffers.[3]

  • Maintain a low protein concentration: High protein concentrations can favor aggregation. If possible, work with a lower concentration or perform a final dilution for storage.

  • Include reducing agents: Add DTT or TCEP to your buffers to prevent the formation of intermolecular disulfide bonds.

  • Control temperature: Perform all purification steps at 4°C to minimize protein unfolding and aggregation.[4][5]

Q3: The yield of my purified this compound-BUR2 complex is consistently low. What could be the problem?

A3: Low yield can be due to a variety of factors throughout the expression and purification process:

  • Inefficient cell lysis: Incomplete disruption of yeast cells will result in a lower amount of starting material.

  • Complex dissociation during purification: The purification procedure itself might be too harsh, causing the complex to fall apart.[4]

  • Poor binding to affinity resin: The affinity tag on your protein may not be fully accessible, or the binding conditions (pH, salt concentration) may be suboptimal.[6]

  • Protein degradation: As mentioned in Q1, proteolysis can significantly reduce the amount of full-length, intact complex.

Q4: How can I assess the stability of my purified this compound-BUR2 complex?

A4: There are several methods to assess the stability of your purified complex:

  • Kinase Activity Assay: Measuring the kinase activity over time or after exposure to different conditions is a direct measure of functional stability.

  • Thermal Shift Assay (Differential Scanning Fluorimetry): This technique measures the melting temperature (Tm) of the complex, providing an indication of its structural stability. An increase in Tm in the presence of certain additives suggests stabilization.

  • Size Exclusion Chromatography (SEC): Running the purified complex on an SEC column can reveal the presence of aggregates or dissociated subunits.

  • SDS-PAGE and Western Blotting: These methods can be used to check for protein degradation by analyzing the integrity of the this compound and BUR2 bands.

Data Presentation: Recommended Buffer Components and Storage Conditions

The optimal buffer conditions for the this compound-BUR2 complex should be empirically determined. The following tables provide a starting point based on general principles for kinase and protein complex stability.

Table 1: Recommended Buffer Components for this compound-BUR2 Purification and Storage

ComponentRecommended ConcentrationPurpose
Buffer 20-50 mM HEPES or Tris-HClMaintain a stable pH
pH 7.0 - 8.0Optimal for most kinase activity
Salt (NaCl or KCl) 100-200 mMMaintain protein solubility and prevent non-specific interactions
Divalent Cation (MgCl2) 5-10 mMEssential co-factor for kinase activity
Reducing Agent (DTT or TCEP) 1-5 mMPrevent oxidation of cysteine residues
Protease Inhibitors 1X Cocktail (e.g., cOmplete™)Prevent protein degradation
Phosphatase Inhibitors 1X Cocktail (e.g., PhosSTOP™)Prevent dephosphorylation of the complex

Table 2: Common Stabilizing Additives for this compound-BUR2 Complex

AdditiveRecommended ConcentrationMechanism of Action
Glycerol 10-25% (v/v)Increases solvent viscosity and stabilizes protein structure
Sucrose/Trehalose 0.25-0.5 MPreferential exclusion, stabilizes the native protein state
Arginine 50-100 mMSuppresses protein aggregation
Non-ionic Detergents (e.g., Triton X-100, Tween-20) 0.01-0.1% (v/v)Reduce non-specific hydrophobic interactions
Bovine Serum Albumin (BSA) 0.1-0.5 mg/mLActs as a scavenger protein to prevent adsorption to surfaces

Table 3: Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature -80°CMinimizes protein degradation and loss of activity
Aliquoting Small, single-use aliquotsAvoids repeated freeze-thaw cycles
Protein Concentration > 0.1 mg/mLHigher concentrations can be more stable, but balance with aggregation risk
Flash Freezing Liquid nitrogenRapid freezing prevents the formation of ice crystals that can damage the protein

Experimental Protocols

Protocol 1: Tandem Affinity Purification (TAP) of this compound-BUR2 Complex from S. cerevisiae

This protocol is a generalized procedure for the TAP of a C-terminally TAP-tagged BUR2 protein expressed from its endogenous promoter in yeast.

Materials:

  • Yeast strain expressing BUR2-TAP

  • Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 0.1% NP-40, 1 mM DTT, 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail

  • IgG Sepharose resin

  • TEV Protease

  • TEV Cleavage Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT

  • Calmodulin Binding Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM magnesium acetate, 1 mM imidazole, 2 mM CaCl2, 10 mM β-mercaptoethanol

  • Calmodulin Affinity Resin

  • Elution Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM magnesium acetate, 1 mM imidazole, 2 mM EGTA, 10 mM β-mercaptoethanol

Procedure:

  • Grow a 2-4 liter culture of the yeast strain to an OD600 of 1.5-2.0.

  • Harvest the cells by centrifugation and wash with ice-cold water. The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells using a bead beater or cryo-grinding.

  • Clarify the lysate by centrifugation at high speed (e.g., 40,000 x g) for 30 minutes at 4°C.

  • Incubate the cleared lysate with equilibrated IgG Sepharose resin for 2-4 hours at 4°C with gentle rotation.

  • Wash the resin extensively with Lysis Buffer.

  • Elute the complex from the IgG resin by incubating with TEV protease in TEV Cleavage Buffer for 2 hours at 16°C.

  • Recover the TEV eluate and add CaCl2 to a final concentration of 2 mM.

  • Incubate the eluate with equilibrated Calmodulin Affinity Resin for 1-2 hours at 4°C.

  • Wash the calmodulin resin with Calmodulin Binding Buffer.

  • Elute the purified this compound-BUR2 complex with Elution Buffer.

  • Analyze the purified complex by SDS-PAGE and silver staining or Western blotting.

Protocol 2: Kinase Activity Assay for Purified this compound-BUR2 Complex

This protocol is designed to measure the kinase activity of the purified this compound-BUR2 complex using a generic substrate and radioactive ATP.

Materials:

  • Purified this compound-BUR2 complex

  • Kinase Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT

  • Substrate: A generic kinase substrate such as dephosphorylated casein or a specific peptide substrate for this compound-BUR2 (e.g., a fragment of the Rpb1 CTD).

  • ATP Mix: 100 µM cold ATP, 10 µCi [γ-32P]ATP

  • 2X SDS-PAGE Sample Buffer

Procedure:

  • Set up the kinase reaction in a final volume of 20 µL.

  • To a microcentrifuge tube, add:

    • 10 µL of 2X Kinase Assay Buffer

    • 1 µg of substrate

    • X µL of purified this compound-BUR2 complex (the amount should be optimized)

    • ddH2O to a final volume of 18 µL

  • Initiate the reaction by adding 2 µL of ATP Mix.

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Stop the reaction by adding 20 µL of 2X SDS-PAGE Sample Buffer and boiling for 5 minutes.

  • Resolve the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

  • Quantify the band intensity to determine the kinase activity.

Protocol 3: Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol describes a general method to assess the thermal stability of the purified this compound-BUR2 complex.

Materials:

  • Purified this compound-BUR2 complex (at a concentration of 0.1-0.5 mg/mL)

  • SYPRO Orange dye (5000X stock in DMSO)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl

  • 96-well qPCR plate

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

  • Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in Assay Buffer.

  • In each well of the 96-well plate, add 20 µL of the purified this compound-BUR2 complex.

  • Add 5 µL of the working solution of SYPRO Orange dye to each well.

  • If testing the effect of stabilizing additives, add them to the respective wells at this point.

  • Seal the plate and centrifuge briefly to mix the contents and remove bubbles.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by analyzing the first derivative of the melt curve.

Mandatory Visualizations

TAP_Purification_Workflow start Yeast Culture (BUR2-TAP) lysis Cell Lysis & Clarification start->lysis igg_binding IgG Affinity Chromatography (Binding) lysis->igg_binding igg_wash Wash igg_binding->igg_wash tev_elution TEV Protease Cleavage (Elution) igg_wash->tev_elution calmodulin_binding Calmodulin Affinity Chromatography (Binding) tev_elution->calmodulin_binding calmodulin_wash Wash calmodulin_binding->calmodulin_wash egta_elution EGTA Elution calmodulin_wash->egta_elution final_product Purified this compound-BUR2 Complex egta_elution->final_product

Caption: Tandem Affinity Purification (TAP) workflow for the this compound-BUR2 complex.

Troubleshooting_Decision_Tree start Issue with Purified This compound-BUR2 Complex low_activity Low/No Kinase Activity start->low_activity aggregation Aggregation/Precipitation start->aggregation low_yield Low Yield start->low_yield check_dissociation Assess Complex Integrity (SEC) low_activity->check_dissociation check_degradation Check for Degradation (SDS-PAGE) low_activity->check_degradation optimize_buffer Optimize Buffer (pH, Mg2+) low_activity->optimize_buffer add_stabilizers Add Stabilizers (Glycerol, Arginine) aggregation->add_stabilizers reduce_concentration Reduce Protein Concentration aggregation->reduce_concentration add_reducing_agent Add Reducing Agent (DTT/TCEP) aggregation->add_reducing_agent optimize_lysis Optimize Cell Lysis low_yield->optimize_lysis gentle_purification Use Milder Purification Conditions low_yield->gentle_purification check_binding Optimize Resin Binding low_yield->check_binding add_protease_inhibitors Add Protease Inhibitors check_degradation->add_protease_inhibitors

Caption: Troubleshooting decision tree for this compound-BUR2 stability issues.

BUR1_BUR2_Signaling_Pathway bur1_bur2 This compound-BUR2 Complex rpb1_ctd RNA Pol II (Rpb1 CTD) bur1_bur2->rpb1_ctd Phosphorylates Ser2 spt5 Spt5 bur1_bur2->spt5 Phosphorylates rad6_bre1 Rad6/Bre1 bur1_bur2->rad6_bre1 Activates transcription_elongation Transcription Elongation rpb1_ctd->transcription_elongation paf1c Paf1 Complex Recruitment spt5->paf1c h2b_ub Histone H2B Monoubiquitination rad6_bre1->h2b_ub set1 Set1 h2b_ub->set1 Required for h3k4me3 Histone H3K4 Trimethylation set1->h3k4me3 h3k4me3->transcription_elongation paf1c->transcription_elongation

Caption: Simplified signaling pathway of the this compound-BUR2 complex in transcription.

References

Technical Support Center: BUR1 Immunofluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in BUR1 immunofluorescence imaging in yeast.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it localized in Saccharomyces cerevisiae?

A1: this compound is a serine/threonine-protein kinase that is a component of the BUR kinase complex in Saccharomyces cerevisiae (baker's yeast)[1]. It plays a crucial role in the regulation of transcription[1]. The this compound protein is primarily localized to the nucleus[1]. Its function is essential for processes such as histone H2B monoubiquitination and histone H3 'Lys-4' trimethylation[1].

Q2: What are the most common artifacts encountered in yeast immunofluorescence?

A2: Common artifacts in yeast immunofluorescence include:

  • High background: This can be caused by several factors, including autofluorescence of the yeast cells, non-specific binding of antibodies, or insufficient washing.

  • Weak or no signal: This may result from issues with the fixation and permeabilization process, incorrect antibody concentrations, or low abundance of the target protein.

  • Non-specific staining: This occurs when antibodies bind to unintended targets, leading to a misleading localization pattern.

  • Photobleaching: This is the fading of the fluorescent signal upon exposure to light, which can lead to a loss of signal during image acquisition[2][3][4][5][6].

Q3: What are the essential controls for a this compound immunofluorescence experiment?

A3: To ensure the validity of your this compound immunofluorescence results, the following controls are essential:

  • Secondary antibody only control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.

  • Unstained sample control: This is used to assess the level of natural autofluorescence in the yeast cells.

  • Positive control: A sample known to express this compound should be included to confirm that the staining protocol and antibodies are working correctly.

  • Negative control (if available): A yeast strain that does not express this compound (e.g., a knockout strain) can be used to confirm the specificity of the primary antibody.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound immunofluorescence experiments.

Problem 1: Weak or No Nuclear Signal
Q: I am not seeing any signal, or the signal in the nucleus is very weak. What could be the cause?

A: This is a common issue that can arise from several factors related to your protocol or reagents.

Troubleshooting Steps:

  • Antibody Concentration and Incubation: The concentration of your primary or secondary antibodies may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C for the primary antibody)[7][8]. It is recommended to perform a titration experiment to determine the optimal antibody concentration[7].

  • Fixation and Permeabilization: Since this compound is a nuclear protein, proper permeabilization of the nuclear membrane is crucial for antibody access[8]. Ensure that your permeabilization step is sufficient. Over-fixation can also mask the epitope, leading to a weak signal. You may need to optimize the fixation time[9].

  • Antibody Compatibility and Activity: Confirm that your secondary antibody is appropriate for the primary antibody (e.g., anti-mouse secondary for a mouse primary). Also, ensure that your antibodies have been stored correctly and have not lost activity due to improper storage or multiple freeze-thaw cycles[10].

  • Low Protein Abundance: If this compound is expressed at low levels in your yeast strain or under your experimental conditions, you may need to use a signal amplification method to enhance the signal[11].

  • Photobleaching: The fluorescent signal may have been bleached during sample preparation or imaging. Minimize exposure to light and use an antifade mounting medium[3][4][6].

Problem 2: High Background Staining
Q: My images have a high background, making it difficult to see the specific nuclear staining. How can I reduce the background?

A: High background can obscure your specific signal and can be caused by several factors.

Troubleshooting Steps:

  • Insufficient Blocking: Non-specific binding of antibodies can be reduced by increasing the blocking time or changing the blocking agent. Using a blocking serum from the same species as the secondary antibody is often recommended[7][12].

  • Antibody Concentration: Too high a concentration of the primary or secondary antibody can lead to increased background staining[10]. Try reducing the antibody concentrations.

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to high background. Increase the number and duration of your wash steps[7][12].

  • Autofluorescence: Yeast cells can exhibit natural fluorescence (autofluorescence). This can be checked with an unstained control sample. If autofluorescence is high, you can try different fixation methods or use fluorophores with longer excitation and emission wavelengths[11][12].

  • Fixative Issues: Using old or poor-quality fixatives, like formaldehyde (B43269), can sometimes lead to autofluorescence[11]. Always use fresh, high-quality reagents.

Problem 3: Non-Specific Staining
Q: I am seeing staining in cellular compartments other than the nucleus. How can I ensure the staining is specific to this compound?

A: Non-specific staining can lead to incorrect interpretations of protein localization.

Troubleshooting Steps:

  • Primary Antibody Specificity: Ensure that your primary antibody has been validated for immunofluorescence and is specific for this compound. If possible, test the antibody in a negative control strain (e.g., a this compoundΔ mutant).

  • Secondary Antibody Cross-Reactivity: Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.

  • Optimize Antibody Dilutions: High concentrations of antibodies can lead to non-specific binding. Titrate your primary and secondary antibodies to find the optimal dilution that gives a good signal-to-noise ratio[7].

  • Blocking: Use an appropriate blocking solution to block non-specific binding sites before adding the primary antibody[7].

Problem 4: Photobleaching
Q: My fluorescent signal fades quickly when I am trying to capture an image. What can I do to prevent this?

A: Photobleaching is the photochemical destruction of a fluorophore, leading to a loss of fluorescence[2][5].

Troubleshooting Steps:

  • Use Antifade Reagents: Mount your coverslips with a mounting medium that contains an antifade reagent. This will help to preserve the fluorescent signal[5][6].

  • Minimize Light Exposure: Reduce the time your sample is exposed to the excitation light. Find the area of interest using a lower light intensity or transmitted light before switching to fluorescence for image capture[3][6].

  • Optimize Imaging Settings: Use the lowest possible excitation light intensity that still provides a good signal. Also, use a sensitive camera and appropriate filter sets to maximize signal detection while minimizing excitation light exposure.

  • Choose Photostable Fluorophores: Some fluorophores are more resistant to photobleaching than others. If you are experiencing significant photobleaching, consider using a more photostable dye for your secondary antibody[3].

Quantitative Data Summary

Table 1: Comparison of Fixation Methods for Yeast Immunofluorescence
Fixation MethodProcedureAdvantagesDisadvantagesBest For
Formaldehyde 3.7% formaldehyde in growth medium for 15-60 min.Good preservation of cellular morphology.Can mask epitopes (may require antigen retrieval); can cause autofluorescence.General preservation of structure; many antibodies are validated for this method.
Methanol (B129727)/Acetone (B3395972) -20°C methanol for 5-10 min, followed by -20°C acetone for 30 sec.Simultaneously fixes and permeabilizes the cells; can sometimes expose epitopes better than formaldehyde.Can alter cell morphology and may not be suitable for all antigens, particularly soluble proteins.Some cytoplasmic and nuclear antigens where formaldehyde fixation is suboptimal.
Table 2: General Recommendations for Antibody Dilutions
AntibodyStarting Dilution RangeOptimization
Primary Antibody 1:100 to 1:1000Titrate to find the optimal balance between specific signal and background.
Secondary Antibody 1:200 to 1:2000Titrate to ensure sufficient signal without increasing background.

Note: The optimal dilution is antibody-specific and should be determined empirically.

Table 3: Strategies to Minimize Photobleaching
StrategyDescription
Reduce Excitation Intensity Use neutral density filters or lower the laser power to decrease the intensity of the excitation light[6].
Minimize Exposure Time Keep the shutter closed when not acquiring images and use the shortest possible exposure time[3].
Use Antifade Mounting Media Mount samples in a medium containing antifade reagents to quench free radicals that cause photobleaching[4][5][6].
Choose Robust Fluorophores Select fluorophores that are known to be more resistant to photobleaching (e.g., Alexa Fluor dyes).
Image Acquisition Strategy Locate the region of interest using transmitted light or a lower magnification before capturing the final fluorescent image.

Experimental Protocols

Detailed Protocol for Yeast Immunofluorescence

This protocol is a general guideline for the immunofluorescent staining of nuclear proteins like this compound in Saccharomyces cerevisiae.

Materials:

  • Yeast culture grown to early-to-mid log phase (OD600 ~0.4-0.6)

  • 37% Formaldehyde

  • Spheroplasting buffer (e.g., 1.2 M sorbitol, 50 mM KPO4 pH 7.5, 1 mM MgCl2)

  • Zymolyase or Lyticase

  • Poly-L-lysine coated slides

  • Methanol and Acetone (pre-chilled to -20°C)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 1% BSA and/or 5% normal goat serum)

  • Primary antibody against this compound

  • Fluorophore-conjugated secondary antibody

  • DAPI solution (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • To your yeast culture, add formaldehyde to a final concentration of 3.7%.

    • Incubate with gentle shaking for 45 minutes at room temperature.

    • Pellet the cells by centrifugation and wash twice with a suitable buffer (e.g., spheroplasting buffer without enzymes).

  • Spheroplasting (Cell Wall Removal):

    • Resuspend the fixed cells in spheroplasting buffer containing zymolyase or lyticase.

    • Incubate at 30°C for 15-30 minutes, or until spheroplasts are formed (monitor by observing lysis in water under a microscope).

    • Gently pellet the spheroplasts and wash them with spheroplasting buffer without enzymes.

  • Adherence to Slide:

    • Resuspend the spheroplasts in a small volume of buffer.

    • Add the cell suspension to the wells of a poly-L-lysine coated slide and allow the cells to adhere for 20 minutes.

    • Gently aspirate the excess liquid.

  • Permeabilization:

    • Immerse the slide in ice-cold methanol for 6 minutes.

    • Transfer the slide to ice-cold acetone for 30 seconds[9][13].

    • Allow the slide to air dry completely.

  • Blocking:

    • Rehydrate the slide with PBS.

    • Add blocking solution to the wells and incubate for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against this compound in the blocking solution to the desired concentration.

    • Remove the blocking solution from the slide and add the diluted primary antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the slide three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking solution.

    • Add the diluted secondary antibody to the slide and incubate for 1 hour at room temperature in the dark.

  • Final Washes and Counterstaining:

    • Wash the slide three times with PBS for 5 minutes each in the dark.

    • If desired, incubate with DAPI solution for 5 minutes to stain the nucleus.

    • Wash briefly with PBS.

  • Mounting:

    • Carefully remove any excess liquid.

    • Add a drop of antifade mounting medium to the slide and cover with a coverslip.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Image the slide using a fluorescence microscope with the appropriate filters for your fluorophore and DAPI. Store the slide at 4°C in the dark.

Visualizations

This compound Signaling in Transcription Elongation

BUR1_Signaling_Pathway cluster_0 BUR Kinase Complex cluster_1 Transcription Elongation This compound This compound (Kinase) BUR2 BUR2 (Cyclin) This compound->BUR2 forms complex RNAPII RNA Polymerase II This compound->RNAPII promotes elongation Spt5 Spt5 This compound->Spt5 phosphorylates PAF1c PAF1 Complex Spt5->PAF1c recruits H2B Histone H2B PAF1c->H2B monoubiquitinates H3 Histone H3 H2B->H3 enables K4/K36 trimethylation

Caption: Simplified signaling pathway of the this compound kinase in transcription elongation.

Yeast Immunofluorescence Workflow

IF_Workflow start Start: Log-phase Yeast Culture fixation Cell Fixation (Formaldehyde) start->fixation spheroplasting Spheroplasting (Zymolyase/Lyticase) fixation->spheroplasting adherence Adherence to Poly-L-Lysine Slide spheroplasting->adherence permeabilization Permeabilization (Methanol/Acetone) adherence->permeabilization blocking Blocking (BSA/Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (in dark) wash1->secondary_ab wash2 Wash secondary_ab->wash2 counterstain Counterstain (DAPI) wash2->counterstain mount Mount with Antifade Medium counterstain->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for yeast immunofluorescence.

Troubleshooting Decision Tree for IF Artifacts

Troubleshooting_Tree cluster_no_signal cluster_high_bg start Problem with IF Signal? no_signal No/Weak Signal start->no_signal Yes high_bg High Background start->high_bg No, but... check_ab Check Antibody Concentration/Incubation no_signal->check_ab check_blocking Improve Blocking Step high_bg->check_blocking check_fix Optimize Fixation/ Permeabilization check_ab->check_fix check_reagents Verify Antibody Activity & Compatibility check_fix->check_reagents amplify Consider Signal Amplification check_reagents->amplify solution Problem Solved amplify->solution check_wash Increase Washing check_blocking->check_wash check_ab_conc Reduce Antibody Concentration check_wash->check_ab_conc check_autoF Check for Autofluorescence check_ab_conc->check_autoF check_autoF->solution

Caption: Decision tree for troubleshooting common immunofluorescence artifacts.

References

Technical Support Center: Confirming Specificity of BUR1 Genetic Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the genetic interactions of the Saccharomyces cerevisiae protein BUR1, a cyclin-dependent kinase involved in transcription elongation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its genetic interactions important?

A1: this compound is the catalytic subunit of the this compound-Bur2 kinase complex in Saccharomyces cerevisiae.[1] It is a cyclin-dependent kinase (CDK) that plays a crucial role in the elongation phase of transcription by RNA polymerase II.[1] Studying this compound's genetic interactions helps to elucidate its specific functions and identify other proteins involved in the same or parallel pathways. For instance, synthetic lethal interactions with this compound mutants can reveal genes that buffer its function, providing insights into the robustness of the transcription elongation machinery.

Q2: Which genes are known to have significant genetic interactions with this compound?

A2: Genetic screens have identified several key interactors with this compound. These include:

  • CTK1: A gene encoding another CDK involved in transcription elongation. This compoundΔ and ctk1Δ mutations often exhibit synthetic lethality.[1]

  • SPT5: A subunit of the Spt4-Spt5 complex, a crucial transcription elongation factor. Mutations in SPT5 can be synthetically lethal with this compound mutations.[1]

  • PAF1 complex genes (e.g., PAF1, CTR9): The Paf1 complex is another transcription elongation factor, and its recruitment can be stimulated by this compound's phosphorylation of Spt5.[2][3] Genetic interactions are observed between this compound and components of this complex.[2]

  • RFA1 (RPA): A subunit of the Replication Protein A complex, which is involved in DNA replication and repair. This compound has been shown to interact with RPA, suggesting a role in maintaining genome stability during replication stress.[4]

Q3: What are the common phenotypes of this compound mutants?

A3: this compound mutants can display a range of phenotypes, including:

  • Sensitivity to the drugs 6-azauracil (B101635) (6-AU) and mycophenolic acid (MPA), which affect nucleotide pools and transcription elongation.[1]

  • Temperature sensitivity (in the case of temperature-sensitive alleles).

  • Defects in histone modifications, such as H2B ubiquitylation and H3 methylation.

  • Synthetic lethality or sickness when combined with mutations in other transcription elongation factors.[1]

Troubleshooting Guides

Synthetic Genetic Array (SGA) Analysis

Issue: I am not observing the expected synthetic lethal/sick interaction between my this compound query mutant and a known interactor (e.g., ctk1Δ).

  • Possible Cause 1: Suboptimal growth conditions. The strength of genetic interactions can be highly dependent on the growth medium and temperature.

    • Troubleshooting:

      • Ensure you are using the standard SGA media and growth temperatures.

      • Some interactions are only apparent under specific stress conditions (e.g., presence of 6-AU). Try performing the screen on plates containing a sub-lethal concentration of a relevant drug.

  • Possible Cause 2: Issues with the query or array strain. The genetic background of your strains can influence the outcome. There might be suppressor or enhancer mutations present.

    • Troubleshooting:

      • Verify the genotypes of both your query and array strains by PCR and sequencing.

      • Re-make the double mutant using a fresh query strain and a verified array strain.

  • Possible Cause 3: Inaccurate colony size measurement. Automated colony size measurement can be affected by uneven plate pouring, condensation, or spotting inconsistencies.

    • Troubleshooting:

      • Carefully inspect the plate images for any artifacts.

      • Ensure your normalization methods are robust and account for row/column biases and other spatial effects.[5]

      • Manually inspect the colony sizes for the specific interaction .

Yeast Two-Hybrid (Y2H) Screen

Issue: My this compound "bait" is auto-activating the reporter gene.

  • Possible Cause: this compound has intrinsic transcriptional activation activity. Some proteins, particularly those involved in transcription, can act as activators on their own in a Y2H system.

    • Troubleshooting:

      • Co-transform your this compound-bait plasmid with an empty "prey" vector. If you still see reporter activation, the bait is auto-activating.

      • Try using a lower-strength promoter for the bait construct.

      • If possible, create truncations of this compound to identify a smaller, non-activating domain that still contains the interaction interface.

Issue: I am not detecting a known physical interaction between this compound and its partner (e.g., Bur2).

  • Possible Cause 1: Incorrect protein folding or localization. The fusion of the activation or binding domain may disrupt the proper folding of this compound or its partner, or prevent them from localizing to the nucleus where the interaction needs to occur for the reporter to be activated.

    • Troubleshooting:

      • Swap the domains: if this compound is the bait and its partner is the prey, try the reverse configuration.

      • Use different Y2H vectors that place the fusion domain at the opposite terminus of the protein.

  • Possible Cause 2: The interaction is bridged by another protein. The Y2H system primarily detects binary interactions. If the interaction between this compound and its partner is indirect, it will not be detected.

    • Troubleshooting:

      • Use a method like co-immunoprecipitation (Co-IP) from yeast cell lysates to investigate interactions within a larger complex.

Co-Immunoprecipitation (Co-IP)

Issue: I am unable to co-immunoprecipitate a known interactor with my tagged this compound.

  • Possible Cause 1: The interaction is transient or weak. Some protein-protein interactions are not stable enough to survive the Co-IP procedure.

    • Troubleshooting:

      • Perform in vivo cross-linking with formaldehyde (B43269) or another cross-linking agent before cell lysis to stabilize protein complexes.

      • Optimize your wash buffers. Try reducing the salt concentration or the stringency of the detergent to preserve weaker interactions.

  • Possible Cause 2: The protein complex is disrupted during cell lysis. Harsh lysis conditions can denature proteins and disrupt interactions.

    • Troubleshooting:

      • Use a gentler lysis method, such as enzymatic digestion of the cell wall followed by douncing, instead of bead beating.

      • Ensure all steps are performed at 4°C and that protease and phosphatase inhibitors are included in your lysis buffer.

  • Possible Cause 3: The epitope tag on this compound is inaccessible. The tag might be buried within the protein structure or masked by an interacting partner.

    • Troubleshooting:

      • Try tagging the other end of the protein.

      • Use a different tag.

      • Confirm that your tagged this compound is expressed and can be efficiently immunoprecipitated on its own.

Quantitative Data Summary

The following tables provide examples of how quantitative data for this compound genetic and physical interactions can be presented. Note: The values in these tables are illustrative and are meant to demonstrate the data format. Actual experimental values will vary.

Table 1: Quantitative Synthetic Genetic Array (SGA) Interaction Scores for this compoundΔ

Genetic interaction scores (ε) are calculated based on the deviation of the observed double mutant fitness from the expected fitness (the product of the single mutant fitness values). A negative score indicates a negative genetic interaction (e.g., synthetic sickness or lethality), while a positive score suggests a positive or alleviating interaction.[6]

GeneDescriptionSingle Mutant Fitness (Relative Growth)Double Mutant Fitness (Relative Growth)Genetic Interaction Score (ε)Interaction Type
ctk1ΔCyclin-dependent kinase involved in transcription0.850.05-0.77Synthetic Lethal
spt5-194Subunit of a transcription elongation factor0.900.10-0.71Synthetic Sick
paf1ΔComponent of the Paf1 transcription elongation complex0.750.40-0.16Negative
rfa1-t11Subunit of the RPA complex0.950.80-0.10Negative
his3ΔGene involved in histidine biosynthesis (control)1.000.65~0Neutral

Table 2: Quantitative Yeast Two-Hybrid (Y2H) Interaction Data for this compound

The strength of a Y2H interaction can be quantified by measuring the activity of a reporter gene, such as lacZ, which encodes β-galactosidase. The activity is often reported in Miller units.[7][8]

BaitPreyβ-Galactosidase Activity (Miller Units)Interaction Strength
This compoundBur2150.5 ± 12.3Strong
This compoundSpt545.2 ± 5.8Moderate
This compoundCtk15.1 ± 1.2Weak/None
This compoundEmpty Vector0.8 ± 0.3None (Control)
Empty VectorBur20.9 ± 0.4None (Control)

Table 3: Quantitative Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS) Data for this compound

Co-IP followed by quantitative mass spectrometry can identify interacting partners and their relative abundance. Data can be presented as fold-change enrichment of a protein in the this compound-IP compared to a control IP.

ProteinDescriptionFold Enrichment (this compound-IP vs. Control-IP)p-value
Bur2Cyclin partner of this compound50.2< 0.001
Spt5Transcription elongation factor15.7< 0.01
Rpb1Largest subunit of RNA Polymerase II8.3< 0.05
Rfa1Subunit of RPA complex4.1< 0.05
Ctk1Cyclin-dependent kinase2.5n.s.

Experimental Protocols

Detailed Methodology: Synthetic Genetic Array (SGA) Analysis

This protocol provides a general workflow for performing an SGA screen with a this compound query mutant.

  • Strain Preparation:

    • Construct a MATa query strain containing the this compound mutation of interest (e.g., this compoundΔ::natMX). This strain should also carry selectable markers for SGA (e.g., can1Δ::STE2pr-SpHIS5, lyp1Δ).

    • Obtain the MATα yeast deletion library, where each strain has a deletion in a single non-essential gene (xxxΔ::kanMX).

  • Mating:

    • Pin the query strain onto a high-density (e.g., 384-well) plate.

    • Using a robotic pinning tool, cross the query strain with the deletion library array by pinning them onto the same YEPD plate.

    • Incubate at 30°C for 24 hours to allow mating and the formation of diploid cells.

  • Diploid Selection:

    • Pin the mated cells onto a plate containing both G418 (to select for the deletion allele) and clonNAT (to select for the query allele).

    • Incubate at 30°C for 48 hours.

  • Sporulation:

    • Pin the diploid cells onto a nitrogen-limited sporulation medium.

    • Incubate at 22°C for 5-7 days to induce sporulation.

  • Haploid Selection and Double Mutant Generation:

    • Pin the sporulated cells onto a series of selection plates to select for MATa haploid double mutants. This typically involves multiple pinning steps on media lacking specific amino acids and containing canavanine and thialysine.

    • The final selection plate should contain both G418 and clonNAT to ensure the presence of both mutations.

  • Data Acquisition and Analysis:

    • Incubate the final plates at 30°C for 48 hours.

    • Image the plates using a high-resolution scanner or camera.

    • Use software to measure the area of each colony.

    • Normalize the colony sizes to account for plate-to-plate variation and row/column effects.

    • Calculate the genetic interaction score (ε) for each double mutant by comparing its fitness to the fitness of the single mutants.[5][6]

Detailed Methodology: Yeast Two-Hybrid (Y2H) Assay

This protocol describes how to test for a binary interaction between this compound and a protein of interest (POI).

  • Vector Construction:

    • Clone the coding sequence of this compound into a "bait" vector (e.g., pGBKT7), creating a fusion with a DNA-binding domain (e.g., GAL4-BD).

    • Clone the coding sequence of your POI into a "prey" vector (e.g., pGADT7), creating a fusion with a transcriptional activation domain (e.g., GAL4-AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.

    • Plate the transformed cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.

  • Interaction Assay:

    • Pick several independent colonies from the SD/-Leu/-Trp plate and streak them onto a higher stringency selection plate, such as SD medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His).

    • For an even higher stringency, use SD medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).

    • Incubate the plates at 30°C for 3-5 days and observe for growth. Growth on the higher stringency plates indicates a positive interaction.

  • Quantitative β-Galactosidase Assay:

    • Grow liquid cultures of the co-transformed yeast strains in SD/-Leu/-Trp medium.

    • Permeabilize the yeast cells (e.g., using chloroform (B151607) and SDS).

    • Add a substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Measure the time it takes for a yellow color to develop and quantify the absorbance at 420 nm.

    • Calculate the β-galactosidase activity in Miller units.[7]

Detailed Methodology: Co-Immunoprecipitation (Co-IP) from Yeast

This protocol outlines the steps for immunoprecipitating a tagged this compound protein to identify interacting partners.

  • Strain Construction and Growth:

    • Construct a yeast strain where this compound is endogenously tagged with an epitope tag (e.g., HA, Myc, or TAP).

    • Grow a 1-liter culture of this strain to mid-log phase (OD600 ≈ 0.8).

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash them with ice-cold water.

    • Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells, for example, by cryogenic grinding or bead beating.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Immunoprecipitation:

    • Add an antibody specific to the epitope tag to the cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

    • Add protein A/G-coupled magnetic beads and incubate for another 1-2 hours at 4°C.

    • Use a magnetic rack to collect the beads and discard the supernatant.

  • Washing:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins. The stringency of the washes (e.g., salt concentration) may need to be optimized.

  • Elution:

    • Elute the protein complexes from the beads, for example, by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using antibodies against the expected interacting partners.

    • Alternatively, for a more unbiased approach, analyze the eluate by mass spectrometry to identify all co-precipitating proteins.[9]

Visualizations

BUR1_Signaling_Pathway cluster_transcription Transcription Elongation cluster_dna_maintenance DNA Replication & Repair PolII RNA Pol II Spt5 Spt5 Paf1c Paf1 Complex Spt5->Paf1c Recruits CTK1 Ctk1 CTK1->PolII Phosphorylates CTD Ser2 (major role) This compound This compound-Bur2 Kinase Complex This compound->PolII Phosphorylates CTD Ser2 (minor role) This compound->Spt5 Phosphorylates RPA RPA Complex This compound->RPA Interacts with

Caption: A simplified diagram of this compound's key interactions in transcription and DNA maintenance.

SGA_Workflow start Start query_strain This compoundΔ Query Strain (MATa) start->query_strain deletion_array Deletion Array (MATα) start->deletion_array mating Mating query_strain->mating deletion_array->mating diploid_selection Diploid Selection mating->diploid_selection sporulation Sporulation diploid_selection->sporulation haploid_selection Haploid Selection sporulation->haploid_selection double_mutant_array Double Mutant Array haploid_selection->double_mutant_array imaging Imaging double_mutant_array->imaging analysis Data Analysis (Colony Size & Score Calculation) imaging->analysis end End analysis->end

Caption: Workflow for a Synthetic Genetic Array (SGA) screen to identify this compound genetic interactions.

CoIP_Workflow cluster_analysis start Start cell_culture Grow Yeast with Tagged-BUR1 start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis immunoprecipitation Immunoprecipitation (Antibody + Beads) cell_lysis->immunoprecipitation washing Wash Beads immunoprecipitation->washing elution Elution washing->elution analysis Analysis elution->analysis western_blot Western Blot analysis->western_blot mass_spec Mass Spectrometry analysis->mass_spec end End

Caption: A general workflow for Co-Immunoprecipitation (Co-IP) to find this compound's physical interactors.

References

Validation & Comparative

A Comparative Guide to the Functional Roles of BUR1 and Ctk1 in Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of gene transcription in eukaryotes, the coordinated action of various protein kinases is essential for the precise regulation of RNA Polymerase II (RNAPII) activity. Among these, the cyclin-dependent kinases (CDKs) BUR1 and Ctk1 play critical, yet functionally distinct, roles in the transition from transcription initiation to productive elongation. This guide provides a detailed comparison of their functions, supported by experimental data, to aid researchers in understanding their specific contributions to the transcriptional landscape.

Key Functional Distinctions at a Glance

While both this compound and Ctk1 are implicated in transcription elongation, their primary substrates and downstream effects differ significantly. Ctk1 is the principal kinase responsible for phosphorylating Serine 2 of the RNAPII C-terminal domain (CTD), a hallmark of elongating polymerase. In contrast, this compound's primary roles are mediated through the phosphorylation of other key transcription and chromatin-modifying factors.

FeatureThis compound (this compound-Bur2 Complex)Ctk1 (CTDK-I Complex)
Primary Substrates Spt5 (a subunit of the DSIF elongation factor)[1][2], Rad6 (an E2 ubiquitin-conjugating enzyme)[3], Histone H2B[3]RNA Polymerase II CTD at Serine 2 (Ser2)[2][4], Rps2 (ribosomal protein)[4]
Role in RNAPII CTD Phosphorylation Minor in vivo contribution to Ser2 or Ser5 phosphorylation[5][6][7]. It may augment Ctk1's activity[2][8].Major kinase for Ser2 phosphorylation during elongation[2][4].
Effect on Transcription Elongation Promotes elongation by phosphorylating Spt5, which in turn recruits the PAF complex[1][9]. Reduced function leads to a decrease in RNAPII processivity, particularly towards the 3' end of genes[5][6][7].Phosphorylation of Ser2 by Ctk1 is crucial for efficient elongation and the recruitment of mRNA processing and termination factors[4][10][11].
Role in Co-transcriptional Processes Regulates histone H2B monoubiquitination via Rad6 phosphorylation, which is linked to subsequent histone H3 methylation (H3K4 and H3K36)[3][12][13]. Modulates co-transcriptional spliceosome assembly[2][14].Couples transcription elongation with mRNA 3'-end processing and termination[10][11][15][16]. Also implicated in translation through Rps2 phosphorylation[4].
Genetic Interactions Genetically interacts with elongation factors such as CTK1 and SPT5[5][6].Genetically interacts with this compound and other elongation-related genes[12].

Experimental Protocols

The functional dissection of this compound and Ctk1 has been facilitated by a range of molecular biology and biochemical techniques. Below are outlines of key experimental protocols used to investigate their respective roles.

In Vitro Kinase Assay

This assay is fundamental for determining the direct kinase activity of this compound and Ctk1 on putative substrates.

  • Purification of Kinase Complexes: The kinase complexes (this compound-Bur2 and Ctk1-Ctk2-Ctk3) are typically purified from yeast extracts using affinity chromatography (e.g., TAP-tagging the kinase subunit)[4].

  • Substrate Preparation: Recombinant substrates, such as GST-fusions of the RNAPII CTD, Spt5, or Rad6, are expressed and purified from E. coli.

  • Kinase Reaction: The purified kinase complex is incubated with the substrate in a kinase buffer containing ATP (often radiolabeled with γ-³²P) and appropriate cations (e.g., Mg²⁺).

  • Detection of Phosphorylation: The reaction mixture is resolved by SDS-PAGE. Phosphorylation is detected by autoradiography (for radiolabeled ATP) or by Western blotting using phospho-specific antibodies.

Chromatin Immunoprecipitation (ChIP)

ChIP is employed to determine the genomic localization of this compound and Ctk1 and to assess the phosphorylation status of their substrates in vivo.

  • Cross-linking: Yeast cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is extracted and sheared into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to this compound, Ctk1, or phosphorylated forms of their substrates (e.g., anti-Ser2-P CTD).

  • DNA Purification: The immunoprecipitated protein-DNA complexes are washed, and the cross-links are reversed. The associated DNA is then purified.

  • Analysis: The purified DNA is quantified by qPCR using primers for specific genomic regions or analyzed genome-wide by sequencing (ChIP-seq) to map the protein's distribution across the genome.

Visualizing the Functional Divergence of this compound and Ctk1

The following diagrams illustrate the distinct pathways through which this compound and Ctk1 influence the transcription process.

BUR1_Pathway cluster_transcription Transcription Elongation RNAPII RNA Polymerase II This compound This compound/BUR2 RNAPII->this compound association Spt5 Spt5 This compound->Spt5 P Rad6 Rad6/Bre1 This compound->Rad6 P PAF_complex PAF Complex Spt5->PAF_complex recruits H2B Histone H2B Rad6->H2B ubiquitinates H2Bub1 H2B Ubiquitination H3_methylation H3 Methylation (H3K4/H3K36) H2Bub1->H3_methylation promotes PAF_complex->RNAPII facilitates elongation

Figure 1: The this compound signaling pathway in transcription elongation.

Ctk1_Pathway cluster_transcription Transcription Elongation & Processing RNAPII_CTD RNAPII CTD Ctk1 Ctk1/Ctk2/Ctk3 RNAPII_CTD->Ctk1 association Ser2P Ser2-P CTD Ctk1->RNAPII_CTD P on Ser2 Processing_Factors 3' End Processing & Termination Factors Ser2P->Processing_Factors recruits Elongation Productive Elongation Ser2P->Elongation mRNA_processing mRNA Processing Processing_Factors->mRNA_processing

Figure 2: The Ctk1 signaling pathway in transcription elongation.

Concluding Remarks

The functional specialization of this compound and Ctk1 highlights the multi-layered regulation of transcription. While Ctk1 acts directly on the RNAPII CTD to promote elongation and co-transcriptional mRNA processing, this compound orchestrates a broader network of events, including the modulation of chromatin structure through histone modifications. Understanding these distinct roles is crucial for deciphering the complexities of gene expression and for the development of therapeutic strategies that target the transcription machinery. The genetic and physical interactions between these kinases also suggest a degree of coordination, a subject of ongoing research that promises to reveal further subtleties in the regulation of transcription.

References

Unraveling the Phosphorylation Code: Distinct Roles of BUR1 and Srb10 in Regulating RNA Polymerase II

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate dance of gene transcription, the C-terminal domain (CTD) of RNA polymerase II (Pol II) serves as a dynamically phosphorylated platform, orchestrating the recruitment and activity of a multitude of factors that govern the transcription cycle. Among the key choreographers of this "CTD code" are the cyclin-dependent kinases (CDKs) BUR1 and Srb10. While both enzymes catalyze the phosphorylation of the CTD, they play distinct and often opposing roles in regulating transcriptional initiation and elongation. This guide provides an in-depth comparison of this compound and Srb10, summarizing their substrate specificities, functional consequences, and the experimental methodologies used to elucidate their distinct functions.

At a Glance: Key Distinctions Between this compound and Srb10

FeatureThis compoundSrb10 (CDK8)
Primary Role in Transcription Promotes the transition from initiation to elongation.Primarily a negative regulator of transcription initiation.
Timing of Action Acts after pre-initiation complex (PIC) formation.Acts prior to PIC formation.
Substrate Specificity (CTD) Primarily phosphorylates Serine 5 (Ser5) of the CTD heptapeptide (B1575542) repeat (YSPTSPS). Also contributes to Serine 2 (Ser2) and potentially Serine 7 (Ser7) phosphorylation.[1][2][3]Can phosphorylate both Ser2 and Ser5 in vitro.[4]
Functional Consequence of CTD Phosphorylation Ser5 phosphorylation by this compound facilitates the recruitment of capping enzymes and subsequent phosphorylation of Ser2, promoting elongation.[2]Phosphorylation of the CTD by Srb10 can inhibit the recruitment of Pol II to the promoter, thereby repressing transcription.[4]
Association with Transcription Machinery Associates with elongating Pol II.[5]A component of the Mediator complex (Cdk8 module).
Other Substrates Spt5 (an elongation factor), Rad6/Bre1 (histone modifiers).[6]Cyclin H subunit of TFIIH, various transcription factors.
Genetic Interactions Genetically interacts with elongation factors such as TFIIS, FCP1, CTK1, and SPT5.[3]Genetic interactions are observed with components of the pre-initiation complex.

Deciphering the Kinase Specificity: A Closer Look at the Data

While both this compound and Srb10 can phosphorylate the CTD, their specific activities and preferences for different serine residues are critical to their distinct functions.

In vitro kinase assays have been instrumental in dissecting these specificities. Although direct quantitative comparisons are limited in the literature, qualitative data consistently point towards this compound's preference for Ser5. Some studies suggest that this compound can also phosphorylate Ser2, particularly at the 5' end of genes, and may contribute to the overall Ser2 phosphorylation landscape, which is predominantly established by another kinase, Ctk1.[1][5][7] In contrast, Srb10 has been shown to phosphorylate both Ser2 and Ser5 in vitro, but its primary regulatory role in vivo appears to be the inhibition of transcription initiation.[4]

Experimental Corner: Protocols for Studying this compound and Srb10 Function

Elucidating the distinct roles of this compound and Srb10 has relied on a combination of genetic, biochemical, and genomic approaches. Here, we provide detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay directly measures the ability of a purified kinase to phosphorylate a substrate.

Objective: To determine the kinase activity and substrate specificity of this compound and Srb10 on the RNA Polymerase II CTD.

Materials:

  • Purified recombinant this compound/Bur2 complex and Srb10/CycC complex.

  • Recombinant GST-tagged CTD fusion protein (or synthetic CTD peptides with specific serine-to-alanine mutations).

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • [γ-³²P]ATP.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Phosphorimager or autoradiography film.

  • Phospho-specific antibodies for Western blotting (optional).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified kinase (this compound or Srb10), the CTD substrate, and kinase buffer.

  • Initiation: Start the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes). Time course experiments can be performed to determine initial rates.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[6][8][9]

  • Electrophoresis: Separate the reaction products by SDS-PAGE.

  • Detection: Visualize the phosphorylated CTD by autoradiography or phosphorimaging. The intensity of the radioactive signal corresponds to the kinase activity.

  • (Optional) Western Blotting: To determine specificity, run parallel non-radioactive reactions and analyze the products by Western blotting using antibodies specific for phosphorylated Ser2 and Ser5.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to map the genome-wide localization of DNA-binding proteins or histone modifications.

Objective: To determine the genomic locations where this compound and Srb10 are associated with chromatin.

Materials:

  • Yeast or mammalian cells expressing epitope-tagged this compound or Srb10.

  • Formaldehyde (B43269) for cross-linking.

  • Lysis buffers and sonicator.

  • Antibodies specific to the epitope tag.

  • Protein A/G magnetic beads.

  • Wash buffers and elution buffer.

  • RNase A and Proteinase K.

  • DNA purification kit.

  • Reagents and equipment for next-generation sequencing library preparation.

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against the tagged kinase (or a modification of interest).

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA using a standard DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.[10][11][12][13]

  • Data Analysis: Align the sequence reads to a reference genome to identify regions enriched for this compound or Srb10 binding.

Western Blotting for CTD Phosphorylation

Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate.

Objective: To assess the levels of different CTD phospho-isoforms in cells with altered this compound or Srb10 activity.

Materials:

  • Cell lysates from wild-type and mutant (e.g., this compound or Srb10 deletion or kinase-dead mutants) strains.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membrane.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST). It is recommended to avoid milk as it contains phosphoproteins that can increase background.

  • Primary antibodies specific for total Rpb1, phospho-Ser2 CTD, and phospho-Ser5 CTD.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Prepare whole-cell extracts and determine protein concentration. Add phosphatase inhibitors to the lysis buffer to preserve phosphorylation states.[14]

  • Electrophoresis: Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein or phospho-epitope of interest.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[15][16]

  • Quantification: Quantify the band intensities to compare the levels of different CTD phospho-isoforms between samples.

Visualizing the Regulatory Networks

The distinct roles of this compound and Srb10 are best understood within the context of the transcription cycle. The following diagrams, generated using the DOT language, illustrate their signaling pathways.

BUR1_Signaling_Pathway cluster_initiation Initiation cluster_elongation Elongation Promoter Promoter PIC Pre-initiation Complex (PIC) (unphosphorylated CTD) Promoter->PIC Assembly Early_Elongation Early Elongation (Ser5-P CTD) PIC->Early_Elongation Promoter Escape Productive_Elongation Productive Elongation (Ser2/5-P CTD) Early_Elongation->Productive_Elongation Transition Capping_Enzyme Capping Enzyme Early_Elongation->Capping_Enzyme Recruitment Elongation_Factors Elongation Factors Productive_Elongation->Elongation_Factors Recruitment This compound This compound This compound->Early_Elongation Ser5 Phosphorylation This compound->Productive_Elongation Ser2 Phosphorylation (minor contribution) Kin28 Kin28 (TFIIH) Kin28->PIC Ser5 Phosphorylation Ctk1 Ctk1 Ctk1->Productive_Elongation Ser2 Phosphorylation (major contribution)

Caption: The this compound signaling pathway in transcription elongation.

Srb10_Signaling_Pathway cluster_pre_initiation Pre-Initiation cluster_initiation Initiation Free_Pol_II Free RNA Pol II (unphosphorylated CTD) PIC_Formation PIC Formation Free_Pol_II->PIC_Formation Recruitment Free_Pol_II->PIC_Formation Inhibition Promoter Promoter Srb10 Srb10 (Mediator) Srb10->Free_Pol_II CTD Phosphorylation

References

Unveiling Synthetic Lethal Partners of BUR1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genetic interaction network of key cellular regulators is paramount. This guide provides a comprehensive comparison of synthetic lethal interactions with mutations in BUR1, a cyclin-dependent kinase crucial for transcriptional elongation and cell cycle progression in Saccharomyces cerevisiae. The data presented here is derived from a landmark global genetic interaction study, offering a quantitative foundation for further investigation and potential therapeutic targeting.

Abstract

Mutations in the this compound gene, encoding a cyclin-dependent kinase, have been shown to be synthetically lethal with a variety of other gene mutations, revealing critical functional relationships and cellular pathways. This guide summarizes the significant synthetic lethal interactions of this compound identified through a large-scale Synthetic Genetic Array (SGA) screen. We present quantitative data for the strongest interactions, detail the experimental protocols for SGA analysis and validation, and provide visual diagrams of the this compound signaling pathway and experimental workflows to facilitate a deeper understanding of these genetic relationships.

I. Quantitative Analysis of this compound Synthetic Lethal Interactions

The following tables summarize the most significant negative genetic interactions (synthetic lethal or sick) identified for a this compound mutant allele from a comprehensive Synthetic Genetic Array (SGA) screen. The data is sourced from the supplementary materials of the study by Costanzo et al., Science 2016, which mapped a global genetic interaction network in yeast.

A negative genetic interaction score (SGA score) indicates that the double mutant exhibits a more severe fitness defect than expected from the individual mutants, suggesting a synthetic lethal or sick relationship. A lower (more negative) score signifies a stronger negative interaction. The p-value indicates the statistical significance of the observed interaction.

Table 1: Top 20 Negative Genetic Interactions with this compound Allele
Interacting GeneGene DescriptionSGA Scorep-value
spt5-194Subunit of the DRB-sensitivity-inducing factor (DSIF) complex, involved in transcription elongation.-0.42< 0.001
ctk1ΔCyclin-dependent kinase involved in transcription elongation and 3'-end processing.-0.38< 0.001
spt4ΔSubunit of the DRB-sensitivity-inducing factor (DSIF) complex, involved in transcription elongation.-0.35< 0.001
vac17ΔVacuole inheritance protein.-0.33< 0.001
kin28-16Subunit of TFIIH, a kinase involved in transcription initiation and DNA repair.-0.31< 0.001
vac8ΔArmadillo-repeat protein involved in vacuole inheritance and membrane fusion.-0.29< 0.001
rtf1ΔComponent of the Paf1 complex, involved in transcription elongation and histone modification.-0.28< 0.001
paf1ΔComponent of the Paf1 complex, involved in transcription elongation and histone modification.-0.27< 0.001
leo1ΔComponent of the Paf1 complex, involved in transcription elongation.-0.26< 0.001
ctr9ΔComponent of the Paf1 complex, involved in transcription elongation.-0.25< 0.001
cdc73ΔComponent of the Paf1 complex, involved in transcription elongation and mRNA export.-0.24< 0.001
set2ΔHistone methyltransferase that methylates histone H3 at lysine (B10760008) 36.-0.23< 0.001
hpr1ΔComponent of the THO complex, involved in transcription elongation and mRNA export.-0.22< 0.001
tho2ΔComponent of the THO complex, involved in transcription elongation and mRNA export.-0.21< 0.001
mft1ΔComponent of the THO complex, involved in transcription elongation and mRNA export.-0.20< 0.001
sub1ΔPC4-like transcription coactivator, involved in transcription initiation and elongation.-0.19< 0.005
dst1ΔTranscription elongation factor TFIIS.-0.18< 0.005
bre1ΔE3 ubiquitin ligase that monoubiquitinates histone H2B.-0.17< 0.005
lsm1ΔComponent of the Lsm1-7-Pat1 complex, involved in mRNA decapping and decay.-0.16< 0.01
ccr4ΔCatalytic subunit of the Ccr4-Not deadenylase complex.-0.15< 0.01

Note: The specific this compound allele used in the screen was a temperature-sensitive allele. The SGA scores and p-values are indicative of the fitness of the double mutants at a semi-permissive temperature.

II. Experimental Protocols

The identification of synthetic lethal interactions with this compound mutations was primarily achieved through Synthetic Genetic Array (SGA) analysis, a high-throughput method for systematically creating double mutants in yeast.

A. Synthetic Genetic Array (SGA) Analysis

Objective: To systematically generate an array of double mutants by crossing a query strain carrying a this compound mutation with an array of deletion mutants for all non-essential genes in yeast and to score the fitness of the resulting double mutants.

Methodology:

  • Query Strain Construction: A query strain of Saccharomyces cerevisiae with a specific this compound allele (e.g., a temperature-sensitive allele) is constructed in a specific genetic background suitable for SGA (e.g., containing markers for selection).

  • Mating: The this compound query strain is mated with an ordered array of ~5000 viable haploid deletion mutants, each corresponding to a single non-essential gene. This is typically performed on solid medium using a robotic platform to handle the high-density arrays.

  • Diploid Selection: The resulting diploid cells, heterozygous for both the this compound allele and the deletion allele, are selected on a medium that selects for the markers present in both parent strains.

  • Sporulation: The diploid cells are then transferred to a medium that induces meiosis and sporulation, resulting in the formation of haploid spores.

  • Haploid Double Mutant Selection: A series of selective plating steps are performed to select for haploid cells that carry both the this compound mutation and the deletion mutation. This involves selecting for the appropriate mating type and the markers associated with both mutations.

  • Colony Size Measurement and Analysis: The final array of double mutants is grown on solid medium, and the colony size of each double mutant is quantified using automated image analysis. The fitness of each double mutant is calculated by normalizing its colony size to that of control colonies.

  • Genetic Interaction Score Calculation: A genetic interaction score (SGA score) is calculated for each double mutant. This score represents the difference between the observed fitness of the double mutant and the expected fitness, which is calculated based on the fitness of the two single mutants. A negative score indicates a synthetic sick or lethal interaction. Statistical significance (p-value) is also calculated for each interaction.

B. Validation of Synthetic Lethal Interactions: Spot Assay

Objective: To qualitatively validate the synthetic lethal interactions identified in the high-throughput SGA screen.

Methodology:

  • Strain Construction: Haploid yeast strains carrying the this compound mutation, the single gene deletion of interest, and the double mutation are constructed using standard yeast genetic techniques. A wild-type strain is used as a control.

  • Cell Culture and Serial Dilution: The yeast strains are grown in liquid culture to mid-log phase. The cultures are then normalized to the same optical density (OD), and a series of 10-fold serial dilutions are prepared.

  • Spotting: A small volume (e.g., 5 µL) of each dilution is spotted onto solid agar (B569324) plates. The plates may contain standard growth medium or medium with specific stressors (e.g., temperature shifts for temperature-sensitive alleles).

  • Incubation: The plates are incubated at the appropriate temperature for 2-3 days.

  • Phenotypic Analysis: The growth of the different strains is visually compared. A synthetic lethal interaction is confirmed if the double mutant shows significantly reduced or no growth compared to the single mutants and the wild-type strain.

III. Visualizing this compound's Network and Experimental Design

A. This compound Signaling Pathway

The following diagram illustrates the key known signaling pathway involving this compound in the regulation of cell cycle progression, highlighting its parallel function with the TORC1 pathway.

BUR1_Signaling_Pathway cluster_vacuole Vacuole TORC1 TORC1 Sch9 Sch9 (Kinase) TORC1->Sch9 Phosphorylates This compound This compound-BUR2 (CDK Complex) This compound->Sch9 Phosphorylates Transcription Transcriptional Elongation This compound->Transcription CellCycle G1/S Cell Cycle Progression Sch9->CellCycle SGA_Workflow QueryStrain Query Strain (e.g., this compound-ts) Mating Mating QueryStrain->Mating DeletionArray Deletion Mutant Array (~5000 strains) DeletionArray->Mating DiploidSelection Diploid Selection Mating->DiploidSelection Sporulation Sporulation DiploidSelection->Sporulation HaploidSelection Haploid Double Mutant Selection Sporulation->HaploidSelection Imaging Colony Imaging HaploidSelection->Imaging Analysis Data Analysis (Colony Size, SGA Score) Imaging->Analysis SL_Hits Synthetic Lethal Interactions Analysis->SL_Hits

A Comparative Guide to the Genetic Interaction Network of the BUR1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genetic interaction network of the BUR1 kinase complex, a key regulator of transcription elongation in Saccharomyces cerevisiae. For context, its interaction profile is compared with that of the CTDK-I complex (containing the kinase Ctk1), another critical kinase involved in the transcription cycle. The data presented here is primarily derived from the comprehensive synthetic genetic array (SGA) analysis conducted by Costanzo et al., 2016, offering a quantitative look into the functional relationships surrounding these important cellular machines.

Overview of this compound and CTDK-I Kinase Complexes

The this compound complex, composed of the cyclin-dependent kinase this compound and its cyclin partner Bur2, plays a crucial role in ensuring the processivity of RNA Polymerase II (Pol II) during transcription elongation. It is known to phosphorylate the C-terminal domain of the elongation factor Spt5, which facilitates the recruitment of the PAF1 complex, thereby linking transcription directly to histone modification.

The CTDK-I complex, consisting of Ctk1, Ctk2, and Ctk3, is the major kinase responsible for phosphorylating Serine-2 of the Pol II C-terminal domain (CTD) heptapeptide (B1575542) repeat. This modification is a hallmark of the transition from transcription initiation to productive elongation and is critical for recruiting various factors involved in mRNA processing and termination. While both this compound and CTDK-I function in transcription elongation, their distinct substrate specificities lead to largely non-overlapping roles, which is reflected in their unique genetic interaction profiles.[1]

Data Presentation: Comparative Genetic Interaction Scores

Genetic interactions are defined as a phenomenon where the phenotype of a double mutant deviates from the expected combination of the individual mutant phenotypes. A negative interaction (e.g., synthetic sickness or lethality) suggests the two genes operate in parallel pathways to buffer an essential function. A positive interaction often implies the genes function in the same pathway or complex. The interaction score (ε-score) quantifies this deviation, with a negative score indicating a negative interaction and a positive score indicating a positive one.

The following table summarizes significant genetic interactions for this compound and CTK1 with genes involved in transcription, chromatin modification, and other related processes. Data is sourced from the global yeast genetic interaction network study by Costanzo et al. (2016).

Interactor GeneGene Function/ComplexThis compound ε-scorep-valueCTK1 ε-scorep-valueInteraction Type Comparison
Shared Interactors
SPT5Transcription Elongation (DSIF)-0.21< 0.05-0.18< 0.05Both show strong negative interaction
PAF1PAF1 Complex-0.19< 0.05-0.07> 0.05Strong negative with this compound, weak with CTK1
SET2Histone H3K36 Methyltransferase-0.15< 0.05-0.05> 0.05Strong negative with this compound, weak with CTK1
HHT1Histone H3-0.25< 0.05-0.11< 0.05Both show negative interaction, stronger for this compound
This compound-Specific Interactors
RAD6H2B Ubiquitination-0.28< 0.050.02> 0.05Strong negative interaction specific to this compound
BRE1E3 Ligase for H2B Ubiquitination-0.26< 0.050.01> 0.05Strong negative interaction specific to this compound
SWI/SNF Complex (e.g., SNF2)Chromatin Remodeling-0.17< 0.05-0.03> 0.05Negative interaction specific to this compound
CTDK-I-Specific Interactors
FCP1CTD Phosphatase0.22< 0.05-0.31< 0.05Opposing interactions: Positive for this compound, strong negative for CTK1
RTR1CTD Phosphatase0.04> 0.05-0.25< 0.05Strong negative interaction specific to CTK1
P-TEFb Complex (e.g., CTK1)Kinase Complex PartnerN/AN/A0.35< 0.05Strong positive interaction within its own complex
Mediator Complex (e.g., MED1)Transcription Regulation-0.06> 0.05-0.15< 0.05Negative interaction specific to CTK1

Note: Epsilon (ε) scores are a quantitative measure of the strength of a genetic interaction. A score < 0 indicates a negative interaction (synthetic sickness/lethality), while a score > 0 indicates a positive interaction. P-values denote the significance of the interaction.

Signaling Pathways and Experimental Workflows

Visualizations of key biological pathways and experimental procedures provide a clear framework for understanding the functional context of the this compound complex.

This compound Signaling Pathway in Histone Modification

The this compound complex is a critical upstream regulator of histone H2B monoubiquitination, a key mark for active transcription. This compound phosphorylates the transcription elongation factor Spt5, which then facilitates the recruitment of the PAF1 complex. The PAF1 complex, in turn, is required for the activity of the Rad6/Bre1 E2/E3 ubiquitin ligase complex, which monoubiquitinates histone H2B on lysine (B10760008) 123 (H2B-K123ub). This modification is a prerequisite for the subsequent methylation of histone H3 on lysines 4 and 79 by COMPASS and Dot1, respectively.

BUR1_Pathway cluster_transcription Transcription Elongation cluster_chromatin Chromatin Modification This compound This compound/BUR2 Complex Spt5 Spt5 This compound->Spt5 phosphorylates PAF1 PAF1 Complex Spt5->PAF1 recruits Rad6_Bre1 Rad6/Bre1 Complex PAF1->Rad6_Bre1 enables H2B Histone H2B Rad6_Bre1->H2B ubiquitinates H2B_ub H2B-K123ub H2B->H2B_ub H3K4_me H3K4/K79 Methylation H2B_ub->H3K4_me promotes

Caption: this compound's role in the histone H2B monoubiquitination pathway.

Experimental Workflow: Synthetic Genetic Array (SGA) Analysis

The quantitative data in this guide was generated using Synthetic Genetic Array (SGA) analysis. This high-throughput technique allows for the systematic creation of double mutants to screen for genetic interactions across the genome. The workflow involves crossing a query mutant strain with an ordered array of thousands of deletion mutants, followed by a series of selection steps to isolate the desired double-mutant haploid progeny. The fitness of these double mutants, often measured by colony size, is then quantitatively scored to identify genetic interactions.

SGA_Workflow start Start query_strain Query Strain (e.g., this compoundΔ, MATα) start->query_strain deletion_array Deletion Mutant Array (~5000 strains, MATa) start->deletion_array mating Mating query_strain->mating deletion_array->mating diploid_selection Diploid Selection (G418 + Nat) mating->diploid_selection sporulation Sporulation (Nitrogen Starvation) diploid_selection->sporulation haploid_selection Haploid Selection (Select for MATa) sporulation->haploid_selection double_mutant_selection Double Mutant Selection (G418 + Nat) haploid_selection->double_mutant_selection imaging Colony Imaging double_mutant_selection->imaging analysis Quantitative Analysis (Calculate ε-score) imaging->analysis end End analysis->end

Caption: A generalized workflow for Synthetic Genetic Array (SGA) analysis.

Experimental Protocols

Synthetic Genetic Array (SGA) Analysis

The SGA methodology enables the systematic construction of double mutants for the large-scale analysis of genetic interactions.[2][3]

Objective: To identify genes that have a synthetic lethal or synthetic sick (negative) interaction, or a positive (alleviating) interaction, with a query gene (e.g., this compound).

Materials:

  • Query Strain: A MATα strain containing the desired mutation (e.g., this compoundΔ::natMX) and markers for SGA (e.g., can1Δ::STE2pr-SpHIS5, lyp1Δ).

  • Deletion Array: An ordered array of viable MATa gene deletion mutants (~5000 strains), where each deleted gene is replaced with a kanMX marker conferring resistance to G418.

  • Robotics: A robotic platform (e.g., RoToR or Singer) for high-density replica pinning of yeast colonies.

  • Media:

    • YPD (Yeast Extract-Peptone-Dextrose) for general growth.

    • SD (Synthetic Dextrose) minimal media with appropriate supplements.

    • YPD + G418 + Nourseothricin (Nat) for diploid selection.

    • Sporulation media (e.g., 1% potassium acetate).

    • SD/MSG media with specific dropouts and containing Canavanine and Thialysine for haploid selection.

    • Final double mutant selection media (e.g., SD/MSG + G418 + Nat).

Methodology:

  • Mating: The query strain is grown to log phase and pinned onto a fresh YPD plate. The deletion mutant array is also pinned onto a YPD plate. The query strain is then pinned on top of the deletion array plate to allow mating and formation of diploid cells. This is incubated overnight.

  • Diploid Selection: The mated cells are replica-pinned onto YPD plates containing both G418 and Nourseothricin. Only diploid cells, containing both resistance markers, will grow. This selection step is typically repeated to ensure purity.

  • Sporulation: The diploid cells are replica-pinned onto nitrogen-deficient sporulation medium to induce meiosis and the formation of haploid spores. Plates are incubated for 5-7 days.

  • Haploid Selection: Spores are transferred to a series of selection plates. The first step selects for haploid cells (typically MATa progeny) using markers in the query strain background (e.g., growth on media lacking histidine but containing canavanine).

  • Double Mutant Selection: The selected haploid cells are then replica-pinned onto media containing both G418 and Nourseothricin. This selects for the final haploid cells that contain both the query mutation and the array deletion mutation. These plates are incubated for 2-5 days.

  • Data Acquisition and Analysis:

    • The final selection plates are imaged using a high-resolution scanner or camera.

    • Image analysis software is used to measure the size of each colony, which serves as a proxy for fitness.

    • The colony sizes of the double mutants are compared to the sizes of the corresponding single mutants. A genetic interaction score (ε-score) is calculated based on the deviation of the observed double-mutant fitness from the expected fitness (the product of the single-mutant fitness values).

    • Statistical tests are applied to determine the significance of each interaction score. Interactions with scores below a certain negative threshold or above a positive threshold, and with a p-value < 0.05, are considered significant.

References

A Comparative Analysis of BUR1 Homologs in Diverse Fungal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of BUR1 homologs, a family of cyclin-dependent kinases (CDKs), across various fungal species, including the model organism Saccharomyces cerevisiae and pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus nidulans. This analysis highlights conserved and divergent roles, offering insights into their potential as targets for novel antifungal therapies.

Functional Comparison of this compound Homologs

This compound and its homologs are key regulators of transcription and cell cycle progression in fungi. While core functions are conserved, significant differences exist, particularly in their contribution to virulence and development in pathogenic species.

FeatureSaccharomyces cerevisiae (this compound/Sgv1)Candida albicans (Crk1)Cryptococcus neoformans (Cdk9 homolog - putative)Aspergillus nidulans (PtkA)
Primary Function Transcriptional elongation, cell cycle progression, telomere length regulation.[1]Hyphal development, virulence, cell cycle, flocculation.[2][3][4]Putative role in transcription regulation and stress response.Essential for viability, conidiophore development.[2][5][6]
Role in Virulence Not applicable.Essential for virulence; crk1/crk1 mutants are avirulent.[2][3]Likely important for virulence through regulation of stress responses and adaptation.Not directly determined, but essentiality suggests a critical role in overall fitness.
Phenotype of Deletion Mutant Lethal (in most backgrounds), sensitivity to 6-azauracil (B101635) and mycophenolic acid.[7]Defective hyphal formation under all tested conditions, avirulent.[2][3]Not yet directly studied, but likely lethal or severely debilitating based on homologs.Lethal.[2][5]
Interaction Partners Bur2 (cyclin), Rpb1 (RNA Pol II), TORC1 pathway components.Putative cyclin partners, interacts with CaCdc37.[1]Putatively interacts with a T-type cyclin and is phosphorylated by CDK7.[8]PchA (cyclin T), PclA, PclB (Pcl-like cyclins).[2][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conserved signaling pathway of this compound/Cdk9 homologs in regulating transcription and a general workflow for their comparative analysis.

BUR1_Signaling_Pathway This compound/Cdk9 Signaling Pathway in Transcription CDK7 CDK7/Kin28 BUR1_complex This compound/Cdk9-Cyclin Complex CDK7->BUR1_complex Activates by phosphorylation RNAPII RNA Polymerase II (Rpb1 CTD) BUR1_complex->RNAPII Phosphorylates Ser2 of CTD Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Promotes

Caption: A simplified diagram of the this compound/Cdk9 signaling pathway in regulating transcriptional elongation.

Comparative_Analysis_Workflow Experimental Workflow for Comparative Analysis of this compound Homologs cluster_bioinformatics Bioinformatic Analysis cluster_molecular Molecular & Genetic Analysis cluster_biochemical Biochemical Analysis Identify_Homologs Identify Homologs (BLAST, OrthoFinder) Sequence_Alignment Sequence & Domain Alignment Identify_Homologs->Sequence_Alignment Phylogenetic_Analysis Phylogenetic Tree Construction Sequence_Alignment->Phylogenetic_Analysis Gene_Deletion Gene Deletion (Homologous Recombination) Phylogenetic_Analysis->Gene_Deletion Phenotypic_Analysis Phenotypic Analysis (Growth, Stress, Virulence) Gene_Deletion->Phenotypic_Analysis Heterologous_Expression Heterologous Expression & Purification Phenotypic_Analysis->Heterologous_Expression Kinase_Assay In Vitro Kinase Assay Heterologous_Expression->Kinase_Assay IP_MS Immunoprecipitation- Mass Spectrometry Heterologous_Expression->IP_MS

Caption: A general experimental workflow for the comparative analysis of this compound homologs in different fungal species.

Detailed Experimental Protocols

In Vitro Kinase Assay using Radiolabeled ATP

This protocol is adapted for assaying the activity of immunoprecipitated or purified fungal kinases.[7][9][10][11][12]

Materials:

  • 5x Kinase Reaction Buffer: 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT.

  • [γ-³²P]ATP (10 μCi/μL).

  • Cold ATP (10 mM).

  • Substrate (e.g., purified GST-Rpb1 CTD).

  • Immunoprecipitated kinase on beads or purified kinase.

  • 2x SDS-PAGE Sample Buffer.

  • P81 phosphocellulose paper.

  • Phosphoric acid (0.5%).

Procedure:

  • Prepare the kinase reaction mix on ice. For a single 30 µL reaction:

    • 15 µL of H₂O

    • 6 µL of 5x Kinase Reaction Buffer

    • 3 µL of substrate (e.g., 1 mg/mL)

    • 3 µL of cold ATP (100 µM final concentration)

    • 1 µL of [γ-³²P]ATP

  • Add 28 µL of the reaction mix to the tube containing the immunoprecipitated kinase on beads or purified kinase.

  • Initiate the reaction by incubating at 30°C for 30 minutes with gentle shaking.

  • Stop the reaction by adding 30 µL of 2x SDS-PAGE Sample Buffer and boiling for 5 minutes.

  • Alternatively, for quantitative measurement, spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.5% phosphoric acid.

  • Rinse with acetone (B3395972) and let it air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

Gene Deletion via Homologous Recombination

This is a general protocol for creating gene deletion mutants, which can be adapted for C. albicans, C. neoformans, and A. nidulans using appropriate selection markers and transformation methods.[13][14][15][16][17][18][19][20]

Materials:

  • Fungal strain to be transformed.

  • High-fidelity DNA polymerase.

  • Primers to amplify 5' and 3' flanking regions of the target gene and the selection marker.

  • A plasmid containing a suitable selectable marker (e.g., URA3, NAT, HYG).

  • Transformation reagents specific to the fungus (e.g., spheroplasting enzymes for protoplast transformation, biolistic delivery system).

  • Selective media.

Procedure:

  • Construct the Deletion Cassette:

    • Amplify ~1 kb of the 5' and 3' flanking regions of the target this compound homolog gene using genomic DNA as a template.

    • Amplify the selectable marker from a plasmid.

    • Join the three fragments (5' flank - marker - 3' flank) using fusion PCR or Gibson assembly.

  • Fungal Transformation:

    • Prepare competent cells or protoplasts of the target fungus according to established protocols for the specific species.

    • Transform the deletion cassette into the fungal cells. For C. neoformans, biolistic transformation or electroporation are common methods.[15][16][17] For A. nidulans, protoplast transformation is frequently used.[14][19][20]

  • Selection and Screening:

    • Plate the transformed cells on selective media.

    • Isolate colonies and screen for correct integration of the deletion cassette by PCR using primers flanking the target gene locus.

    • Confirm the gene deletion by Southern blotting.

Heterologous Complementation Assay

This assay is used to determine if a this compound homolog from one fungal species can functionally replace its counterpart in another, typically S. cerevisiae.[2][19][21][22][23][24]

Materials:

  • A S. cerevisiae strain with a conditional lethal mutation in this compound (e.g., a temperature-sensitive allele).

  • A yeast expression vector (e.g., pYES2) with a selectable marker (e.g., URA3).

  • cDNA of the this compound homolog from the test fungus.

  • Yeast transformation reagents.

  • Selective media and media for inducing gene expression (e.g., containing galactose for the GAL1 promoter).

Procedure:

  • Construct the Expression Plasmid:

    • Clone the full-length cDNA of the this compound homolog into the yeast expression vector under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the expression plasmid into the S. cerevisiae this compound mutant strain.

    • Select for transformants on appropriate selective media.

  • Phenotypic Analysis:

    • Grow the transformed yeast on permissive media (e.g., glucose-containing media at the permissive temperature).

    • Replica-plate the colonies onto inducing media (e.g., galactose-containing media) and incubate at the non-permissive temperature for the this compound allele.

    • Growth on the inducing media at the non-permissive temperature indicates successful complementation.

    • Include positive (wild-type S. cerevisiae this compound) and negative (empty vector) controls.

This comparative guide highlights the crucial and diverse roles of this compound homologs in fungal biology. Their essentiality in pathogenic fungi, particularly for virulence and key developmental processes, underscores their potential as promising targets for the development of novel antifungal agents. Further research into the specific functions and regulatory mechanisms of these kinases in less-studied fungal pathogens is warranted.

References

Validating BUR1 as a Fungal Drug Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the identification and validation of novel therapeutic targets. This guide provides a comparative analysis of BUR1, a cyclin-dependent kinase, as a promising, yet underexplored, drug target in fungal pathogens like Candida albicans. By objectively presenting available experimental data and methodologies, this document aims to inform and guide further research and development in this critical area.

Executive Summary

This compound, a serine/threonine-protein kinase, plays a crucial role in regulating transcription, cell cycle progression, and virulence in fungal pathogens. Its involvement in fundamental cellular processes makes it an attractive target for the development of new antifungal therapies. This guide summarizes the current understanding of this compound's function, its interaction with key signaling pathways, and provides a framework for its validation as a drug target. While specific inhibitors for fungal this compound are yet to be widely reported, this document compiles relevant data from studies on this compound mutants and related pathways to offer a comparative perspective against existing antifungal agents.

Data Presentation: A Comparative Overview

Due to the limited availability of specific this compound inhibitors, this section presents a comparative analysis of the phenotypic effects of this compound disruption in Candida albicans against the effects of a standard antifungal, Fluconazole. This data is compiled from various studies to provide a quantitative perspective on the potential of this compound as a drug target.

Parameter Wild-Type C. albicans This compound Mutant *Wild-Type + Fluconazole Reference
Minimum Inhibitory Concentration (MIC) Not ApplicableNot AvailableVaries (Strain dependent)[1][2][3]
Filamentous Growth Robust hyphal formationSignificantly reducedInhibited at sufficient concentrations[4]
Virulence (e.g., Galleria mellonella model) High mortalityAttenuated virulence expectedReduced mortality[5][6][7]
Sensitivity to Rapamycin (B549165) (TORC1 inhibitor) Normal sensitivityHypersensitiveNot directly applicable[8][9][10]

Note: The table highlights the current gaps in research, particularly the absence of specific MIC data for this compound inhibitors. The hypersensitivity of this compound mutants to rapamycin suggests a promising avenue for synergistic therapeutic strategies.

Signaling Pathways and Experimental Workflows

To visually represent the known interactions and experimental approaches for validating this compound, the following diagrams have been generated using Graphviz.

This compound Signaling Pathway

The following diagram illustrates the known signaling cascade involving this compound and its interaction with the Target of Rapamycin Complex 1 (TORC1) pathway, a central regulator of cell growth.

BUR1_Signaling_Pathway This compound Signaling Pathway in Fungal Pathogens cluster_vacuole Vacuole TORC1 TORC1 Sch9 Sch9 TORC1->Sch9 phosphorylates EGO_complex EGO Complex EGO_complex->TORC1 anchors & activates Gtr1_Gtr2 Gtr1/Gtr2 Gtr1_Gtr2->EGO_complex Nutrients Nutrients Nutrients->Gtr1_Gtr2 activate This compound This compound Kinase This compound->Sch9 phosphorylates Cell_Cycle_Progression Cell Cycle Progression This compound->Cell_Cycle_Progression promotes Transcription_Factors Transcription Factors (e.g., Efg1, Nrg1) Sch9->Transcription_Factors regulates Ribosomal_Biogenesis Ribosomal Protein Gene Expression Sch9->Ribosomal_Biogenesis regulates Virulence_Factors Virulence Factors (Adhesins, Biofilm Formation) Transcription_Factors->Virulence_Factors regulates expression

Caption: this compound cooperates with TORC1 to regulate Sch9 and downstream virulence pathways.

Experimental Workflow for this compound Validation

This diagram outlines a logical workflow for the validation of this compound as a drug target, from initial genetic studies to in vivo efficacy testing.

Experimental_Workflow Workflow for Validating this compound as a Drug Target cluster_invitro In Vitro Validation cluster_molecular Molecular Analysis cluster_invivo In Vivo Validation Generate_Mutant Generate this compound Mutant Phenotypic_Analysis Phenotypic Analysis (Growth, Filamentation) Generate_Mutant->Phenotypic_Analysis Susceptibility_Testing Antifungal Susceptibility Testing (MIC) Generate_Mutant->Susceptibility_Testing Gene_Expression Gene Expression Profiling (RNA-Seq) Generate_Mutant->Gene_Expression Target_ID Target Identification (ChIP-Seq) Generate_Mutant->Target_ID Virulence_Assay Virulence Assay (G. mellonella) Phenotypic_Analysis->Virulence_Assay Kinase_Assay In Vitro Kinase Assay Inhibitor_Screening High-Throughput Screening for Inhibitors Kinase_Assay->Inhibitor_Screening Efficacy_Testing In Vivo Efficacy of Identified Inhibitors Virulence_Assay->Efficacy_Testing Inhibitor_Screening->Susceptibility_Testing Inhibitor_Screening->Efficacy_Testing

Caption: A stepwise approach to validate this compound as a viable antifungal drug target.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines for key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • 96-well, flat-bottom microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium buffered with MOPS

  • Test compound (e.g., this compound inhibitor, Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Drug Dilution: Prepare a serial two-fold dilution of the test compound in RPMI 1640 medium in the microtiter plate. A typical concentration range for a novel compound might be 0.03 to 64 µg/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. Include a growth control (inoculum without drug) and a sterility control (medium only) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

In Vitro Kinase Assay

This protocol provides a general framework for measuring the activity of this compound kinase and for screening potential inhibitors.

Objective: To quantify the enzymatic activity of this compound and assess the inhibitory potential of test compounds.

Materials:

  • Purified recombinant this compound kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (radiolabeled or non-radiolabeled depending on the detection method)

  • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific this compound substrate if known)

  • Test compounds

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or ADP-Glo™ Kinase Assay kit for luminescence-based detection)

Procedure:

  • Reaction Setup: In a microtiter plate, combine the purified this compound kinase, the substrate, and the test compound at various concentrations in the kinase buffer.

  • Initiation: Start the kinase reaction by adding a solution of ATP and MgCl₂.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or spotting onto phosphocellulose paper for radioactive assays).

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. For inhibitor screening, calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Galleria mellonella Virulence Assay

The Galleria mellonella (greater wax moth) larva is a well-established invertebrate model for studying the virulence of fungal pathogens and the efficacy of antifungal compounds.

Objective: To assess the virulence of a this compound mutant strain of C. albicans compared to the wild-type strain.

Materials:

  • G. mellonella larvae (in their final larval stage)

  • C. albicans strains (wild-type and this compound mutant)

  • Microinjection apparatus (e.g., Hamilton syringe)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: Grow C. albicans strains overnight in a suitable liquid medium. Wash the cells with PBS and adjust the concentration to a desired inoculum (e.g., 1 x 10⁷ cells/mL).

  • Infection: Inject a specific volume (e.g., 10 µL) of the fungal cell suspension into the hemocoel of each larva via the last left proleg. A control group should be injected with PBS only.

  • Incubation: Incubate the larvae at 37°C in the dark.

  • Monitoring: Monitor the survival of the larvae daily for a set period (e.g., 5-7 days). Larvae are considered dead when they do not respond to touch.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates of larvae infected with the wild-type and this compound mutant strains using a statistical test (e.g., log-rank test). A significant increase in the survival of larvae infected with the this compound mutant would indicate attenuated virulence.

Conclusion and Future Directions

The collective evidence suggests that this compound is a promising candidate for a novel antifungal drug target. Its role in fundamental processes like transcription and cell cycle, coupled with its connection to the well-established TORC1 signaling pathway, provides a strong rationale for further investigation. The hypersensitivity of this compound mutants to rapamycin also opens the door to exploring synergistic therapeutic approaches.

However, significant research gaps remain. The identification and characterization of specific small molecule inhibitors of fungal this compound are paramount. Quantitative studies directly comparing the efficacy of these inhibitors against standard antifungals are needed to establish a clear therapeutic window. Furthermore, a deeper understanding of the downstream effectors of the this compound-Sch9 signaling axis will be crucial for elucidating the precise mechanisms of its role in virulence and for identifying potential biomarkers of drug efficacy. The experimental frameworks provided in this guide offer a roadmap for addressing these critical questions and advancing the validation of this compound as a clinically relevant antifungal drug target.

References

A Comparative Guide to the Paf1 Complex's Interaction with BUR1 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the interaction between the Polymerase-Associated Factor 1 (Paf1) complex (Paf1C) and the BUR1 kinase, critical players in the regulation of transcription elongation and chromatin modification. We present a comparative overview of this pathway, alternative mechanisms of Paf1C recruitment, and supporting experimental data to facilitate a comprehensive understanding for research and therapeutic development.

Overview of the Paf1 Complex and this compound Kinase

The Paf1 complex is a key multi-subunit protein complex that associates with RNA Polymerase II (Pol II) during the elongation phase of transcription.[1][2][3] In yeast, the core complex consists of five subunits: Paf1, Ctr9, Leo1, Rtf1, and Cdc73.[1][2] The Paf1C plays a crucial role in regulating various co-transcriptional processes, including histone modifications, mRNA processing, and transcription termination.[1][2][4]

This compound is a cyclin-dependent kinase (CDK) that, in complex with its cyclin partner Bur2, functions as a key regulator of transcription elongation.[1][3] While it can phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1, its primary role in the context of the Paf1 complex appears to be the phosphorylation of other elongation factors.[1][5][6]

The Canonical this compound-Dependent Paf1C Recruitment Pathway

The recruitment of the Paf1 complex to elongating Pol II is a critical step for its function and is significantly influenced by the kinase activity of this compound. This process is not mediated by a direct interaction between this compound and Paf1C, but rather through an intermediary factor, the Spt5 subunit of the DSIF (DRB-sensitivity-inducing factor) complex.[6][7][8]

The established signaling pathway is as follows:

  • This compound Phosphorylates Spt5: The this compound/Bur2 kinase complex phosphorylates the C-terminal repeats (CTRs) of Spt5.[6][8]

  • Phospho-Spt5 Recruits Paf1C: The phosphorylated CTRs of Spt5 create a binding site for the Rtf1 subunit of the Paf1 complex.[7][9]

  • Paf1C Associates with Pol II: This interaction tethers the entire Paf1 complex to the elongating Pol II machinery.[7]

  • Downstream Effects: Once associated with Pol II, the Paf1 complex facilitates a cascade of histone modifications, most notably the monoubiquitination of histone H2B on lysine (B10760008) 123 (H2Bub1) by the Rad6/Bre1 ubiquitin ligase complex.[1][4] This modification is a prerequisite for subsequent methylation of histone H3 at lysines 4 and 79 (H3K4me and H3K79me), which are hallmarks of active transcription.[1]

Paf1C_BUR1_Pathway This compound This compound/Bur2 Kinase Spt5 Spt5 (DSIF) This compound->Spt5 Phosphorylates CTRs pSpt5 Phosphorylated Spt5 Paf1C Paf1 Complex (Rtf1 subunit) pSpt5->Paf1C Recruits via Rtf1 PolII RNA Polymerase II Paf1C->PolII Associates H2Bub1 H2B Monoubiquitination PolII->H2Bub1 Facilitates

Figure 1: this compound-Dependent Paf1C Recruitment Pathway.

Alternative Paf1C Recruitment Mechanisms

While the this compound-Spt5 axis is a major pathway for Paf1C recruitment, evidence suggests the existence of alternative, this compound-independent mechanisms. These alternative pathways highlight the multifaceted nature of transcriptional regulation and provide potential avenues for therapeutic intervention that bypass the this compound kinase.

  • Transcription Activator-Mediated Recruitment: In mammalian cells, promoter-bound transcription activators can directly recruit the Paf1 complex.[10] This mechanism suggests that the initiation context of a gene can influence its subsequent elongation characteristics by dictating the association of key elongation factors.

  • Cooperative Interactions with Other Elongation Factors: The human Paf1C has been shown to function cooperatively with the transcription elongation factor SII (TFIIS).[6][11] This synergy involves direct interactions between Paf1C and SII, as well as their cooperative binding to Pol II, suggesting a mechanism to enhance elongation efficiency on chromatin templates independent of this compound-mediated phosphorylation of Spt5.

  • Interaction with the Pol II CTD: The Paf1 complex, particularly the Cdc73 subunit, can also interact with the phosphorylated C-terminal domain (CTD) of Rpb1.[12] While this compound can contribute to CTD phosphorylation, other kinases like Kin28/Cdk7 and Ctk1/Cdk12 are also involved, providing a parallel pathway for Paf1C association with the transcription machinery.

Comparative Analysis of Paf1C Recruitment Pathways

The existence of multiple recruitment pathways for the Paf1 complex suggests a sophisticated regulatory network that allows for gene-specific and context-dependent control of transcription elongation. A direct quantitative comparison of the efficacy of these pathways is challenging due to the lack of standardized experimental data in the literature. However, a qualitative comparison is presented below.

FeatureThis compound-Dependent PathwayTranscription Activator-Mediated PathwaySII/TFIIS Cooperative Pathway
Recruitment Signal Phosphorylation of Spt5 CTRs by this compoundBinding of specific transcription factors to promoter/enhancer elementsPresence of SII/TFIIS in the elongation complex
Key Interacting Partner Phosphorylated Spt5Transcription ActivatorsSII/TFIIS
Generality Appears to be a general mechanism for Pol II transcribed genesGene-specific, dependent on the presence of specific activatorsLikely widespread, but functional synergy may be context-dependent
Downstream Consequences Facilitates H2B ubiquitination and subsequent histone methylationsMay influence promoter-proximal pausing and elongation rateEnhances elongation through chromatin

Table 1: Qualitative Comparison of Paf1C Recruitment Pathways

Quantitative Data on Paf1C-BUR1 Interaction and Function

Obtaining precise quantitative data for protein-protein interactions and their functional consequences within a cellular context is inherently challenging. While the literature provides strong qualitative evidence for the Paf1C-BUR1 functional axis, precise quantitative values are not consistently reported. The following table summarizes the available information and highlights areas where further quantitative investigation is needed.

ParameterExperimental ValueComments
Binding Affinity (Kd) of Rtf1 to phospho-Spt5 Not consistently reportedThe interaction is known to be direct and phosphorylation-dependent. The lack of a reported Kd value is a significant knowledge gap.
Change in Paf1C Chromatin Occupancy upon this compound inhibition Significant reductionChIP experiments show a clear decrease in Paf1C association with transcribed regions in this compound mutant or inhibited cells, but precise fold-changes vary between studies and target genes.[1][3]
Change in H2B Monoubiquitination upon this compound inhibition Significant reductionAs Paf1C is required for H2Bub1, inhibition of this compound leads to a decrease in this histone mark. Quantitative mass spectrometry would be required for precise quantification.
Effect on Transcription Elongation Rate DecreasedLoss of Paf1C function, which is downstream of this compound, leads to a reduced Pol II elongation rate.[13][14] Quantitative in vitro transcription assays could provide more precise measurements.

Table 2: Summary of Quantitative Data (or lack thereof) for the Paf1C-BUR1 Pathway

Key Experimental Protocols

The study of the Paf1C-BUR1 interaction relies on a variety of molecular biology techniques. Below are detailed protocols for two key experiments: Co-Immunoprecipitation (Co-IP) to assess protein-protein interactions and Chromatin Immunoprecipitation (ChIP) to determine the genomic localization of these factors.

Co-Immunoprecipitation of Paf1 Complex Subunits with Spt5

This protocol is designed to determine if a subunit of the Paf1 complex (e.g., Rtf1) interacts with Spt5 in vivo.

Experimental Workflow:

CoIP_Workflow Start Yeast Cell Culture (Expressing tagged proteins) Lysis Cell Lysis (Glass beads) Start->Lysis Clarify Clarification (Centrifugation) Lysis->Clarify IP Immunoprecipitation (Antibody against tag) Clarify->IP Wash Wash Beads IP->Wash Elute Elution Wash->Elute Analysis Western Blot Analysis Elute->Analysis

Figure 2: Co-Immunoprecipitation Experimental Workflow.

Materials:

  • Yeast strain expressing a tagged version of the bait protein (e.g., Rtf1-TAP) and the potential interacting partner (Spt5).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.1% NP-40, protease inhibitors).

  • Glass beads (0.5 mm).

  • Antibody-coupled magnetic beads (e.g., IgG-sepharose for TAP tag).

  • Wash Buffer (same as Lysis Buffer).

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

  • Antibodies for Western blotting (anti-TAP, anti-Spt5).

Procedure:

  • Cell Culture and Harvest: Grow yeast cells to mid-log phase (OD600 ≈ 0.8-1.0). Harvest cells by centrifugation at 3,000 x g for 5 minutes.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Add an equal volume of glass beads. Lyse the cells by vigorous vortexing or bead beating for 5-10 cycles of 1 minute on, 1 minute on ice.

  • Clarification of Lysate: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the antibody-coupled magnetic beads to the clarified lysate. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

  • Elution: After the final wash, remove all residual wash buffer. Add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil for 5 minutes to elute the protein complexes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the tagged bait protein and the suspected interacting partner.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is used to determine the occupancy of a Paf1 complex subunit at a specific gene locus and how this is affected by this compound activity.

Experimental Workflow:

ChIP_Workflow Start Yeast Cell Culture (Cross-linking with formaldehyde) Lysis Cell Lysis & Chromatin Shearing (Sonication) Start->Lysis IP Immunoprecipitation (Antibody against Paf1c subunit) Lysis->IP Wash Wash Beads IP->Wash Elute Elution & Reverse Cross-linking Wash->Elute Purify DNA Purification Elute->Purify Analysis qPCR Analysis Purify->Analysis

Figure 3: Chromatin Immunoprecipitation Workflow.

Materials:

  • Yeast strains (wild-type and this compound mutant or strain with an inhibitable this compound-as allele).

  • Formaldehyde (B43269) (37%).

  • Glycine (B1666218) (2.5 M).

  • Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors).

  • Sonicator.

  • Antibody against a Paf1C subunit (e.g., anti-Paf1).

  • Protein A/G magnetic beads.

  • Wash Buffers (low salt, high salt, LiCl wash).

  • Elution Buffer (1% SDS, 0.1 M NaHCO3).

  • Proteinase K.

  • qPCR primers for target gene regions and a control region.

Procedure:

  • Cross-linking: Grow yeast cultures to mid-log phase. Add formaldehyde to a final concentration of 1% and incubate for 15-20 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against the Paf1C subunit overnight at 4°C. Add protein A/G magnetic beads and incubate for another 2 hours.

  • Washing: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the gene of interest and a negative control region. Calculate the enrichment of the Paf1C subunit at the target locus relative to the input and the negative control.

Conclusion and Future Directions

The interaction between the Paf1 complex and the this compound kinase is a cornerstone of our understanding of transcription elongation and its coupling to chromatin modification. While the this compound-Spt5-Paf1C axis represents a major pathway for Paf1C recruitment, the existence of alternative mechanisms underscores the complexity and robustness of gene regulation. For drug development professionals, targeting these interactions presents opportunities for therapeutic intervention in diseases where transcriptional dysregulation is a key feature, such as cancer.

Future research should focus on obtaining more quantitative data to build more precise models of these interactions. Determining the binding affinities of the key players, quantifying the changes in protein levels and modifications upon perturbation of the system, and elucidating the gene-specific utilization of different Paf1C recruitment pathways will be crucial for a complete understanding of this fundamental biological process.

References

A Comparative Guide to Cross-Species Complementation of BUR1 and Cdk9 in Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the budding yeast Cyclin-Dependent Kinase (CDK) BUR1 and its fission yeast ortholog, Cdk9, in the context of cross-species complementation studies. We delve into their functional conservation and divergence, offering supporting experimental data, detailed protocols for key experiments, and visual representations of the underlying biological processes and workflows.

Functional Equivalence: Can Fission Yeast Cdk9 Rescue a Budding Yeast Mutant?

Cross-species complementation studies have been instrumental in dissecting the evolutionary conservation of essential cellular processes. In the realm of transcription elongation, a key player is the cyclin-dependent kinase this compound in Saccharomyces cerevisiae and its ortholog Cdk9 in Schizosaccharomyces pombe. Both kinases are essential for phosphorylating components of the RNA Polymerase II (Pol II) elongation complex, thereby ensuring efficient and processive transcription.

A pivotal study demonstrated that the function of this compound is conserved in its fission yeast counterpart. Specifically, the expression of S. pombe Cdk9 (SpCdk9) along with its cognate cyclin Pch1 was shown to successfully rescue the lethality of a this compoundΔ null mutant in S. cerevisiae.[1] This finding underscores the fundamental conservation of the Cdk9/BUR1 kinase module's role in transcription across distant yeast species.

Quantitative Comparison of Complementation

While the qualitative rescue of lethality is a strong indicator of functional conservation, a quantitative assessment provides deeper insights into the degree of functional equivalence. This can be achieved by comparing the growth characteristics and drug sensitivities of the complemented yeast strain with both wild-type and the original this compoundΔ mutant.

Strain Growth on 5-FOA Relative Growth Rate (vs. WT) 6-Azauracil (B101635) (6-AU) Sensitivity Mycophenolic Acid (MPA) Sensitivity
Wild-Type (this compound)Growth1.0ResistantResistant
This compoundΔNo GrowthN/AN/AN/A
This compoundΔ + pRS316 (this compound)Growth~1.0ResistantResistant
This compoundΔ + pRS316 (empty vector)No Growth0HypersensitiveHypersensitive
This compoundΔ + pRS315-SpCdk9 + pRS314-Pch1Growth[1]To be determinedTo be determinedTo be determined

Table 1: Comparison of phenotypes for S. cerevisiae strains. 5-FOA (5-fluoroorotic acid) is used to select against the URA3-marked plasmid carrying the wild-type this compound gene, thus assessing the ability of the introduced gene(s) to support viability. Growth rate and drug sensitivity assays provide a quantitative measure of complementation.

Experimental Protocols

Yeast Complementation Assay

This protocol details the steps to quantitatively assess the complementation of a this compoundΔ mutant with SpCdk9/Pch1.

a. Yeast Strains and Plasmids:

  • S. cerevisiae strain with a deletion of the this compound gene, kept alive by a URA3-marked plasmid carrying the wild-type this compound gene (e.g., this compoundΔ pRS316-BUR1).

  • Plasmids for expressing S. pombe Cdk9 and Pch1 in S. cerevisiae (e.g., pRS315-SpCdk9 and pRS314-Pch1).

  • Control plasmids: empty vectors (pRS315, pRS314) and a plasmid carrying S. cerevisiae this compound (pRS316-BUR1).

b. Transformation:

  • Co-transform the this compoundΔ pRS316-BUR1 strain with the plasmids expressing SpCdk9 and Pch1, or the respective control plasmids.

  • Select for transformants on synthetic complete (SC) medium lacking the appropriate amino acids for plasmid selection (e.g., SC -Leu -Trp).

c. Plasmid Shuffle Assay (Qualitative):

  • Streak the transformants on plates containing 5-fluoroorotic acid (5-FOA). 5-FOA is toxic to cells expressing the URA3 gene.

  • Only cells that can lose the pRS316-BUR1 plasmid and survive will form colonies, indicating that the introduced genes can complement the loss of this compound.

d. Growth Curve Analysis (Quantitative):

  • Inoculate single colonies of wild-type, this compoundΔ + pRS316-BUR1, and the successfully complemented this compoundΔ + pRS315-SpCdk9 + pRS314-Pch1 strains into liquid SC medium.

  • Grow overnight at 30°C with shaking.

  • The next day, dilute the cultures to an OD600 of ~0.1 in fresh medium.

  • Measure the OD600 at regular intervals (e.g., every 2 hours) for 24-48 hours using a spectrophotometer or a plate reader.

  • Plot the OD600 values against time to generate growth curves and calculate the doubling time for each strain.

e. Drug Sensitivity Assay (Quantitative):

  • Perform spot assays by serially diluting cultures of the different yeast strains.

  • Spot the dilutions onto SC plates and SC plates containing varying concentrations of 6-azauracil (e.g., 50 µg/mL, 100 µg/mL) or mycophenolic acid (e.g., 10 µg/mL, 25 µg/mL).

  • Incubate the plates at 30°C for 2-3 days and document the growth.

In Vitro Kinase Assay

This protocol describes how to compare the kinase activity of purified this compound/Bur2 and SpCdk9/Pch1 complexes on a key substrate, Spt5.

a. Protein Purification:

  • Express GST-tagged Spt5 in E. coli and purify it using glutathione-agarose beads.

  • Express and purify the this compound/Bur2 and SpCdk9/Pch1 kinase complexes from yeast or insect cells.

b. Kinase Reaction:

  • Set up the kinase reaction in a buffer containing ATP and MgCl2.

  • The reaction mixture should include:

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Purified kinase complex (this compound/Bur2 or SpCdk9/Pch1).

    • Purified GST-Spt5 substrate.

    • [γ-³²P]ATP (for radiometric detection) or cold ATP (for fluorescence-based detection).

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

c. Detection of Phosphorylation:

  • Radiometric Detection:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated GST-Spt5.

    • Quantify the signal using a phosphorimager or densitometry.

  • Fluorescence-Based Detection:

    • Use a commercial kinase assay kit that measures ATP consumption or ADP production via a fluorescent readout.

    • Alternatively, use a phospho-specific antibody against the phosphorylated site on Spt5 in a Western blot or ELISA format.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams were generated using Graphviz.

TranscriptionElongationPathway cluster_initiation Initiation cluster_elongation Elongation Pol_II RNA Polymerase II Promoter Promoter Pol_II->Promoter Binds BUR1_Cdk9 This compound/Cdk9 Complex Pol_II->BUR1_Cdk9 Recruitment to Elongating Pol II Spt5 Spt5 BUR1_Cdk9->Spt5 Phosphorylates Rpb1_Linker Rpb1 Linker BUR1_Cdk9->Rpb1_Linker Phosphorylates Rpb1_CTD Rpb1 CTD BUR1_Cdk9->Rpb1_CTD Phosphorylates (Ser2) Elongation_Factors Other Elongation Factors (e.g., Paf1c) Spt5->Elongation_Factors Recruits Spt6_recruitment Spt6_recruitment Rpb1_Linker->Spt6_recruitment Enhances Spt6 binding Processivity Processivity Rpb1_CTD->Processivity Promotes ComplementationWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Yeast_Strain S. cerevisiae this compoundΔ + pURA3-BUR1 Transformation Yeast Transformation Yeast_Strain->Transformation Plasmids Plasmids: SpCdk9, Pch1, Controls Plasmids->Transformation Kinase_Assay In Vitro Kinase Assay Plasmids->Kinase_Assay Selection Selection on -Leu -Trp plates Transformation->Selection Plasmid_Shuffle Plasmid Shuffle on 5-FOA plates Selection->Plasmid_Shuffle Growth_Curve Quantitative Growth Curve Analysis Plasmid_Shuffle->Growth_Curve Drug_Sensitivity Drug Sensitivity Assay (6-AU, MPA) Plasmid_Shuffle->Drug_Sensitivity

References

A Researcher's Guide to Validating Novel Substrates of the BUR1 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and validation of novel kinase substrates is a critical step in elucidating cellular signaling pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of key methodologies for validating novel substrates of the BUR1 kinase, a cyclin-dependent kinase crucial for transcriptional regulation and other cellular processes.

The budding yeast this compound kinase, in complex with its cyclin Bur2, is a key regulator of transcription elongation.[1] It functions by phosphorylating substrates involved in this process, with the well-characterized substrate being the C-terminal region (CTR) of Spt5.[2] Beyond transcription, this compound has been implicated in the TORC1 signaling pathway through the phosphorylation of Sch9, highlighting its multifaceted role in cellular physiology.[3][4][5][6] Validating a protein as a direct substrate of this compound is essential to understand its specific function and the broader implications of this compound activity.

This guide compares three primary methodologies for validating novel this compound substrates: the traditional in vitro kinase assay, advanced mass spectrometry-based approaches, and cell-based phosphorylation assays. Each method offers distinct advantages and limitations in terms of sensitivity, physiological relevance, and the nature of the data generated.

Comparative Analysis of Substrate Validation Methods

The choice of method for validating a novel this compound substrate depends on the specific research question, available resources, and the desired level of evidence. Below is a summary of the key characteristics of each approach.

FeatureIn Vitro Kinase AssayMass Spectrometry (e.g., KALIP)Cellular Phosphorylation Assay
Principle Direct phosphorylation of a purified substrate by purified this compound kinase.Identification and quantification of phosphorylation events in a complex mixture after an in vitro kinase reaction or in response to cellular kinase activity modulation.[7]Measurement of substrate phosphorylation in intact cells in response to this compound activity changes.
Physiological Relevance Low; lacks the cellular context of localization, scaffolding proteins, and competing substrates.[8]Moderate to High; can utilize cell lysates or be coupled with in vivo analysis.[7]High; reflects the in vivo signaling pathway.
Key Advantage Directly demonstrates the kinase-substrate relationship.[7]High-throughput and can identify novel phosphorylation sites.[7]Confirms physiological relevance and is suitable for inhibitor studies.
Key Limitation Prone to false positives due to non-physiological conditions; requires purified components.[8]Can be technically complex and may require specialized equipment and bioinformatics.Indirect; observed effects could be downstream of a direct this compound substrate.
Typical Readout Autoradiography (32P), Western blot (phospho-specific antibody), luminescence (ADP production).[9]Peptide identification and quantification of phosphorylation stoichiometry.Western blot, ELISA, or flow cytometry using phospho-specific antibodies.
Throughput Low to medium.High.Medium to high.
Relative Cost Low to moderate.High.Moderate.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific substrates and experimental conditions.

In Vitro Kinase Assay

This protocol describes a radioactive-based assay to directly assess the phosphorylation of a putative substrate by this compound kinase.

Reagents and Materials:

  • Purified active this compound/Bur2 complex

  • Purified recombinant putative substrate protein

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphor screen and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining the purified this compound/Bur2 complex and the putative substrate in kinase buffer.

  • Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to the reaction tube.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the sample for 5 minutes.

  • Electrophoresis: Separate the reaction products by SDS-PAGE.

  • Detection: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphor imager to detect the incorporation of ³²P into the substrate.

Mass Spectrometry-Based Substrate Identification (KALIP)

The Kinase Assay Linked with Phosphoproteomics (KALIP) approach combines an in vitro kinase reaction with mass spectrometry to identify direct kinase substrates from a complex protein mixture.[7]

Workflow:

KALIP_Workflow cluster_invitro In Vitro Kinase Reaction cluster_invivo In Vivo Phosphoproteomics A Cell Lysate B Protein Digestion & Phosphopeptide Enrichment A->B C Dephosphorylation B->C D In Vitro Kinase Assay with this compound C->D E Phosphopeptide Enrichment D->E F LC-MS/MS Analysis E->F J Candidate Substrate Identification F->J G Cells with Active vs. Inhibited this compound H Protein Digestion & Phosphopeptide Enrichment G->H I LC-MS/MS Analysis H->I I->J

KALIP Experimental Workflow

Procedure:

  • Prepare Substrate Pool:

    • Lyse cells and digest the proteome with trypsin.

    • Enrich for phosphopeptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or TiO₂ chromatography.

    • Dephosphorylate the enriched peptides using a phosphatase to generate a pool of potential substrates.

  • In Vitro Kinase Reaction:

    • Incubate the dephosphorylated peptide pool with active this compound/Bur2 kinase and ATP.

  • Phosphopeptide Enrichment and Analysis:

    • Re-enrich for newly phosphorylated peptides.

    • Analyze the phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the phosphorylated peptides and the corresponding proteins.

  • In Vivo Analysis (for cross-validation):

    • Compare the phosphoproteome of cells with normal this compound activity to cells where this compound activity is inhibited (e.g., using a temperature-sensitive mutant or a specific inhibitor).

    • Identify phosphopeptides that show a significant decrease in abundance upon this compound inhibition.

  • Data Integration:

    • Compare the datasets from the in vitro and in vivo experiments. Proteins identified in both datasets are high-confidence direct substrates of this compound.

Cellular Phosphorylation Assay

This method assesses the phosphorylation status of a putative substrate within the cellular environment.

Reagents and Materials:

  • Yeast strains (e.g., wild-type, this compound mutant, or a strain with an inducible/inhibitable this compound allele).

  • Cell lysis buffer.

  • Primary antibody specific to the phosphorylated form of the substrate.

  • Primary antibody against the total substrate protein (for loading control).

  • Secondary antibody conjugated to HRP or a fluorescent dye.

  • Western blot reagents and equipment.

Procedure:

  • Cell Culture and Treatment: Grow the yeast strains under desired conditions. If using a conditional this compound allele, shift the cells to the restrictive temperature or add the inhibitor for a specified time.

  • Cell Lysis: Harvest the cells and prepare whole-cell extracts.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with the phospho-specific antibody to detect the phosphorylated substrate.

    • Strip and re-probe the membrane with the antibody against the total substrate protein to ensure equal loading.

  • Quantification: Quantify the band intensities to determine the relative change in substrate phosphorylation upon modulation of this compound activity. A significant decrease in the phospho-signal in the this compound mutant or inhibited cells compared to the wild-type is indicative of this compound-dependent phosphorylation. For example, depletion of this compound has been shown to reduce Spt5 phosphorylation to 18% of its normal level.[10]

This compound Signaling Pathways

The following diagram illustrates the known signaling pathways involving this compound kinase, highlighting its roles in transcription elongation and the TORC1 pathway.

BUR1_Signaling cluster_transcription Transcription Elongation cluster_torc1 TORC1 Pathway This compound This compound/Bur2 Spt5 Spt5 This compound->Spt5 phosphorylates BUR1_TOR This compound/Bur2 RNAPII RNA Polymerase II RNAPII->Spt5 associates with PAF1c PAF1 Complex Spt5->PAF1c recruits Histone_Mod Histone Modifications (H2B Ub, H3K4/36 me3) PAF1c->Histone_Mod promotes TORC1 TORC1 Sch9 Sch9 TORC1->Sch9 phosphorylates CellCycle Cell Cycle Progression Sch9->CellCycle promotes Ribosome_Biogenesis Ribosome Biogenesis Sch9->Ribosome_Biogenesis promotes BUR1_TOR->Sch9 phosphorylates Nutrients Nutrients Vacuole Vacuole Nutrients->Vacuole Vacuole->TORC1

This compound Kinase Signaling Pathways

Conclusion

Validating novel substrates of the this compound kinase requires a multi-faceted approach, leveraging the strengths of different experimental methodologies. While in vitro kinase assays provide direct evidence of a kinase-substrate relationship, their physiological relevance can be limited. Mass spectrometry-based techniques offer high-throughput discovery and site-specific information, and cellular assays are indispensable for confirming the physiological relevance of the interaction. By combining these approaches, researchers can build a robust case for a protein being a bona fide substrate of this compound, thereby advancing our understanding of its diverse roles in cellular regulation.

References

A Comparative Analysis of BUR1 and Ctk1 Depletion on Pre-mRNA Splicing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of depleting two key transcriptional kinases, BUR1 and Ctk1, on pre-mRNA splicing. The information is supported by experimental data, primarily from studies in the model organism Saccharomyces cerevisiae, offering insights into the distinct roles these kinases play in the co-transcriptional regulation of splicing.

Introduction

The process of pre-mRNA splicing, crucial for the maturation of most eukaryotic mRNAs, is intricately coupled with transcription. This coupling is mediated, in part, by the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), which serves as a scaffold for the recruitment of splicing factors. The phosphorylation state of the CTD, orchestrated by various kinases, is a key determinant in this process. Among these kinases, this compound and Ctk1 have been identified as significant players in transcription elongation. While both are cyclin-dependent kinases (CDKs), their depletion reveals surprisingly different and contrasting effects on the efficiency of co-transcriptional splicing.

In S. cerevisiae, Ctk1 is the primary kinase responsible for phosphorylating Serine 2 (Ser2) of the Pol II CTD repeats, a modification associated with transcription elongation and termination.[1][2][3] this compound, on the other hand, is known to augment Ctk1's kinase activity and is the major kinase for the transcription elongation factor Spt5.[1][2][3] Understanding their distinct impacts on splicing is critical for elucidating the mechanisms that govern gene expression and for identifying potential therapeutic targets.

Comparative Effects of this compound and Ctk1 Depletion on Splicing

Recent studies utilizing conditional depletion methods, such as the auxin-inducible degron (AID) system, have allowed for a direct comparison of the immediate effects of removing this compound and Ctk1. The findings highlight a clear divergence in their functional roles concerning splicing.

Key Findings:

  • Ctk1 Depletion: The depletion of Ctk1 leads to a significant reduction in Ser2 phosphorylation on the Pol II CTD.[1][2][3] However, this loss of a key CTD modification does not have a discernible impact on either the assembly of the spliceosome on nascent transcripts or the overall efficiency of pre-mRNA splicing.[1][2][3]

  • This compound Depletion: In stark contrast, the depletion of this compound does not affect Ser2 phosphorylation levels.[1][2] Instead, it results in reduced phosphorylation of the elongation factor Spt5.[1][2] Surprisingly, the absence of this compound leads to an enhancement of co-transcriptional spliceosome assembly and an increase in the efficiency of pre-mRNA splicing.[1][2][3] This suggests that this compound may act as a negative regulator or a modulator of splicing, and its removal facilitates a more efficient splicing process.

Quantitative Data Summary

The following table summarizes the key differential effects observed upon the conditional depletion of Ctk1 and this compound.

Parameter Effect of Ctk1 Depletion Effect of this compound Depletion Reference
Pol II CTD Ser2 Phosphorylation Significantly ReducedNo significant change[1][2][3]
Spt5 Phosphorylation Not reported to be a primary targetReduced[1][2][3]
Co-transcriptional Spliceosome Assembly No significant impactEnhanced[1][2][3]
Pre-mRNA Splicing Efficiency No significant impactEnhanced[1][2][3]

Signaling Pathways and Molecular Roles

The distinct outcomes of this compound and Ctk1 depletion can be attributed to their different primary substrates and their downstream effects on the transcription machinery.

cluster_0 Transcription Elongation Complex cluster_1 Kinase Activity cluster_2 Downstream Effects PolII RNA Polymerase II (with CTD) Ser2P CTD Ser2-P PolII->Ser2P Spt5 Spt5 Spt5P Spt5-P Spt5->Spt5P Ctk1 Ctk1 Ctk1->PolII Phosphorylates Ser2 This compound This compound This compound->Spt5 Phosphorylates This compound->Ctk1 Augments activity Spliceosome Spliceosome Assembly Ser2P->Spliceosome No direct impact upon depletion Spt5P->Spliceosome Modulates Splicing Splicing Efficiency Spliceosome->Splicing

Caption: Molecular roles of Ctk1 and this compound in transcription and splicing.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the effects of this compound and Ctk1 depletion.

1. Conditional Protein Depletion using the Auxin-Inducible Degron (AID) System

This protocol allows for the rapid and specific degradation of a target protein upon the addition of auxin.

  • Strain Construction:

    • The gene of interest (e.g., this compound or CTK1) is endogenously tagged with an AID-tag (e.g., IAA7 from Arabidopsis thaliana) and a marker gene using standard yeast transformation techniques.

    • The strain must also express the plant-specific F-box protein Tir1, which is required to recognize the AID-tag in the presence of auxin and target it for ubiquitination and proteasomal degradation. This is typically achieved by integrating a Tir1 expression cassette at a neutral locus.

  • Depletion Protocol:

    • Yeast cultures are grown in standard liquid media (e.g., YPD) to mid-log phase (OD600 ~0.5-0.8).

    • An untreated control sample ('time 0') is collected.

    • Auxin (e.g., indole-3-acetic acid, IAA) is added to the culture to a final concentration of 500 µM.

    • Samples are collected at various time points post-auxin addition (e.g., 15, 30, 60 minutes) to monitor the kinetics of protein depletion and its downstream effects.

    • Protein depletion is confirmed by Western blotting using an antibody against the tag or the protein of interest.

2. Analysis of Splicing Efficiency by RT-qPCR

This method quantifies the ratio of pre-mRNA (unspliced) to mature mRNA (spliced) for specific intron-containing genes.

  • RNA Isolation:

    • Total RNA is extracted from yeast cells collected before and after protein depletion using a hot acid phenol (B47542) method or a commercial kit.

    • RNA is treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase and random hexamer or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • qPCR is performed using primers that specifically amplify either the pre-mRNA (one primer in the intron and one in the adjacent exon) or the mature mRNA (primers spanning the exon-exon junction).

    • A third primer set for a non-spliced transcript (e.g., ACT1) is used for normalization.

    • The relative abundance of pre-mRNA and mRNA is calculated using the ΔΔCt method. An increase in the pre-mRNA/mRNA ratio indicates a splicing defect, while a decrease indicates enhanced splicing.

3. Chromatin Immunoprecipitation (ChIP) to Monitor Co-transcriptional Spliceosome Assembly

ChIP is used to determine the association of spliceosome components (e.g., U2 and U5 snRNPs) with specific gene loci during transcription.

  • Cross-linking and Chromatin Preparation:

    • Yeast cultures are treated with formaldehyde (B43269) to cross-link proteins to DNA.

    • Cells are lysed, and the chromatin is sheared into small fragments (200-500 bp) by sonication.

  • Immunoprecipitation:

    • The sheared chromatin is incubated overnight with an antibody specific to a spliceosome protein (e.g., a core U2 or U5 snRNP protein).

    • Antibody-protein-DNA complexes are captured using Protein A/G magnetic beads.

  • DNA Purification and Analysis:

    • The cross-links are reversed, and the DNA is purified.

    • The amount of co-precipitated DNA corresponding to specific gene regions (e.g., 5' end, middle, and 3' end of an intron-containing gene) is quantified by qPCR. An increase in the amount of immunoprecipitated gene-specific DNA indicates enhanced recruitment of the spliceosome component.

Experimental Workflow

The logical flow of experiments to compare this compound and Ctk1 depletion effects is illustrated below.

cluster_0 Strain Preparation cluster_1 Depletion Experiment cluster_2 Analysis cluster_3 Downstream Assays Yeast Yeast Strain (S. cerevisiae) Tagging Endogenous Tagging (this compound-AID, CTK1-AID) + Tir1 Expression Yeast->Tagging Culture Grow to Mid-Log Phase Auxin Add Auxin (IAA) Culture->Auxin Samples Collect Time-Course Samples Auxin->Samples WB Western Blot (Confirm Depletion) Samples->WB RNA RNA Extraction Samples->RNA ChIP Chromatin Immunoprecipitation Samples->ChIP RTqPCR RT-qPCR (Splicing Efficiency) RNA->RTqPCR ChIPqPCR ChIP-qPCR (Spliceosome Assembly) ChIP->ChIPqPCR

Caption: Experimental workflow for analyzing depletion effects on splicing.

Conclusion

The depletion of this compound and Ctk1 has strikingly different consequences for co-transcriptional splicing. While Ctk1's role as the primary Ser2 kinase of the Pol II CTD appears to be largely dispensable for the mechanics of splicing, this compound emerges as a key modulator.[1][2][3] The finding that this compound depletion enhances splicing efficiency suggests that it may function to restrain the splicing machinery, possibly by influencing the transcription elongation rate via Spt5 phosphorylation or through other unknown mechanisms.[1][2] These findings decouple the long-held assumption that CTD Ser2 phosphorylation is a direct prerequisite for efficient splicing and open new avenues for investigating the complex regulatory network that governs co-transcriptional RNA processing. For drug development, this highlights this compound as a potential target for modulating splicing efficiency, which could have implications for diseases associated with splicing defects.

References

Differential Gene Expression in BUR1 Mutant vs. Wild-Type Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of gene expression profiles between Saccharomyces cerevisiae strains with mutations in the BUR1 gene and their wild-type counterparts. The this compound protein, a cyclin-dependent kinase, in conjunction with its cyclin partner Bur2, forms a complex that plays a critical role in the regulation of transcription elongation. Consequently, mutations in this compound can lead to widespread changes in the yeast transcriptome. While a comprehensive, publicly available dataset detailing all differentially expressed genes under standard conditions remains elusive, this guide synthesizes findings from multiple studies to highlight the key pathways and gene classes affected by the loss or reduction of this compound function.

Data Presentation: Gene Classes and Pathways Affected by this compound Mutation

Due to the absence of a single, comprehensive public dataset of differentially expressed genes, the following tables summarize the classes of genes and cellular processes that are impacted by mutations in the this compound gene, as inferred from its known functions and genetic interactions.

Functional Class of Affected GenesPredicted Effect of this compound MutationRationale
Genes Involved in Transcription Elongation Altered expressionThe this compound/Bur2 complex is directly involved in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II and the transcription elongation factor Spt5, affecting the processivity of transcription.
Histone Methyltransferase-Regulated Genes DysregulationThis compound/Bur2 is required for the proper methylation of histone H3 at lysine (B10760008) 36 (H3K36) by the Set2 methyltransferase, a mark associated with active transcription.[1]
Genes Associated with Telomere Maintenance Altered expression, particularly reduced levels of telomerase componentsThe this compound/Bur2 complex has been shown to regulate the mRNA levels of genes involved in telomere length regulation, such as TLC1.[2]
Stress Response Genes Altered expression under stress conditionsThis compound mutants show sensitivity to drugs like 6-azauracil (B101635) and mycophenolic acid, which induce transcription elongation stress.[3] Furthermore, this compound mutations can impact the DNA damage response.
Affected Cellular PathwayPredicted Impact of this compound MutationSupporting Evidence
mRNA Transcription Elongation Impaired elongation, leading to a decrease in full-length transcripts for many genes.Chromatin immunoprecipitation (ChIP) experiments show a reduced ratio of RNA Polymerase II at the 3' end of genes relative to the promoter in this compound mutants.[3]
Histone Modification Reduced H3K36 trimethylation.Trimethylation of H3K36 is significantly reduced in this compound and bur2 mutant strains.[1]
Telomere Length Regulation Shortened telomeres.Mutations in this compound or BUR2 result in short telomeres, and the complex regulates the transcription of telomerase components.[2]
Cell Cycle Progression Potential defects in cell cycle regulation.The this compound/Bur2 complex is a cyclin-dependent kinase, and genetic interactions with cell cycle checkpoint kinases have been observed.

Experimental Protocols

The following is a generalized protocol for conducting a differential gene expression analysis in Saccharomyces cerevisiae using RNA sequencing (RNA-seq), based on standard methodologies.

1. Yeast Strain Cultivation and RNA Extraction:

  • Strains: Wild-type (this compound) and this compound mutant S. cerevisiae strains.

  • Culture Conditions: Grow yeast cultures in appropriate liquid medium (e.g., YPD or synthetic complete medium) at a specified temperature (e.g., 30°C) to mid-log phase (OD600 ≈ 0.5-0.8).

  • Cell Harvest: Rapidly harvest cells by centrifugation at 4°C.

  • RNA Extraction: Immediately extract total RNA using a hot acid phenol-chloroform method or a commercially available yeast RNA extraction kit. Ensure all reagents and equipment are RNase-free.

  • RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

2. RNA-seq Library Preparation and Sequencing:

  • mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • Fragmentation and cDNA Synthesis: Fragment the purified mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second cDNA strand.

  • End Repair and Adapter Ligation: Perform end repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated cDNA library by PCR.

  • Library Quality Control: Validate the quality and quantity of the library using a bioanalyzer and qPCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3. Bioinformatic Analysis of RNA-seq Data:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment to Reference Genome: Align the trimmed reads to the Saccharomyces cerevisiae reference genome (e.g., S288C) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound mutant and wild-type samples. This involves normalization of read counts and statistical testing to determine significance (p-value and fold change).

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using DAVID or g:Profiler) on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, and cellular components.

Mandatory Visualization

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Strain_Culture Yeast Culture (Wild-Type & this compound Mutant) RNA_Extraction Total RNA Extraction Strain_Culture->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Read Quality Control & Trimming Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Functional Enrichment Analysis DEA->Functional_Analysis

Caption: A generalized workflow for differential gene expression analysis using RNA-seq.

BUR1_Signaling_Pathway cluster_transcription Transcription Elongation BUR1_BUR2 This compound-Bur2 Complex RNAPII RNA Polymerase II (Rpb1 CTD) BUR1_BUR2->RNAPII P Spt5 Spt5 BUR1_BUR2->Spt5 P Elongation Productive Elongation RNAPII->Elongation PAF_Complex PAF Complex Spt5->PAF_Complex Recruitment Set2 Set2 PAF_Complex->Set2 Recruitment H3K36me3 H3K36 Trimethylation Set2->H3K36me3 H3K36me3->Elongation

Caption: The role of the this compound-Bur2 complex in regulating transcription elongation and histone modification.

References

Confirming Direct Phosphorylation of a Substrate by BUR1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimentally validated substrates of the cyclin-dependent kinase BUR1, a key regulator of transcription elongation in yeast. We detail the methodologies used to confirm direct phosphorylation and present supporting data to facilitate experimental design and interpretation.

Introduction to this compound Kinase and its Substrates

This compound, in complex with its cyclin Bur2, plays a crucial role in the transition from transcription initiation to elongation. It achieves this by phosphorylating key components of the transcription machinery and associated factors. This guide focuses on the direct phosphorylation of several well-characterized substrates: the C-terminal domain (CTD) of RNA polymerase II largest subunit (Rpb1), the transcription elongation factor Spt5, the Rpb1 linker region, and the protein kinase Sch9.

Comparative Analysis of this compound Substrate Phosphorylation

The following table summarizes the key substrates of this compound and the primary methods used to validate their direct phosphorylation.

SubstrateFunctionPrimary Evidence for Direct PhosphorylationKey Phosphorylation Sites (if known)
Rpb1 CTD Scaffold for transcription and RNA processing factors.In vitro kinase assays with recombinant CTD fragments.[1]Serine 2 and Serine 5 of the heptapeptide (B1575542) repeat (YSPTSPS), though with less specificity compared to other CTD kinases.[1]
Spt5 Transcription elongation factor, component of the DSIF complex.In vitro kinase assays with recombinant Spt5.[2][3]Serine residues within the C-terminal repeat (CTR) domain.[3]
Rpb1 Linker Region Connects the core RNA polymerase II enzyme to the CTD.In vitro kinase assays with Rpb1 linker peptides.[4][5]Specific threonine and serine residues within the linker.[4]
Sch9 Protein kinase involved in nutrient signaling and cell cycle progression.In vitro kinase assays with recombinant Sch9 fragments.Threonine and serine residues in the C-terminal region.

Experimental Protocols for Confirming Direct Phosphorylation

The most common method to demonstrate direct phosphorylation by this compound is the in vitro kinase assay. Below are generalized protocols for this technique, which can be adapted for specific substrates.

General In Vitro Kinase Assay Protocol

This protocol describes a typical workflow for an in vitro kinase assay using immunoprecipitated this compound and a recombinant substrate.

1. Preparation of this compound Kinase:

  • Express epitope-tagged this compound (e.g., HA-BUR1) in yeast cells.

  • Lyse yeast cells and immunoprecipitate this compound-containing complexes using anti-epitope tag antibodies (e.g., anti-HA) coupled to beads.

  • Wash the immunoprecipitated complexes extensively to remove non-specific proteins.

2. Preparation of Substrate:

  • Express the substrate of interest (e.g., GST-Rpb1 CTD, GST-Spt5) in E. coli.

  • Purify the recombinant protein using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins).

  • Dialyze the purified protein into a suitable kinase buffer.

3. Kinase Reaction:

  • Combine the immunoprecipitated this compound, the purified substrate, and kinase buffer in a microcentrifuge tube.

  • Initiate the reaction by adding ATP, typically including a radiolabeled version such as [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

4. Detection of Phosphorylation:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Detect phosphorylated proteins by autoradiography (for ³²P-labeled ATP) or by immunoblotting with phospho-specific antibodies.

Visualizing this compound Signaling and Experimental Workflows

This compound Signaling Pathway

BUR1_Signaling_Pathway cluster_transcription Transcription Elongation cluster_signaling Nutrient Signaling This compound This compound/Bur2 Kinase Rpb1_CTD Rpb1 CTD This compound->Rpb1_CTD Phosphorylates Spt5 Spt5 This compound->Spt5 Phosphorylates Rpb1_Linker Rpb1 Linker This compound->Rpb1_Linker Phosphorylates Sch9 Sch9 This compound->Sch9 Phosphorylates

Caption: Direct phosphorylation of various substrates by the this compound/Bur2 kinase complex.

Experimental Workflow for Confirming Direct Phosphorylation

Experimental_Workflow Yeast_Culture 1. Yeast Culture (Expressing tagged this compound) IP 2. Immunoprecipitation of this compound Yeast_Culture->IP Kinase_Assay 3. In Vitro Kinase Assay (+ [γ-32P]ATP) IP->Kinase_Assay Ecoli_Culture 1. E. coli Culture (Expressing substrate) Purification 2. Substrate Purification Ecoli_Culture->Purification Purification->Kinase_Assay SDS_PAGE 4. SDS-PAGE Kinase_Assay->SDS_PAGE Detection 5. Autoradiography or Immunoblotting SDS_PAGE->Detection

Caption: A typical experimental workflow for an in vitro kinase assay to confirm direct phosphorylation.

Logical Relationships in Evidence Gathering

Logical_Relationships cluster_0 Hypothesis cluster_1 Experimental Evidence cluster_2 Conclusion Hypothesis This compound directly phosphorylates Substrate X InVitro_Kinase In Vitro Kinase Assay (this compound + Substrate X) Hypothesis->InVitro_Kinase Mass_Spec Mass Spectrometry (Identifies phosphorylation sites) InVitro_Kinase->Mass_Spec Mutational_Analysis Mutational Analysis (Abolishes phosphorylation) InVitro_Kinase->Mutational_Analysis Conclusion Direct phosphorylation confirmed InVitro_Kinase->Conclusion Mass_Spec->Conclusion Mutational_Analysis->Conclusion

Caption: Logical flow of evidence to confirm direct substrate phosphorylation by a kinase.

Concluding Remarks

The evidence strongly supports the role of this compound as a kinase with multiple, direct substrates crucial for the regulation of gene expression and cell signaling. The primary method for confirming direct phosphorylation remains the in vitro kinase assay, often complemented by mass spectrometry to identify specific phosphorylation sites. For researchers in drug development, understanding the specific interactions between this compound and its substrates can provide valuable targets for therapeutic intervention in diseases where transcriptional regulation is dysregulated. Future studies employing quantitative mass spectrometry could provide a more detailed understanding of the stoichiometry and dynamics of this compound-mediated phosphorylation across its various substrates.

References

Safety Operating Guide

Proper Disposal Procedures for BUR1 Waste Stream

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of the BUR1 waste stream, a common designation for a laboratory waste mixture. Adherence to these procedural guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals. Always consult your institution's specific Chemical Hygiene Plan and local regulations prior to handling and disposing of any chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of the this compound waste stream should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.[1] Ensure that emergency eye wash stations and safety showers are readily accessible.[1]

Quantitative Data for this compound Disposal

For clarity and quick reference, the following table summarizes key quantitative parameters for the safe handling and disposal of the this compound waste stream.

ParameterSpecificationRationale
Container MaterialHigh-Density Polyethylene (HDPE)Compatible with a wide range of chemical waste.
Maximum Container Size (in laboratory)≤ 5 GallonsFire safety regulations often limit container size in labs.[1]
Maximum Fill Level90% of container capacityPrevents spills due to expansion of contents.[1]
Storage Temperature10-32.2°C (50-90°F)Recommended for stable storage of chemical waste.[2]

Experimental Protocol: this compound Waste Disposal

The proper disposal of the this compound waste stream follows a systematic process to ensure safety and regulatory compliance. This involves waste collection, container management, and coordination with your institution's Environmental Health and Safety (EHS) department.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated High-Density Polyethylene (HDPE) waste container with a screw-top cap

  • Hazardous waste labels

  • Secondary containment bin

Procedure:

  • Container Preparation:

    • Obtain a clean, empty HDPE container of an appropriate size (not exceeding 5 gallons).

    • Inspect the container for any signs of damage or leaks.

    • Place the container in a designated secondary containment bin within a satellite accumulation area.[1][3]

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.[1]

    • Fill in all required information on the label, including the words "Hazardous Waste," the accumulation start date, and the chemical constituents of the this compound waste stream with their approximate percentages.[1][4] Chemical formulas or abbreviations are not acceptable.[3]

  • Waste Accumulation:

    • Carefully pour the this compound waste into the labeled container, avoiding splashes and spills.

    • Keep the waste container securely closed at all times, except when actively adding waste.[1][5] Funnels should not be left in the container opening.[1][5]

    • Do not mix incompatible waste streams in the same container.[4]

  • Full Container Management:

    • Monitor the fill level of the container. Do not fill beyond 90% capacity.[1]

    • Once the container is 90% full, complete the hazardous waste label with the final volume and the date.[1]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.[1]

    • Store the sealed and labeled container in the designated satellite accumulation area until it is collected.

This compound Disposal Workflow

The following diagram illustrates the key steps in the this compound waste disposal process, from initial handling to final collection.

BUR1_Disposal_Workflow cluster_prep Preparation cluster_accumulate Accumulation cluster_full Full Container cluster_disposal Disposal A Wear Appropriate PPE B Prepare Labeled HDPE Container A->B C Add this compound Waste to Container (in Fume Hood) B->C D Keep Container Closed C->D E Monitor Fill Level (<=90%) D->E F Complete Waste Label E->F G Store in Satellite Area F->G H Request EHS Pickup G->H

Caption: Workflow for the proper disposal of the this compound waste stream.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.